molecular formula C28H14N2O4 B1346701 Vat violet 13 CAS No. 4424-87-7

Vat violet 13

Numéro de catalogue: B1346701
Numéro CAS: 4424-87-7
Poids moléculaire: 442.4 g/mol
Clé InChI: KLCBMAACUWYFIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vat violet 13 is a useful research compound. Its molecular formula is C28H14N2O4 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-19(13)29-23-17(25)11-9-15-21(23)27(33)16-10-12-18-24(22(16)28(15)34)30-20-8-4-2-6-14(20)26(18)32/h1-12H,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBMAACUWYFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5NC7=CC=CC=C7C6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063448
Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-87-7
Record name Benzo[1,2-c:4,5-c′]diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo(1,2-c:4,5-c')diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Foundational & Exploratory

Vat violet 13 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, also known by its Colour Index name C.I. 68700, is a synthetic vat dye belonging to the anthraquinone class of colorants.[1] Its complex polycyclic aromatic structure imparts a distinct blueish-purple hue, making it a valuable colorant for various substrates, particularly cellulosic fibers like cotton, due to its good affinity.[1] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No. 4424-87-7), with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Chemical Structure and Identification

This compound is a large, complex molecule with a heptacyclic ring system containing nitrogen and oxygen heteroatoms. Its formal chemical name is Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone.[2][3]

Chemical Structure:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4424-87-7
C.I. Name This compound, 68700
IUPAC Name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
Molecular Formula C₂₈H₁₄N₂O₄[1]
Molecular Weight 442.42 g/mol [1]
SMILES C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5NC7=CC=CC=C7C6=O[]
InChI InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-19(13)29-23-17(25)11-9-15-21(23)27(33)16-10-12-18-24(22(16)28(15)34)30-20-8-4-2-6-14(20)26(18)32/h1-12H,(H,29,31)(H,30,32)[]

Chemical and Physical Properties

This compound is a deep purple powder with limited solubility in common solvents. Its high molecular weight and extensive aromatic system contribute to its stability and color.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Deep purple powder[1]
Boiling Point (predicted) 777.7 ± 60.0 °C
Density (predicted) 1.487 g/cm³
Solubility Insoluble in water. Slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene.[1][5]
Behavior in Acid In concentrated sulfuric acid, it appears dark orange. Upon dilution, a purple precipitate is formed.[1][5]
Leuco Form The reduced leuco form is dark blue. The acidic reduction leuco form is brown.[1]

Synthesis

The manufacturing of this compound involves a multi-step process starting from 1,5-dichloroanthraquinone.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 1_5_dichloro 1,5-Dichloroanthracene- 9,10-dione condensation Condensation 1_5_dichloro->condensation In the presence of Copper 2_aminobenzoic 2-Aminobenzoic Acid (2 equivalents) 2_aminobenzoic->condensation cyclization Cyclization condensation->cyclization Vat_Violet_13 This compound cyclization->Vat_Violet_13

Caption: Synthesis workflow for this compound.

Experimental Protocol
  • Condensation: 1,5-Dichloroanthracene-9,10-dione is condensed with two equivalents of 2-Aminobenzoic acid. This reaction is typically carried out in the presence of a copper catalyst.[1]

  • Cyclization: Following the condensation step, the intermediate product undergoes cyclization to form the final this compound molecule.[1]

Further details regarding reaction conditions such as temperature, pressure, solvent, and purification methods are not specified in the available literature.

Applications

The primary application of this compound is as a dye for cotton fabrics, exhibiting good affinity for the material.[1] It can also be used for dyeing wool.[1] Its application extends to direct, anti-pollution, and discharge printing methods.[1]

Spectral Data

Specific spectral data (e.g., UV-Vis, IR, NMR) for this compound (CAS 4424-87-7) are not available in the searched literature. The UV-Vis spectrum of the parent compound, anthraquinone, shows an absorption maximum at 323 nm.[6] The introduction of electron-donating substituents, such as the amino groups in the structure of this compound, is known to cause a bathochromic (red) shift in the absorption spectrum.[6]

Safety and Toxicology

No specific toxicological data or a comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS 4424-87-7) could be located in the public domain through the conducted searches. It is important to note that safety information available for "Solvent Violet 13" (CAS 81-48-1) is not applicable to this compound, as they are distinct chemical compounds. As with all chemical compounds, appropriate laboratory safety precautions should be taken when handling this compound.

Conclusion

This compound is a well-established anthraquinone vat dye with a defined chemical structure and a known, albeit generally described, synthetic pathway. Its primary utility lies in the dyeing of cellulosic fibers. While key chemical and physical properties have been identified, there is a notable lack of publicly available, detailed experimental protocols for its synthesis, as well as comprehensive spectral and toxicological data. This information gap presents an opportunity for further research to fully characterize this commercially significant colorant.

References

An In-depth Technical Guide to the Characterization of Vat Violet 13 (CAS No. 4424-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Vat Violet 13, a synthetic anthraquinone dye with the CAS number 4424-87-7. The document details its physicochemical properties, synthesis, and analytical characterization methodologies. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for key analytical techniques are provided, along with visual representations of the synthesis pathway and a general analytical workflow using the Graphviz DOT language. This guide is intended to be a valuable resource for professionals in research and development who are working with or studying this compound.

Introduction

This compound, also known as C.I. 68700, is a vat dye belonging to the anthraquinone class of colorants.[1] Vat dyes are characterized by their application in a soluble, reduced "leuco" form, which is subsequently oxidized to an insoluble pigment within the substrate, resulting in excellent fastness properties. This compound is a deep purple powder and is utilized in the dyeing of cotton and wool, as well as in printing applications.[2][3] Its robust chemical structure imparts high stability, making its characterization essential for quality control, process optimization, and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various matrices and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4424-87-7[1]
Molecular Formula C₂₈H₁₄N₂O₄[1]
Molecular Weight 442.42 g/mol [1][4]
Appearance Deep purple powder[2][3]
Density 1.487 g/cm³---
Boiling Point 777.7 °C at 760 mmHg (Predicted)---
Melting Point Not available---
Solubility Insoluble in water; slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene.[2][3]
Reaction in H₂SO₄ Dark orange in concentrated sulfuric acid, with a purple precipitate upon dilution.[2][3]

Synthesis

The synthesis of this compound is typically achieved through the condensation and subsequent cyclization of 1,5-dichloroanthracene-9,10-dione with 2-aminobenzoic acid in the presence of a copper catalyst.[1][5]

Synthesis_of_Vat_Violet_13 cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 1,5-Dichloroanthracene-9,10-dione 1,5-Dichloroanthracene-9,10-dione Condensation Condensation 1,5-Dichloroanthracene-9,10-dione->Condensation 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoic Acid->Condensation Copper Catalyst Copper Catalyst Copper Catalyst->Condensation Cyclization Cyclization Condensation->Cyclization This compound This compound Cyclization->this compound Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution FT-IR FT-IR Sample->FT-IR TGA/DSC TGA/DSC Sample->TGA/DSC Filtration Filtration Dissolution->Filtration TLC TLC Filtration->TLC HPLC HPLC Filtration->HPLC UV-Vis UV-Vis Filtration->UV-Vis Purity_Assessment Purity_Assessment TLC->Purity_Assessment HPLC->Purity_Assessment Structural_Elucidation Structural_Elucidation UV-Vis->Structural_Elucidation FT-IR->Structural_Elucidation Thermal_Stability_Profile Thermal_Stability_Profile TGA/DSC->Thermal_Stability_Profile Final_Report Final_Report Purity_Assessment->Final_Report Structural_Elucidation->Final_Report Thermal_Stability_Profile->Final_Report

References

Spectroscopic Analysis of Vat Violet 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the anthraquinone dye, Vat Violet 13 (C.I. 68700). Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this document presents its known qualitative properties. To further facilitate research and analysis in this area, a detailed spectroscopic analysis of a structurally related and well-characterized anthraquinone dye, Solvent Violet 13 (C.I. 60725), is included as a case study. This guide furnishes detailed experimental protocols for key spectroscopic techniques and includes visualizations of experimental workflows to aid researchers, scientists, and professionals in the fields of dye chemistry and drug development.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 68700, is a synthetic dye belonging to the anthraquinone class.[1] Dyes of this class are characterized by their anthraquinone core structure, which imparts good stability and colorfastness.[2] Vat dyes, in particular, are known for their application method which involves reduction to a soluble leuco form before being oxidized back to the insoluble pigment within the substrate, leading to excellent fastness properties.[3]

This compound is described as a deep purple or blue-light purple powder.[1][4][5] It is insoluble in water but slightly soluble in organic solvents such as pyridine, 1,2,3,4-tetrahydronaphthalene, and xylene.[1][4][5]

Table 1: General Properties of this compound

PropertyValueReference
C.I. NameThis compound, 68700[1]
CAS Number4424-87-7[1]
Molecular FormulaC₂₈H₁₄N₂O₄[1]
Molecular Weight442.42 g/mol [1]
Physical AppearanceDeep purple powder[1][4][5]
SolubilityInsoluble in water; slightly soluble in pyridine, 1,2,3,4-tetrahydronaphthalene, and xylene[1][4][5]

Spectroscopic Data and Analysis

Case Study: Solvent Violet 13 (C.I. 60725)

Solvent Violet 13 is a synthetic anthraquinone dye with a published set of spectroscopic data.[6][7][8]

Table 2: UV-Visible Spectroscopic Data for Solvent Violet 13

Wavelength (λmax)AbsorbanceSolventReference
Data not availableData not availableData not available[6]

Note: While a UV-Vis spectrum is available in the PubChem database, specific peak maxima and absorbance values are not explicitly listed.

Table 3: FT-IR Spectroscopic Data for Solvent Violet 13

Wavenumber (cm⁻¹)AssignmentReference
Data not available in a tabulated formatCharacteristic peaks for anthraquinone structure, including C=O and C=C stretching vibrations.[6]

Note: An FT-IR spectrum is available in the PubChem database, which can be used for qualitative analysis.

Table 4: NMR Spectroscopic Data for Solvent Violet 13

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹HData not availableData not availableAromatic and substituent protons
¹³CData not availableData not availableAromatic, carbonyl, and substituent carbons

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of anthraquinone dyes like this compound.

UV-Visible (UV-Vis) Spectroscopy
  • Solution Preparation: Prepare a stock solution of the dye in a suitable organic solvent (e.g., pyridine, xylene) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Rinse the cuvette with the dye solution before filling it.

    • Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 400-800 nm).

    • Identify the wavelength of maximum emission.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the dry dye powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg) in a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent will depend on the solubility of the dye.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Measurement:

    • Acquire a ¹H NMR spectrum to identify the proton environments.

    • Acquire a ¹³C NMR spectrum to identify the carbon environments.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a dye.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Dye Dye Sample (this compound) Solubilize Dissolution in appropriate solvent(s) Dye->Solubilize FTIR FT-IR Spectroscopy Dye->FTIR Dilute Serial Dilutions Solubilize->Dilute NMR NMR Spectroscopy Solubilize->NMR UV_Vis UV-Vis Spectroscopy Dilute->UV_Vis Fluorescence Fluorescence Spectroscopy Dilute->Fluorescence Process_UV Determine λmax UV_Vis->Process_UV Process_Fluor Determine Emission Maxima Fluorescence->Process_Fluor Process_FTIR Assign Vibrational Modes FTIR->Process_FTIR Process_NMR Assign Chemical Shifts NMR->Process_NMR Structure Structural Elucidation & Characterization Process_UV->Structure Process_Fluor->Structure Process_FTIR->Structure Process_NMR->Structure

Caption: Workflow for the spectroscopic analysis of a dye.

Conclusion

This technical guide has summarized the available information on the spectroscopic properties of this compound. While quantitative experimental data for this specific dye is sparse, the provided analysis of the related compound, Solvent Violet 13, along with detailed, generalized experimental protocols and a clear experimental workflow, offers a valuable resource for researchers. The methodologies and comparative data presented herein are intended to support further investigation into the spectroscopic characteristics of this compound and other related anthraquinone dyes, aiding in their application in materials science and drug development.

References

A Technical Guide to the Solubility of Vat Violet 13 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Vat Violet 13 (C.I. 68700), an anthraquinone-based vat dye. Due to the general insolubility of vat dyes in their pigment form, this document outlines their solubility in a selection of organic solvents and provides detailed experimental protocols for determining solubility. This information is critical for professionals in research and development who require precise control over dissolution for applications ranging from new formulation development to toxicological studies.

Introduction to this compound

This compound, with the chemical formula C₂₈H₁₄N₂O₄ and a molecular weight of 442.42 g/mol , is a deep purple powder.[1] Like other vat dyes, it is insoluble in water. Its application in dyeing processes requires a chemical reduction (vatting) to a soluble leuco form, which has an affinity for textile fibers. Following application, the leuco form is oxidized back to the insoluble pigment, trapping it within the fiber. Understanding its limited solubility in organic solvents is crucial for alternative applications and analytical procedures.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in organic solvents is limited. The available information is qualitative, indicating slight solubility in specific solvents. This data is summarized in the table below.

Organic SolventCAS NumberTemperature (°C)Solubility
Pyridine110-86-1Not SpecifiedSlightly Soluble[1][2]
1,2,3,4-Tetrahydronaphthalene119-64-2Not SpecifiedSlightly Soluble[1][2]
Xylene1330-20-7Not SpecifiedSlightly Soluble[1][2]
Water7732-18-5Not SpecifiedInsoluble[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of sparingly soluble compounds like vat dyes.

Shake-Flask Method Coupled with UV-Vis Spectrophotometry

This is a widely used method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired organic solvent (e.g., pyridine, xylene).

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, cease agitation and allow the flasks to stand in the constant temperature bath for several hours to allow undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant of each flask using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Analysis by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Record the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

    • Accurately dilute the filtered supernatant samples with the organic solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of this compound in the saturated solution.

  • Calculation:

    • Calculate the solubility (e.g., in g/L or mg/mL) by multiplying the determined concentration by the dilution factor.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_start Start: Excess this compound + Organic Solvent agitate Agitate at Constant Temperature (e.g., 24-48h) prep_start->agitate Equilibration filter Filter Supernatant settle Settle Undissolved Solid agitate->settle settle->filter dilute Dilute Sample filter->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Concentration (via Calibration Curve) measure->calculate solubility Quantitative Solubility Data calculate->solubility

Caption: Workflow for Determining this compound Solubility.

High-Performance Liquid Chromatography (HPLC) Method

For a more sensitive and specific quantification, HPLC can be utilized.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the Shake-Flask Method (Section 3.1, Step 1).

  • Sample Preparation:

    • Follow the same procedure as described in the Shake-Flask Method (Section 3.1, Step 2).

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile or methanol) and water, potentially with additives like formic acid or ammonium acetate to improve peak shape. A gradient elution may be necessary.

      • Flow Rate: A typical flow rate would be 1.0 mL/min.

      • Detection: A UV-Vis or Diode Array Detector (DAD) set to the λmax of this compound.

    • Calibration:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Sample Analysis:

      • Inject the filtered supernatant samples (diluted if necessary) into the HPLC system.

      • Integrate the peak corresponding to this compound and determine its area.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the samples and calculate the solubility, accounting for any dilutions.

Signaling Pathway for Method Selection

G start Determine Solubility of This compound question1 Need for High Specificity and Sensitivity? start->question1 uv_vis UV-Vis Spectrophotometry question1->uv_vis No hplc High-Performance Liquid Chromatography (HPLC) question1->hplc Yes protocol_uv Follow Shake-Flask UV-Vis Protocol uv_vis->protocol_uv protocol_hplc Follow Shake-Flask HPLC Protocol hplc->protocol_hplc

Caption: Decision Pathway for Analytical Method Selection.

Conclusion

References

An In-depth Technical Guide to Vat Violet 13 (C₂₈H₁₄N₂O₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vat Violet 13 (C.I. 68700), an anthraquinone-based dye. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores the broader relevance of its chemical class to the field of drug development and cellular signaling pathways.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the anthraquinone class of dyes, known for their characteristic polycyclic aromatic structure. Its properties are summarized below. While extensive experimental data is available for its application as a colorant, specific spectroscopic and thermal analysis data are not widely published in public literature.

PropertyValueCitation(s)
IUPAC Name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone[1]
C.I. Name This compound, C.I. 68700[2]
CAS Number 4424-87-7[1][2]
Molecular Formula C₂₈H₁₄N₂O₄[1][2]
Molecular Weight 442.42 g/mol [1][2]
Appearance Deep purple powder[1][2]
Solubility Insoluble in water; slightly soluble in Pyridine, 1,2,3,4-Tetrahydronaphthalene, and Xylene.[1][2]
Behavior in Acid Dissolves in concentrated H₂SO₄ to form a dark orange solution; dilution precipitates a purple solid.[1][2]
Leuco Form (Reduced) The reduced (leuco) form is dark blue in an alkaline vat; the acidic reduction form is brown.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application as a textile dye. These protocols are based on established chemical principles for this class of compounds.

Synthesis of this compound

The synthesis is based on the Ullmann condensation reaction, followed by cyclization. The process involves the reaction of 1,5-dichloroanthraquinone with two equivalents of 2-aminobenzoic acid.

Reaction: 1,5-Dichloroanthracene-9,10-dione + 2 x 2-Aminobenzoic acid → (Condensation) → Intermediate → (Cyclization) → this compound

Materials and Equipment:

  • 1,5-Dichloroanthracene-9,10-dione

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Copper (I) chloride (or other copper catalyst)

  • Potassium carbonate (or other base)

  • High-boiling point solvent (e.g., nitrobenzene or N-Methyl-2-pyrrolidone)

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Filtration apparatus

  • Drying oven

Procedure:

  • Vessel Preparation: Charge the reaction vessel with the high-boiling point solvent, 1,5-dichloroanthracene-9,10-dione, and 2-aminobenzoic acid (molar ratio approx. 1:2.2).

  • Catalyst and Base Addition: Add the copper catalyst and potassium carbonate to the mixture.

  • Inert Atmosphere: Purge the vessel with nitrogen gas to create an inert atmosphere, preventing oxidation.

  • Condensation Reaction: Heat the mixture with stirring to a temperature of 180-210°C. Maintain this temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Cyclization: Cool the reaction mixture slightly and add a dehydrating agent or increase the temperature further as required by the specific protocol to induce intramolecular cyclization, forming the final tetrone structure.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solvent.

  • Purification: Isolate the crude this compound precipitate by filtration. Wash the filter cake sequentially with the reaction solvent, followed by ethanol and hot water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C.

Application Protocol: Vat Dyeing of Cotton

Vat dyeing is a multi-step process that exploits the differential solubility of the dye's oxidized and reduced forms.

Principle: The insoluble this compound pigment is chemically reduced in an alkaline solution to its water-soluble "leuco" form. This leuco dye has an affinity for cellulosic fibers. Once adsorbed onto the fiber, it is re-oxidized to the original insoluble pigment, trapping it within the fiber matrix.

Materials and Equipment:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)

  • Cotton substrate (fabric or yarn)

  • Dyeing vessel (vat)

  • Oxidizing agent (e.g., hydrogen peroxide or air)

  • Soaping agent (detergent)

Procedure:

  • Vat Preparation (Reduction):

    • Prepare a stock solution by pasting the this compound powder with a small amount of water.

    • In the main dyeing vessel, prepare a solution of sodium hydroxide and sodium hydrosulfite in water, heated to 50-60°C.

    • Add the dye paste to this reducing bath. The solution will change color as the insoluble violet dye is reduced to its soluble dark blue leuco form. Allow 15-20 minutes for complete reduction.

  • Dyeing:

    • Introduce the pre-wetted cotton substrate into the dyebath.

    • Maintain the temperature at 50-60°C for 45-60 minutes, ensuring the material is fully submerged and agitated periodically for even dye uptake.

  • Oxidation:

    • Remove the substrate from the dyebath and squeeze out excess liquor.

    • Expose the material to air. The oxygen in the air will oxidize the leuco dye back to its insoluble violet form. This process can be accelerated by treating the substrate in a dilute solution of an oxidizing agent like hydrogen peroxide or sodium perborate.

  • Soaping:

    • To improve fastness properties and remove loosely adhering surface dye, treat the dyed material in a hot detergent solution (soaping) at or near boiling for 15-20 minutes.

  • Final Rinse:

    • Thoroughly rinse the soaped material with hot and then cold water.

    • Dry the finished substrate.

Relevance to Drug Development and Signaling Pathways

While there is no specific public data linking this compound to any biological activity, its core chemical structure, anthraquinone, is a "privileged scaffold" in medicinal chemistry and drug development. Many natural and synthetic anthraquinone derivatives exhibit significant pharmacological properties, particularly as anticancer agents.[3]

The planar, polycyclic aromatic structure of anthraquinones allows them to intercalate into DNA, disrupting replication and transcription.[1] Furthermore, modifications to the anthraquinone core can create compounds that inhibit crucial enzymes like topoisomerase-II, which is vital for managing DNA topology during cell division.[1]

Potential Signaling Pathway Modulation

The biological activity of some anthraquinone derivatives has been linked to the modulation of specific cellular signaling pathways. For instance, certain anthraquinones can induce apoptosis (programmed cell death) in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[4][5] An overabundance of ROS can trigger stress-activated signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.

ROS/JNK-Mediated Apoptosis Pathway:

  • An anthraquinone derivative enters the cell and generates ROS.

  • Elevated ROS levels cause cellular stress, leading to the activation (phosphorylation) of JNK.

  • Activated JNK can phosphorylate proteins in the Bcl-2 family, leading to mitochondrial dysfunction.

  • The stressed mitochondria release cytochrome c into the cytoplasm.

  • Cytochrome c activates a cascade of caspase enzymes, which are the executive enzymes of apoptosis, leading to cell death.

Given that this compound is a complex anthraquinone derivative, its potential biological activities and interactions with cellular pathways remain an unexplored area for research.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process R1 1,5-Dichloroanthracene- 9,10-dione P1 Combine Reactants in Solvent R1->P1 R2 2-Aminobenzoic Acid R2->P1 R3 Copper Catalyst & Base R3->P1 P2 Heat under N₂ (Condensation) P1->P2 P3 Cyclization P2->P3 P4 Cool & Precipitate P3->P4 P5 Filter & Wash P4->P5 P6 Dry Product P5->P6 Product This compound (C₂₈H₁₄N₂O₄) P6->Product

Caption: Logical workflow for the synthesis of this compound.

Vat_Dyeing_Mechanism Dye Insoluble Pigment This compound (No affinity for fiber) Leuco Soluble Leuco Form Dark Blue Anion (Affinity for fiber) Dye->Leuco Reduction (+ NaOH, Na₂S₂O₄) Fiber Dye Adsorbed on Fiber Leuco form within cellulose matrix Leuco->Fiber Adsorption (Dyeing) Final Insoluble Pigment Trapped This compound (High fastness) Fiber->Final Oxidation (+ O₂ or H₂O₂)

Caption: The core mechanism of the vat dyeing process.

Signaling_Pathway AQ Anthraquinone Derivative Cell Cancer Cell AQ->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS generates JNK JNK Activation (Phosphorylation) ROS->JNK triggers Mito Mitochondrial Stress JNK->Mito induces CytC Cytochrome c Release Mito->CytC leads to Casp Caspase Activation CytC->Casp activates Apoptosis Apoptosis (Cell Death) Casp->Apoptosis executes

References

The Enduring Legacy of Color: An In-depth Technical Guide to Anthraquinone Vat Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, chemical principles, and diverse applications of anthraquinone vat dyes. From their revolutionary impact on the textile industry to their emerging roles in modern technology and medicine, this document serves as a detailed resource for professionals engaged in materials science, chemical synthesis, and drug discovery.

A Journey Through Time: The Historical Development of Anthraquinone Vat Dyes

The story of anthraquinone vat dyes is a testament to the transformative power of synthetic chemistry. Prior to their discovery, the textile industry relied on natural dyes, which often lacked the brilliance and durability required for high-quality fabrics.

A pivotal moment arrived in 1901 when German chemist René Bohn , working for BASF, synthesized the first anthraquinone vat dye, Indanthrene Blue RS (now known as C.I. Vat Blue 4) .[1][2] This discovery, born from an attempt to create a superior indigo dye, resulted in a compound with exceptional fastness to light, washing, and even bleaching agents.[1][2] The name "Indanthrene" itself is a fusion of "Indigo" and "Anthracene," reflecting its conceptual origins.

Following this breakthrough, the early 20th century saw a rapid expansion in the range of available anthraquinone vat dyes.[1] Notable developments include:

  • 1901 : Flavanthrone (C.I. Vat Yellow 1) was synthesized, expanding the color palette.

  • 1920 : The discovery of the brilliant Caledon Jade Green (C.I. Vat Green 1) by Scottish Dyes Ltd. marked another significant milestone, offering a previously unattainable vibrant green hue with excellent fastness.

Initially, the production of these dyes was complex and costly, limiting their use to high-end textiles. However, advancements in chemical engineering and the development of new synthetic routes throughout the 20th century gradually made them more accessible for a wider range of applications.

The Chemistry of Anthraquinone Vat Dyes

Anthraquinone vat dyes are complex organic molecules characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. Their insolubility in water is a key feature, contributing to their excellent fastness properties once applied to a substrate.[3][4][5] The application of these dyes involves a fascinating reversible chemical transformation known as "vatting."

The Vatting Process: From Insoluble Pigment to Soluble Leuco Form

The vatting process converts the insoluble anthraquinone pigment into a water-soluble form that can penetrate textile fibers. This is achieved through a reduction reaction in an alkaline medium, typically using sodium hydrosulfite (Na₂S₂O₄) as the reducing agent and sodium hydroxide (NaOH) to provide the necessary alkalinity.[4][6][7]

The reduction converts the carbonyl groups (C=O) of the anthraquinone structure into hydroxyl groups (-OH), forming the sodium salt of the leuco-anthraquinone. This "leuco" form is soluble in water and possesses an affinity for cellulosic fibers like cotton.[4][6][7]

Vatting_Process Insoluble Insoluble Anthraquinone Dye (Pigment Form) Leuco Soluble Leuco-Anthraquinone (Sodium Salt) Insoluble->Leuco Reduction (+ NaOH, + Na₂S₂O₄) Leuco->Insoluble Oxidation (Air or Chemical Oxidant)

The reversible vatting process of anthraquinone dyes.
Dyeing and Oxidation

Once the dye is in its soluble leuco form, the textile material is immersed in the dyebath. The leuco dye molecules penetrate the amorphous regions of the fibers. After the dyeing process, the fabric is exposed to air or treated with a chemical oxidizing agent, such as hydrogen peroxide or sodium perborate.[6] This oxidation step reverses the reduction, converting the soluble leuco form back into the original insoluble pigment. This in-situ regeneration of the insoluble dye within the fiber structure is the key to the exceptional wash fastness of vat dyes.[3]

Manufacturing of Anthraquinone Vat Dyes

The industrial production of anthraquinone vat dyes is a multi-step process that begins with the synthesis of the anthraquinone core, followed by a series of chemical modifications to produce the desired dye molecule.

A common starting material for many anthraquinone dyes is 2-aminoanthraquinone.[1][8] The synthesis of Indanthrone (C.I. Vat Blue 4), for example, involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures (220-235 °C).[8] This is followed by an intramolecular cyclization and oxidation to yield the final dye molecule.[8]

Manufacturing_Process cluster_synthesis Core Synthesis cluster_dye_formation Dye Formation cluster_finishing Finishing raw_materials Raw Materials (e.g., Naphthalene, Benzene) phthalic_anhydride Phthalic Anhydride raw_materials->phthalic_anhydride Vapor-phase Oxidation benzoylbenzoic_acid 2-Benzoylbenzoic Acid phthalic_anhydride->benzoylbenzoic_acid Friedel-Crafts Reaction anthraquinone Anthraquinone benzoylbenzoic_acid->anthraquinone Ring Closure (H₂SO₄) aminoanthraquinone 2-Aminoanthraquinone anthraquinone->aminoanthraquinone Sulfonation & Amination dimerization Dimerization aminoanthraquinone->dimerization Alkaline Fusion cyclization Cyclization & Oxidation dimerization->cyclization vat_dye Anthraquinone Vat Dye (e.g., Indanthrone) cyclization->vat_dye filtration Filtration & Washing vat_dye->filtration drying Drying filtration->drying grinding Grinding & Standardization drying->grinding final_product Final Dye Product (Powder or Paste) grinding->final_product

Generalized manufacturing flowchart for an anthraquinone vat dye.

Performance Characteristics of Anthraquinone Vat Dyes

Anthraquinone vat dyes are renowned for their outstanding fastness properties, making them a preferred choice for applications demanding high durability.

Dye Name (C.I. Name)Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
Indanthrone (Vat Blue 4)7-854-5
Caledon Jade Green (Vat Green 1)7-854
Vat Yellow 274-54
Vat Orange 16-743-4
Vat Brown 1754
Vat Black 25754

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash and rubbing fastness (where 5 is the highest). These values can vary slightly depending on the dyeing process and the substrate.[3][9][10]

Applications of Anthraquinone Vat Dyes

While the textile industry remains the primary consumer of anthraquinone vat dyes, their unique properties have led to their adoption in a variety of other fields.

Textile Industry

The exceptional fastness of anthraquinone vat dyes makes them ideal for dyeing cellulosic fibers such as cotton, linen, and viscose rayon.[3][4] They are extensively used for:

  • Workwear and Uniforms: Where garments are subjected to frequent and harsh laundering.[3]

  • High-Quality Apparel: For clothing where color longevity is a key selling point.

  • Home Textiles: Including towels, bedding, and upholstery, which require good light and wash fastness.

  • Denim: While indigo is the traditional dye for denim, anthraquinone vat dyes are used to achieve specific shades and improve fastness.

High-Performance Pigments

The inherent insolubility and stability of anthraquinone vat dyes make them excellent candidates for use as high-performance pigments.[11][12] After appropriate physical modification to control particle size and crystal form, they are used in:

  • Automotive Coatings: Providing brilliant colors with exceptional weather and light resistance.[12]

  • Industrial Paints: For applications requiring long-term durability.

  • Plastics and Polymers: To impart vibrant and stable colors.[11]

  • Printing Inks: For high-quality and lightfast prints.

Organic Electronics

In recent years, the unique electronic properties of anthraquinone derivatives have attracted interest in the field of organic electronics. Their electron-accepting nature makes them suitable for use as:

  • n-type Organic Semiconductors: In organic field-effect transistors (OFETs) and other electronic devices.

  • Photosensitizers in Dye-Sensitized Solar Cells (DSSCs): Although their performance in this application is still under investigation.[13][14][15]

Biomedical and Drug Development Applications

The anthraquinone scaffold is a common motif in many biologically active compounds, and researchers are exploring the potential of anthraquinone dyes and their derivatives in medicine.[16][17][18][19][20]

  • Anticancer Agents: Some anthraquinone derivatives have shown promise as anticancer drugs by intercalating with DNA or inhibiting key enzymes involved in cell proliferation.[16][17][18][19][20]

  • Fluorescent Probes: The fluorescent properties of certain anthraquinone derivatives make them useful as probes for biological imaging and diagnostics.

Applications cluster_textiles Textile Applications cluster_pigments Pigment Applications cluster_electronics Electronics Applications cluster_biomedical Biomedical Applications AQ_Dyes Anthraquinone Vat Dyes Textiles Textile Industry AQ_Dyes->Textiles Pigments High-Performance Pigments AQ_Dyes->Pigments Electronics Organic Electronics AQ_Dyes->Electronics Biomedical Biomedical & Drug Development AQ_Dyes->Biomedical Workwear Workwear & Uniforms Apparel High-Quality Apparel Home_Textiles Home Textiles Denim Denim Automotive Automotive Coatings Industrial_Paints Industrial Paints Plastics Plastics & Polymers Inks Printing Inks OFETs Organic Field-Effect Transistors DSSCs Dye-Sensitized Solar Cells Anticancer Anticancer Agents Fluorescent_Probes Fluorescent Probes

Diverse applications of anthraquinone vat dyes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of anthraquinone vat dyes in a laboratory setting. Safety Precautions: These procedures involve hazardous chemicals and high temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Synthesis of Indanthrone (C.I. Vat Blue 4) from 2-Aminoanthraquinone

This protocol is a laboratory-scale adaptation of the industrial process for synthesizing Indanthrone.

Materials:

  • 2-aminoanthraquinone

  • Potassium hydroxide (KOH)

  • Anhydrous potassium acetate

  • High-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)

  • Ethanol

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine potassium hydroxide and anhydrous potassium acetate in the high-boiling point solvent.

  • Heat the mixture to approximately 150°C with stirring to ensure complete dissolution of the alkali.

  • Gradually add 2-aminoanthraquinone to the mixture while maintaining the temperature.

  • Slowly raise the temperature of the reaction mixture to 220-235°C and maintain it for 2-3 hours. The color of the mixture will change as the reaction progresses.

  • After the reaction is complete, cool the mixture to below 100°C and cautiously add ethanol to precipitate the product.

  • Filter the crude product and wash it with hot ethanol to remove the solvent and unreacted starting materials.

  • Wash the filter cake with hot water until the filtrate is neutral.

  • Dry the purified Indanthrone in an oven at 80-100°C.

Application of an Anthraquinone Vat Dye to Cotton Fabric

This protocol describes a typical exhaust dyeing method for applying a vat dye to a cotton fabric sample.[6][21][22][23][24]

Materials:

  • Anthraquinone vat dye (e.g., C.I. Vat Blue 4)

  • Cotton fabric sample (pre-scoured and bleached)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Leveling agent

  • Sodium chloride (NaCl) (optional, as an exhausting agent)

  • Hydrogen peroxide (H₂O₂) or sodium perborate (oxidizing agent)

  • Soap or synthetic detergent

Procedure:

  • Vatting:

    • Prepare a stock solution of the vat dye by pasting it with a small amount of wetting agent and warm water.

    • In a separate beaker, prepare the reducing solution by dissolving the required amounts of sodium hydroxide and sodium hydrosulfite in water.

    • Add the dye paste to the reducing solution and heat to 50-60°C for 10-15 minutes, stirring gently until the dye is completely reduced and solubilized (the solution will change color).[6][21][23]

  • Dyeing:

    • Fill a dyebath with the required volume of water and add the wetting and leveling agents.

    • Add the vatted dye solution to the dyebath and stir.

    • Introduce the pre-wetted cotton fabric into the dyebath at a temperature of about 40°C.

    • Gradually raise the temperature to the recommended dyeing temperature (typically 60-80°C for most anthraquinone vat dyes) and hold for 45-60 minutes.[6]

    • If necessary, add sodium chloride in portions to aid exhaustion of the dye onto the fabric.

  • Rinsing and Oxidation:

    • After dyeing, remove the fabric from the dyebath and rinse it with cold water to remove excess alkali and reducing agent.

    • Oxidize the leuco dye back to its insoluble form by either exposing the fabric to air for a sufficient period or by treating it in a bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) at 50-60°C for 15-20 minutes. The original color of the dye will develop during this step.

  • Soaping:

    • To improve fastness and achieve the final, stable shade, soap the dyed fabric at or near the boil in a solution containing 1-2 g/L of soap or a synthetic detergent for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the dyed fabric.

Conclusion

Anthraquinone vat dyes represent a remarkable class of colorants that have shaped the textile industry for over a century. Their synthesis, rooted in fundamental principles of organic chemistry, yields products with unparalleled fastness properties. While their traditional application in textiles remains significant, the unique chemical and physical characteristics of the anthraquinone scaffold are paving the way for exciting new applications in high-performance materials and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and historical context of these dyes can inspire innovation and the development of novel materials and therapies with lasting impact.

References

A Technical Guide to the Photophysical Characterization of Anthraquinone-Based Vat Dyes: A Case Study Perspective on Vat Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core photophysical properties of anthraquinone-based vat dyes, with a conceptual focus on Vat Violet 13. Due to a lack of specific published data for this compound, this document presents a framework for the characterization of this class of compounds, detailing the experimental protocols for determining quantum yield and fluorescence lifetime.

Introduction to this compound and Anthraquinone Dyes

This compound, a member of the anthraquinone dye family, is primarily utilized in the textile industry for its robust dyeing properties.[1][2][3] Anthraquinone dyes are characterized by their anthraquinone core structure and are known for their stability.[4] While extensively used for coloration, their fluorescent properties are less commonly characterized in public literature. However, some anthraquinone derivatives are known to exhibit fluorescence, although often with low quantum yields.[4] Understanding the quantum yield and fluorescence lifetime of these compounds is crucial for exploring their potential in applications beyond textiles, such as in materials science or as fluorescent probes, should their properties be favorable.

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

The two key parameters that define the fluorescence characteristics of a molecule are its quantum yield (Φ) and fluorescence lifetime (τ).

  • Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield indicates a more efficient fluorescent molecule.

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[6] It is an intrinsic property of a fluorophore and can be influenced by its molecular environment.

Quantitative Data for Anthraquinone-Based Dyes
ParameterTypical Value/Range for Anthraquinone DyesSignificance
Quantum Yield (Φ) Low (e.g., < 0.1)Indicates that non-radiative decay processes are dominant.
Fluorescence Lifetime (τ) Nanoseconds (ns)Provides insights into the excited state dynamics and sensitivity to the environment.
Absorption Maximum (λabs) VariesDetermines the optimal excitation wavelength.
Emission Maximum (λem) VariesDefines the color of the emitted light.
Stokes Shift VariesThe difference between absorption and emission maxima; a larger shift is often desirable to minimize self-absorption.

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental methodologies for determining the quantum yield and fluorescence lifetime of a fluorescent compound.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined by either a relative or an absolute method.[5]

3.1.1. Relative Quantum Yield Measurement

This is the most common method and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7]

Experimental Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and absorption/emission properties similar to the sample under investigation.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[7]

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

3.1.2. Absolute Quantum Yield Measurement

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample with a known absorbance at the excitation wavelength.

  • Measurement Setup: Place the sample cuvette inside an integrating sphere coupled to a spectrofluorometer.

  • Scattering Measurement: Measure the spectrum of the excitation light scattered by the solvent (blank).

  • Sample Measurement: Measure the spectrum of the sample, which will include both the scattered excitation light and the emitted fluorescence.

  • Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the emitted fluorescence to the difference in the integrated intensity of the scattered excitation light with and without the sample.

Determination of Fluorescence Lifetime

Fluorescence lifetime can be measured using time-domain or frequency-domain techniques.

3.2.1. Time-Domain Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon.[9]

Experimental Protocol:

  • Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Sample Excitation: Excite the sample with short pulses of light at a high repetition rate.

  • Photon Counting: Detect the emitted photons and measure the time difference between the excitation pulse and the arrival of each photon.

  • Data Acquisition: Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

  • Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). The instrument response function (IRF) of the system must be measured and deconvolved from the experimental data for accurate lifetime determination.

3.2.2. Frequency-Domain Measurement

This method involves exciting the sample with sinusoidally modulated light and measuring the phase shift and demodulation of the emitted fluorescence relative to the excitation light.[10]

Experimental Protocol:

  • Instrumentation: Use a frequency-domain fluorometer equipped with a modulated light source (e.g., laser or LED) and a phase-sensitive detector.

  • Sample Excitation: Excite the sample with light whose intensity is modulated at a high frequency.

  • Phase and Modulation Measurement: Measure the phase shift (the delay in the fluorescence emission relative to the excitation) and the demodulation (the change in the amplitude of the fluorescence signal) at various modulation frequencies.

  • Data Analysis: The fluorescence lifetime can be calculated from the measured phase shift and demodulation values.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining quantum yield and fluorescence lifetime.

Relative_Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Dilute Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calculate_qy Calculate Quantum Yield integrate_fluor->calculate_qy

Caption: Workflow for Relative Quantum Yield Determination.

TCSPC_Lifetime_Workflow cluster_excitation Excitation & Emission cluster_timing Timing & Counting cluster_analysis Data Analysis pulsed_source Pulsed Light Source sample Sample pulsed_source->sample timing_electronics TCSPC Electronics pulsed_source->timing_electronics Start detector Single Photon Detector sample->detector detector->timing_electronics Stop histogram Build Decay Histogram timing_electronics->histogram fit_decay Fit Decay Curve (Deconvolution) histogram->fit_decay measure_irf Measure Instrument Response Function (IRF) measure_irf->fit_decay get_lifetime Determine Fluorescence Lifetime (τ) fit_decay->get_lifetime

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

While specific photophysical data for this compound remains elusive in the current scientific literature, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for determining quantum yield and fluorescence lifetime are applicable to the broader class of anthraquinone-based vat dyes. The insights gained from such studies are essential for unlocking the potential of these compounds in advanced applications beyond their traditional use in the textile industry. Further research into the photophysical properties of this compound and related dyes is encouraged to expand their scientific and technological utility.

References

Methodological & Application

Application Notes and Protocols for Vat Violet 13 Dyeing of Cotton Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form.[1][2] This process, known as "vatting," involves the chemical reduction of the dye in an alkaline medium to its water-soluble "leuco" form, which has an affinity for the textile fibers.[3][4] Once the fiber has absorbed the leuco dye, it is oxidized back to its original insoluble pigment form, trapping it within the fiber.[1][4] This method results in dyeings with excellent fastness properties, particularly to washing and light.[2][5]

C.I. Vat Violet 13 is an anthraquinone-based vat dye that produces a blue-purple shade on cotton fibers and is noted for its good affinity for cotton.[6][7] These application notes provide a detailed protocol for the dyeing of cotton fibers with this compound, intended for use by researchers and scientists in textile chemistry and drug development.

Data Presentation

The following tables summarize the typical quantitative data for the key stages of the this compound dyeing process on cotton.

Table 1: Recipe for this compound Dyeing of Cotton

ComponentConcentrationPurpose
This compound0.5 - 2.0% (owf)Colorant
Sodium Hydroxide (NaOH)4.5 - 7.5 g/LProvides alkalinity for reduction
Sodium Hydrosulfite (Na₂S₂O₄)1.5 - 10 g/LReducing agent to solubilize the dye
Wetting Agent1.0 g/LImproves fabric wettability
Sequestering Agent2.0 g/LChelates metal ions in water
Leveling Agent1.0 - 2.0 g/LPromotes even dye uptake
Glauber's Salt (Na₂SO₄)10 g/LElectrolyte to aid exhaustion

(owf: on the weight of fabric)

Table 2: Process Parameters for this compound Dyeing of Cotton

Process StageTemperatureDuration
Pretreatmen (Desizing & Mercerization)Room Temperature48 hours (Desizing), 2 minutes (Mercerization)
Vatting50 - 60°C45 minutes
Dyeing60 - 65°C60 minutes
OxidationAmbient15 minutes
Soaping95 - 100°C10 - 15 minutes

Experimental Protocols

1. Pretreatment of Cotton Fibers

Prior to dyeing, it is essential to prepare the cotton fabric to ensure optimal dye uptake and levelness.

  • Desizing : The cotton fabric is impregnated with water and stored at room temperature for 48 hours to allow enzymes to degrade any starch-based sizing materials. The fabric is then thoroughly washed.[8]

  • Mercerization : The desized fabric is treated with a 25% solution of caustic soda for 2 minutes at room temperature. This process swells the cotton fibers, increasing their luster, strength, and dye affinity. The fabric is then rinsed thoroughly to remove the alkali and dried.[8]

2. Vatting (Reduction)

This step converts the insoluble this compound into its soluble leuco form.

  • Prepare a dyebath with the required amount of water and add the wetting agent, sequestering agent, and leveling agent.[9]

  • Heat the bath to 50°C and add the this compound dye paste.

  • In a separate vessel, dissolve the sodium hydroxide and sodium hydrosulfite in hot water.

  • Add the alkaline reducing solution to the dyebath.

  • Maintain the temperature at 55°C for 45 minutes, allowing the dye to be fully reduced. The color of the bath will change, indicating the formation of the leuco dye.[9]

3. Dyeing

  • Add Glauber's salt to the reduced dyebath.[9]

  • Introduce the pretreated cotton fabric into the dyebath.

  • Raise the temperature to 65°C and continue dyeing for 60 minutes with gentle agitation to ensure even dye penetration.[9]

4. Oxidation

This step re-converts the soluble leuco dye back to its insoluble pigment form within the cotton fibers.

  • Remove the dyed fabric from the dyebath and squeeze out the excess liquor.

  • Expose the fabric to air for 15 minutes to allow for initial oxidation.[10]

  • For a more controlled oxidation, the fabric can be treated with an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L) at 30-50°C for 10 minutes.[1]

5. After-treatment (Soaping)

Soaping removes any unfixed dye from the fabric surface and helps to develop the true shade and improve fastness properties.

  • Prepare a soaping bath containing 1.0-2.0 g/L of detergent and 1.0-2.0 g/L of soda ash.[1]

  • Treat the oxidized fabric in this bath at 95-100°C for 10-15 minutes.[1]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the dyed fabric.

Mandatory Visualization

VatDyeingWorkflow cluster_pretreatment Pretreatment cluster_dyeing_process Dyeing Process cluster_posttreatment Post-treatment Desizing Desizing Mercerization Mercerization Desizing->Mercerization Washing Vatting Vatting (Reduction) Mercerization->Vatting Dyeing Dyeing Vatting->Dyeing Add Fabric Soaping Soaping Oxidation Oxidation Dyeing->Oxidation Air/Chemical Oxidation->Soaping Rinsing Rinsing Soaping->Rinsing Drying Drying Rinsing->Drying

Caption: Experimental workflow for this compound dyeing of cotton fibers.

VatDyeingSignalingPathway VatViolet13_insoluble This compound (Insoluble Pigment) Leuco_form Leuco-Vat Dye (Soluble Anion) VatViolet13_insoluble->Leuco_form Reduction (NaOH, Na₂S₂O₄) Dyed_fiber_leuco Dyed Fiber (Leuco Form) Leuco_form->Dyed_fiber_leuco Absorption Cotton_fiber Cotton Fiber Dyed_fiber_insoluble Dyed Fiber (Insoluble Pigment) Dyed_fiber_leuco->Dyed_fiber_insoluble Oxidation (Air, H₂O₂)

Caption: Chemical transformation and uptake of this compound during dyeing.

References

Application of Vat Violet 13 in Electrochemical Sensor Development: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, a member of the anthraquinone class of dyes, possesses a chemical structure that suggests potential utility in the development of electrochemical sensors.[1] While direct applications of this compound in this field are not extensively documented in current literature, the broader family of anthraquinone derivatives has been successfully employed in the fabrication of sensitive and selective electrochemical sensors for a variety of analytes.[2][3][4][5] This document provides a detailed application note and generalized protocols based on the electrochemical properties of anthraquinone-based compounds, offering a foundational methodology for researchers interested in exploring the potential of this compound in electrochemical sensing.

The core of this proposed application lies in the reversible redox chemistry of the anthraquinone moiety.[2][6] This electrochemical behavior can be harnessed to either directly detect an analyte through its interaction with the dye or to mediate electron transfer between the analyte and the electrode surface. By immobilizing this compound onto an electrode, it is hypothesized that a robust and reusable sensor can be developed.

Principle of Sensing

The proposed sensing mechanism is based on the electrochemical activity of the anthraquinone groups within the this compound molecule. When immobilized on an electrode surface, these groups can undergo a reversible two-electron, two-proton reduction/oxidation process. This electron transfer generates a measurable current that can be correlated to the concentration of a target analyte. The interaction between the analyte and the immobilized this compound can manifest in several ways to produce a detectable signal, including:

  • Direct Electrochemical Detection: The analyte itself may be electrochemically active and its interaction with the modified electrode surface can enhance or suppress the electrochemical signal of this compound.

  • Catalytic Effect: The immobilized this compound may exhibit electrocatalytic activity towards the oxidation or reduction of the target analyte, leading to an amplified signal.

  • Affinity-Based Sensing: The binding of the analyte to the this compound layer could alter the electrochemical properties of the dye, resulting in a change in the measured current or potential.

Quantitative Data Summary

The following table summarizes typical performance characteristics of electrochemical sensors based on anthraquinone derivatives for the detection of various analytes. These values can serve as a benchmark for the development and optimization of a this compound-based sensor.

Sensor ConfigurationAnalyteLinear RangeDetection Limit (LOD)Reference
Multiwalled Carbon Nanotube Modified Glassy Carbon ElectrodeAcid Green 25 (anthraquinone dye)1.0 × 10⁻⁷ to 7.0 × 10⁻⁶ mol·L⁻¹2.7 × 10⁻⁹ mol·L⁻¹[2][7]
Anthraquinone/Activated Carbon Modified Glassy Carbon ElectrodeAcetaminophen0.1 µM to 700 µM0.05 µM[3]
Electrochemically Activated Glassy Carbon ElectrodeFood Yellow 30.005 to 1.0 µM0.00167 µM[8]
Fe₂O₃/MWCNTs-COOH/Triton X-100 Modified Carbon Paste ElectrodeOrange G0.1–20.0 μM0.05 μM[8]
Fe₂O₃/MWCNTs-COOH/Triton X-100 Modified Carbon Paste ElectrodeOrange II0.2–50.0 μM0.1 μM[8]

Experimental Protocols

The following are generalized protocols for the development and characterization of an electrochemical sensor using an anthraquinone-based dye like this compound.

Protocol 1: Preparation of a this compound-Modified Glassy Carbon Electrode (GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • High-purity solvent (e.g., N,N-Dimethylformamide - DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.

    • Dry the electrode under a stream of high-purity nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in a suitable solvent like DMF.

  • Electrode Modification (Drop-Casting Method):

    • Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the this compound solution onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.

    • The resulting modified electrode should have a uniform, thin film of this compound.

Protocol 2: Electrochemical Characterization and Analyte Detection

Apparatus:

  • Potentiostat/Galvanostat with a three-electrode cell setup

  • This compound-modified GCE (Working Electrode)

  • Platinum wire or graphite rod (Counter Electrode)

  • Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)

  • Electrochemical cell

Procedure:

  • Electrochemical Characterization:

    • Place the three electrodes in an electrochemical cell containing a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

    • Perform Cyclic Voltammetry (CV) within a potential window where the anthraquinone redox peaks are expected (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s. This will confirm the successful immobilization of the electroactive this compound.

  • Analyte Detection (using Differential Pulse Voltammetry - DPV):

    • Prepare a series of standard solutions of the target analyte in the supporting electrolyte.

    • Record the DPV response of the modified electrode in the blank supporting electrolyte.

    • Add increasing concentrations of the analyte to the electrochemical cell and record the DPV response after each addition.

    • The change in the peak current or potential can be used to construct a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_analysis Electrochemical Analysis p1 Polish GCE p2 Sonicate & Dry p1->p2 m2 Drop-cast on GCE p2->m2 m1 Prepare this compound Solution m1->m2 m3 Solvent Evaporation m2->m3 a1 Characterize with CV m3->a1 a2 Add Analyte a1->a2 a3 Measure with DPV a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for the development of a this compound-modified electrochemical sensor.

Signaling_Pathway cluster_electrode Modified Electrode Surface VV13_ox This compound (Oxidized) VV13_red This compound (Reduced) VV13_ox->VV13_red Reduction Analyte_red Analyte (Reduced) VV13_red->Analyte_red Regeneration Electrode Electrode VV13_red->Electrode e- transfer Analyte_ox Analyte (Oxidized) Analyte_red->Analyte_ox Oxidation Signal Electrochemical Signal Electrode->Signal

Caption: Proposed signaling pathway for analyte detection using a this compound-modified electrode.

References

Vat Violet 13 as a Photosensitizer in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, also known as C.I. 68700, is a robust anthraquinone dye recognized for its stability and strong light absorption. While traditionally used in the textile industry, its core anthraquinone structure suggests significant potential as a photosensitizer in organic synthesis. Anthraquinone and its derivatives are well-documented photocatalysts capable of promoting a variety of chemical transformations through energy transfer or electron transfer mechanisms upon photoexcitation.

This document provides an overview of the potential applications of this compound as a reusable, heterogeneous photosensitizer. The protocols and data presented are based on the known reactivity of the anthraquinone core, offering a starting point for researchers to explore its utility in synthetic applications. It is important to note that while the fundamental photochemical principles are well-established for anthraquinones, specific experimental data for this compound in these synthetic contexts is limited in publicly available literature. The provided protocols are therefore representative and may require optimization.

Principle of Anthraquinone Photosensitization

Anthraquinones are effective photosensitizers due to their favorable photophysical properties. Upon absorption of light (typically in the UVA or visible region), the anthraquinone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the primary photoactive species.

The triplet anthraquinone can initiate chemical reactions through two main pathways:

  • Energy Transfer: The excited triplet sensitizer can transfer its energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo further reaction (e.g., [2+2] cycloadditions).

  • Electron Transfer/Hydrogen Atom Transfer (HAT): The excited triplet sensitizer can act as a potent oxidant, abstracting an electron or a hydrogen atom from a suitable substrate to generate radical intermediates, which then react further (e.g., oxidation of alcohols).

Due to its insolubility in most common organic solvents, this compound is expected to act as a heterogeneous photosensitizer, which offers the significant advantage of easy recovery and recyclability.

Photophysical Properties

Specific photophysical data for this compound are not widely available. However, the properties of the parent compound, 9,10-anthraquinone (AQ), provide a strong basis for its potential as a photosensitizer.

PropertyValue (for 9,10-Anthraquinone)Significance
Molar Absorptivity (ε) High in the UVA/Visible regionEfficient light absorption is crucial for a photosensitizer.
Triplet Energy (ET) ~62 kcal/molDetermines the range of substrates that can be activated via energy transfer.
Intersystem Crossing Quantum Yield (ΦISC) ~0.90[1][2][3]A high quantum yield ensures efficient formation of the photoactive triplet state.

Applications in Organic Synthesis

Based on the known reactivity of anthraquinone photosensitizers, this compound is a promising candidate for catalyzing a range of organic transformations.

Photocatalytic Oxidation of Benzylic Alcohols

Anthraquinones are known to photocatalyze the aerobic oxidation of benzylic alcohols to the corresponding aldehydes or ketones. This transformation is of great importance in organic synthesis for the production of valuable carbonyl compounds.

Experimental Protocol: Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • This compound

  • Benzyl alcohol

  • Toluene (or another suitable non-polar solvent)

  • Light source (e.g., 390-420 nm LED array)

  • Reaction vessel (e.g., Schlenk tube or photoreactor)

  • Magnetic stirrer and stir bar

  • Oxygen source (e.g., balloon or air pump)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (5 mol%, e.g., 22 mg for a 1 mmol reaction scale).

  • Add benzyl alcohol (1.0 mmol, 104 µL).

  • Add 5 mL of toluene.

  • Seal the tube, and then purge with oxygen (or air) for 5 minutes using a balloon. Maintain a positive pressure of oxygen (or continue to bubble air through the solution).

  • Place the reaction vessel in front of the light source and begin vigorous stirring. Ensure the reaction mixture is maintained at room temperature.

  • Irradiate the mixture with a 405 nm LED lamp.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS.

  • Upon completion, stop the irradiation and stirring.

  • The this compound can be recovered by filtration or centrifugation. Wash the recovered catalyst with the reaction solvent and dry for reuse.

  • The reaction mixture can be purified by column chromatography on silica gel to isolate the pure benzaldehyde.

Data Presentation:

The following table presents hypothetical data for the optimization of the photocatalytic oxidation of benzyl alcohol using this compound, based on typical results for anthraquinone-sensitized reactions.

EntryCatalyst Loading (mol%)SolventAtmosphereReaction Time (h)Conversion (%)
12.5TolueneAir2465
25.0TolueneAir2485
35.0TolueneO₂24>95
45.0AcetonitrileO₂2470
55.0TolueneN₂24<5
60 (no catalyst)TolueneO₂24<2
Photocatalytic [2+2] Cycloadditions

The triplet energy of anthraquinones is sufficient to sensitize the [2+2] cycloaddition of various alkenes, providing a direct route to cyclobutane structures, which are valuable motifs in medicinal chemistry and materials science.

Experimental Protocol: Proposed [2+2] Cycloaddition of Styrene

Materials:

  • This compound

  • Styrene

  • Dichloromethane (or another suitable solvent)

  • Light source (e.g., 390-420 nm LED array)

  • Reaction vessel (e.g., quartz tube)

  • Magnetic stirrer and stir bar

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In an oven-dried quartz reaction tube with a magnetic stir bar, add this compound (10 mol%).

  • Add the alkene substrate (e.g., styrene, 1.0 mmol).

  • Add 10 mL of dichloromethane.

  • Seal the tube and degas the solution by bubbling with argon for 15 minutes.

  • Place the reaction vessel in front of the light source and begin vigorous stirring.

  • Irradiate the mixture with a 405 nm LED lamp at room temperature.

  • Monitor the reaction for the formation of cyclobutane products by GC-MS.

  • After the reaction is complete, recover the this compound by filtration.

  • The solvent can be removed under reduced pressure, and the resulting residue purified by chromatography to isolate the cyclobutane products.

Diagrams

Photosensitization_Mechanism General Mechanism of Anthraquinone Photosensitization cluster_energy_transfer Energy Transfer Pathway cluster_redox Redox/HAT Pathway AQ_S0 AQ (S₀) AQ_S1 ¹AQ* (S₁) AQ_S0->AQ_S1 hν (Light Absorption) AQ_T1 ³AQ* (T₁) AQ_S1->AQ_T1 Intersystem Crossing (ISC) AQ_T1->AQ_S0 sub_T1 ³Substrate* (T₁) AQ_T1->sub_T1 Energy Transfer AQH_rad AQH• AQ_T1->AQH_rad H-Atom Transfer sub_rad Substrate• sub_S0 Substrate (S₀) product_energy Product(s) sub_T1->product_energy sub_H Substrate-H AQH_rad->AQ_S0 Regeneration product_redox Product(s) sub_rad->product_redox

Caption: General mechanism of anthraquinone photosensitization.

Experimental_Workflow Experimental Workflow for Heterogeneous Photocatalysis setup 1. Reaction Setup (this compound, Substrate, Solvent) degas 2. Degas / Purge with Gas (Ar / O₂ or Air) setup->degas irradiate 3. Irradiation & Stirring (e.g., 405 nm LED, RT) degas->irradiate monitor 4. Reaction Monitoring (TLC, GC-MS) irradiate->monitor workup 5. Workup & Catalyst Recovery (Filtration / Centrifugation) monitor->workup purify 6. Purification (Column Chromatography) workup->purify catalyst Recovered Catalyst workup->catalyst product Final Product purify->product

Caption: Experimental workflow for heterogeneous photocatalysis.

Conclusion

This compound holds considerable promise as a robust, heterogeneous, and recyclable photosensitizer for a variety of organic transformations. Its anthraquinone core structure provides the necessary photophysical properties to engage in both energy transfer and electron/hydrogen atom transfer pathways. The representative protocols for alcohol oxidation and [2+2] cycloaddition serve as a foundation for further exploration and development of synthetic methodologies utilizing this readily available dye. Researchers are encouraged to use these notes as a guide for designing experiments and optimizing reaction conditions to unlock the full potential of this compound in modern organic synthesis.

References

Analytical techniques for the detection of Vat violet 13 in textiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification and quantification of Vat Violet 13 (C.I. 68700) in textile samples. This compound is an anthraquinone dye known for its use in dyeing cellulosic fibers like cotton, as well as wool.[1][2][3] Due to its insolubility in water, specialized extraction procedures are required.[1][4] The primary analytical method detailed here is High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection, with confirmation by Mass Spectrometry (MS). This approach ensures high sensitivity and specificity, crucial for regulatory compliance, quality assurance, and forensic investigations.

Introduction to this compound

This compound, also known as C.I. 68700, is a synthetic dye belonging to the anthraquinone class.[1][2] Its deep purple hue and good affinity for cotton make it a common choice for dyeing fabrics.[1][3][4] The core challenge in its analysis lies in its insolubility in water and most common organic solvents.[1][4] The analytical approach for vat dyes involves a reduction step to convert the insoluble pigment into its water-soluble "leuco" form, allowing for its extraction from the textile matrix.[5] Subsequent oxidation can revert it to its colored, insoluble state, though for analysis, the soluble form is injected into the analytical system.

Chemical Properties:

  • Molecular Formula: C₂₈H₁₄N₂O₄[1][2][4]

  • Molecular Weight: 442.42 g/mol [1][2][4]

  • CAS Registry Number: 4424-87-7[1][2][4]

  • Structure: Anthraquinone derivative[1][2]

Analytical Principle

The workflow is centered on the extraction of this compound from the textile fiber, followed by chromatographic separation and detection.

G Figure 1: General Workflow for this compound Analysis A Textile Sample Collection (e.g., 100 mg fabric swatch) B Dye Extraction (Reductive) - Cut sample into small pieces - Add extraction solvent with reducing agent (e.g., Sodium Dithionite) A->B C Sonication & Heating (e.g., 60°C for 45 min) B->C D Centrifugation (Separate fiber debris) C->D E Filtration (0.22 µm PTFE filter) D->E F HPLC-PDA/MS Analysis E->F G Data Processing & Quantification - Peak Identification - Calibration Curve - Concentration Calculation F->G

Workflow for this compound analysis from textiles.

The core of the extraction process is the chemical reduction of the insoluble vat dye to its soluble leuco form, enabling its release from the textile fibers.

G Figure 2: Principle of Vat Dye Extraction Insoluble Insoluble this compound (Trapped in textile fiber) Soluble Soluble Leuco-Vat Violet 13 (In extraction solution) Insoluble->Soluble + Reducing Agent (e.g., Na₂S₂O₄, alkaline pH) Analysis Ready for LC-MS Analysis Soluble->Analysis

Chemical principle of vat dye solubilization for extraction.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Textile samples (dyed and undyed controls)

Sample Preparation: Reductive Extraction

This protocol is adapted from established methods for extracting vat dyes from cellulosic fibers.[5]

  • Sample Comminution: Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces (approx. 2x2 mm).

  • Extraction Solvent Preparation: Prepare an extraction solution of 50:50 (v/v) DMSO and water containing 10 mM sodium dithionite and adjusted to pH 11 with sodium hydroxide. Prepare this solution fresh before use due to the instability of dithionite.

  • Extraction: Place the textile pieces into a 15 mL polypropylene tube. Add 10 mL of the freshly prepared extraction solvent.

  • Sonication and Incubation: Tightly cap the tube and place it in an ultrasonic water bath at 60°C for 45 minutes to facilitate the reduction and extraction process.

  • Separation: Centrifuge the tube at 5,000 rpm for 10 minutes to pellet the textile fibers and any solid debris.

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-PDA Method

High-performance liquid chromatography is a standard and reliable technique for the separation and analysis of dye components.[6]

  • Instrument: UHPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • PDA Detection: Scan from 200-700 nm. Monitor specific wavelengths corresponding to the absorbance maxima of this compound (both leuco and oxidized forms if applicable, typically in the visible range).

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry (MS) Confirmation

For unambiguous identification, the HPLC system can be coupled to a mass spectrometer.[6][7]

  • Instrument: Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100-600.

  • Expected Ion: The primary ion to monitor for this compound (C₂₈H₁₄N₂O₄) would be the protonated molecule [M+H]⁺ at m/z 443.42.

Method Performance Characteristics

The following table summarizes the expected performance of the proposed HPLC-PDA method. These values are representative and should be determined during in-house method validation.

ParameterExpected ValueDescription
Linearity (r²) > 0.995The correlation coefficient for the calibration curve across the working concentration range.
Limit of Detection (LOD) 0.05 - 1.5 ng/mLThe lowest concentration of analyte that can be reliably detected.[8]
Limit of Quantification (LOQ) 0.15 - 5.0 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Recovery (%) 85 - 110%The efficiency of the extraction process, determined by analyzing spiked blank textile samples.[8]
Repeatability (%RSD) < 15%The precision of the method under the same operating conditions over a short interval of time.[8]

Alternative & Emerging Techniques

While HPLC-MS is the gold standard for confirmation, other techniques offer advantages for rapid screening with minimal sample preparation.

  • Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This ambient ionization technique allows for the direct analysis of dyes on fibers with no prior extraction, making it exceptionally fast for screening purposes.[9]

  • Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI-MS): MALDESI is another direct analysis method where a laser desorbs the dye from the fabric, which is then ionized.[7] This technique significantly reduces analysis time by omitting the lengthy extraction step.[7]

Conclusion

The protocol described provides a robust and reliable framework for the detection and quantification of this compound in textiles. The combination of a specialized reductive extraction with HPLC-PDA/MS analysis ensures high sensitivity and specificity. Proper sample preparation is critical for success, given the insoluble nature of vat dyes. This application note serves as a comprehensive guide for researchers and scientists in textile analysis and related fields.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vat Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vat Violet 13, also known as C.I. 68700, is an anthraquinone-based vat dye.[1] Its robust chemical nature and low solubility in aqueous and common organic solvents present significant challenges for analytical characterization.[1] This document provides a detailed protocol for the identification and quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The proposed method is designed to be a starting point for method development and validation in research and quality control environments.

Principle

This method employs RP-HPLC with a C18 column to separate this compound from potential impurities. The analyte is detected using a photodiode array (PDA) detector at its maximum absorption wavelength. Due to the inherent insolubility of this compound, a suitable organic solvent is required for sample preparation.[1]

Materials and Reagents

  • This compound reference standard: (CAS: 4424-87-7)[1]

  • Dimethyl sulfoxide (DMSO): HPLC grade

  • N,N-Dimethylformamide (DMF): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure

  • Formic acid: (≥98%)

  • Ammonium acetate: HPLC grade

  • Syringe filters: 0.22 µm, PTFE or nylon

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector is suitable.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength Monitor at 254 nm, 280 nm, and λmax of this compound (to be determined by PDA scan)
Run Time Approximately 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.0595
17.0595
17.1955
20.0955

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in approximately 7 mL of DMSO or DMF, using sonication to aid dissolution. Once fully dissolved, bring the volume to 10 mL with the same solvent. This solution should be stored in an amber vial at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (e.g., 95:5 mixture of Mobile Phase A and B to match initial conditions). Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The insolubility of this compound in water necessitates extraction with a strong organic solvent.

  • Solid Samples (e.g., raw material, formulation): Accurately weigh a sample containing an estimated 1 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO or DMF.

  • Sonicate the sample for 15-20 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (DMSO or DMF) to ensure no carryover or system contamination.

  • Perform a PDA scan of a concentrated standard to determine the maximum absorption wavelength (λmax) for this compound.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After the analytical run, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained compounds.

Data Presentation and System Suitability

Table 3: System Suitability Parameters (Example)

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Retention Time < 1.0% (for 6 injections)
%RSD of Peak Area < 2.0% (for 6 injections)
Correlation Coefficient (r²) ≥ 0.999

Table 4: Quantitative Data Summary (Hypothetical)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 110.5215023450.099.8
Sample A10.5114589048.697.2
Sample B10.5315234150.798.5

Visualization of Experimental Workflow

HPLC_Workflow cluster_hplc HPLC Analysis start Start prep_std Prepare Standard Solutions (1-100 µg/mL in DMSO/DMF) start->prep_std prep_sample Prepare Sample Solutions (Dissolve in DMSO/DMF) start->prep_sample end End filter_sol Filter Solutions (0.22 µm Syringe Filter) prep_std->filter_sol prep_sample->filter_sol hplc_setup HPLC System Setup & Equilibration filter_sol->hplc_setup inject_std Inject Standards & Build Calibration Curve hplc_setup->inject_std inject_sample Inject Samples inject_std->inject_sample data_acq Data Acquisition (PDA Detector) inject_sample->data_acq data_proc Data Processing & Quantification data_acq->data_proc data_proc->end

References

Preparation of Stable Vat Violet 13 Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Violet 13, also known as C.I. 68700, is an anthraquinone dye with a deep purple hue. In its oxidized state, it is a water-insoluble powder, which presents a significant challenge for its application in aqueous laboratory settings.[1] To overcome this, this compound must be converted to its water-soluble leuco form through a chemical reduction process, typically in an alkaline environment. The stability of this leuco form is paramount, as it is highly susceptible to oxidation by atmospheric oxygen, which causes it to revert to its insoluble state and precipitate out of solution.[2]

These application notes provide detailed protocols for the preparation of both non-aqueous and stable aqueous (leuco) solutions of this compound for use in research, particularly in applications that may leverage its properties as a fluorescent dye.[3]

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₈H₁₄N₂O₄[1]
Molecular Weight442.42 g/mol [1]
CAS Registry Number4424-87-7[1]
AppearanceDeep purple powder[1]
Water SolubilityInsoluble[1]
Solubility of this compound (as Solvent Violet 13) in Organic Solvents at 20°C
SolventSolubility (g/L)Reference
Acetone1.3[4]
Butyl Acetate3[4]
Methylbenzene (Toluene)7[4]
Dichloromethane35[4]
Ethyl Alcohol0.2[4]
BenzeneSoluble[5]
ChlorobenzeneSoluble
XyleneSoluble
DimethylformamideSoluble

Experimental Protocols

Protocol 1: Preparation of a Non-Aqueous Stock Solution of this compound

This protocol is suitable for applications where the presence of water is not critical and the oxidized form of the dye can be used.

Materials:

  • This compound powder (C.I. 68700)

  • High-purity organic solvent (e.g., Dichloromethane, Toluene, Acetone)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of the chosen organic solvent to the flask and swirl to wet the powder.

  • Add the remaining solvent to the flask, leaving some space below the calibration mark.

  • Place a magnetic stir bar in the flask and stir the mixture until the dye is completely dissolved. Gentle warming may be applied if necessary, depending on the solvent.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add the solvent to the calibration mark, cap the flask, and invert several times to ensure homogeneity.

  • Store the solution in a tightly sealed, light-protected container (e.g., an amber glass bottle) at room temperature.

Protocol 2: Preparation of a Stable Aqueous Leuco-Vat Violet 13 Solution

This protocol describes the preparation of the water-soluble, reduced (leuco) form of this compound. Due to the oxygen sensitivity of the leuco form, this procedure must be performed under an inert atmosphere.

Materials:

  • This compound powder (C.I. 68700)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite), freshly opened

  • Degassed, deionized water

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for liquid transfer

  • Septa

Procedure:

  • Prepare the Alkaline Solution: In the reaction flask, dissolve a sufficient amount of NaOH in degassed, deionized water to create a 0.1 M solution. Continuously bubble inert gas through the solution for at least 30 minutes to ensure it is deoxygenated.

  • Create a Dye Paste: In a separate small beaker, weigh the desired amount of this compound powder. Add a small amount of the deoxygenated 0.1 M NaOH solution to create a smooth, lump-free paste.

  • Reduction to the Leuco Form:

    • Transfer the dye paste to the reaction flask containing the deoxygenated NaOH solution.

    • While stirring the suspension under a positive pressure of inert gas, gently warm the mixture to 50-60°C.

    • Gradually add small portions of fresh sodium hydrosulfite powder. The amount of sodium hydrosulfite should be in excess to ensure complete reduction and to maintain a reducing environment. A typical starting point is a 2:1 to 4:1 molar ratio of sodium hydrosulfite to this compound.

    • Continue stirring at 50-60°C for 15-30 minutes. A distinct color change from purple to a dark blue or brownish solution should be observed, indicating the formation of the soluble leuco dye.[1]

  • Storage of the Leuco Solution:

    • Once the reduction is complete, allow the solution to cool to room temperature under the inert atmosphere.

    • For short-term storage, the solution can be kept in the sealed reaction flask, under positive inert gas pressure, and protected from light.

    • For longer-term storage, transfer the solution via cannula or a gas-tight syringe to amber glass vials fitted with septa. Ensure the vials have been flushed with inert gas before filling.

    • Store the vials at 2-8°C in the dark.[2]

Protocol 3: Stability Assessment of Leuco-Vat Violet 13 Solution

This protocol outlines a method to monitor the stability of the prepared aqueous leuco-Vat Violet 13 solution over time using UV-Vis spectrophotometry.

Materials:

  • Prepared aqueous leuco-Vat Violet 13 solution

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Degassed, deionized water (for dilution)

  • Inert atmosphere glove box or a similar setup

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Immediately after preparation, and working within an inert atmosphere, dilute a small aliquot of the leuco-Vat Violet 13 solution with degassed, deionized water to a concentration suitable for spectrophotometric analysis.

    • Scan the absorbance of the diluted solution across a relevant wavelength range (e.g., 400-800 nm) to determine the λmax of the leuco form.

  • Time-Course Measurement:

    • Store the stock leuco-Vat Violet 13 solution under the desired conditions (e.g., at 4°C in the dark, at room temperature exposed to light, etc.).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the stock solution under an inert atmosphere.

  • Absorbance Readings:

    • Dilute each aliquot in the same manner as in step 1 and immediately measure the absorbance at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance at λmax against time. A decrease in absorbance indicates the degradation (oxidation) of the leuco form.

    • The stability of the solution can be quantified by calculating the half-life (t₁/₂) of the leuco form from the decay curve.

Mandatory Visualization

experimental_workflow cluster_prep Protocol 2: Aqueous Leuco-Solution Preparation cluster_stability Protocol 3: Stability Assessment prep_alkaline Prepare 0.1M NaOH in degassed water create_paste Create this compound paste with alkaline solution prep_alkaline->create_paste Use in paste reduction Transfer paste to flask and add Na₂S₂O₄ create_paste->reduction heating Heat to 50-60°C under inert gas reduction->heating Initiate reduction storage Cool and store under inert atmosphere heating->storage After 15-30 min determine_lambda Determine λmax of leuco form storage->determine_lambda Use fresh solution time_course Store solution and take aliquots over time measure_abs Measure absorbance at λmax time_course->measure_abs analyze_data Plot absorbance vs. time and calculate half-life measure_abs->analyze_data

Caption: Workflow for the preparation and stability testing of aqueous leuco-Vat Violet 13 solutions.

logical_relationship cluster_states This compound States cluster_factors Key Factors for Stability oxidized This compound (Oxidized) - Insoluble in water - Purple powder leuco Leuco-Vat Violet 13 (Reduced) - Water-soluble - Dark blue/brown solution oxidized->leuco Reduction leuco->oxidized Oxidation (O₂) reducing_agent Reducing Agent (e.g., Na₂S₂O₄) reducing_agent->leuco alkaline_ph Alkaline pH (e.g., NaOH) alkaline_ph->leuco inert_atmosphere Inert Atmosphere (N₂ or Ar) inert_atmosphere->leuco light_protection Light Protection light_protection->leuco low_temperature Low Temperature low_temperature->leuco

Caption: The relationship between the oxidized and leuco forms of this compound and factors influencing leuco form stability.

References

Application Notes: Vat Violet 13 as a Prospective Functional Dye in Electronic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes, a class of compounds known for their exceptional stability and use in the textile industry, are emerging as promising candidates for functional materials in organic electronics.[1][2] Their inherent properties, such as high chemical robustness, extensive π-conjugated systems, and potential for semiconductor behavior, make them attractive for applications in devices like organic field-effect transistors (OFETs).[3] While research has predominantly focused on derivatives such as Vat Orange, Blue, and Yellow, Vat Violet 13 (C.I. 68700) presents a compelling, yet largely unexplored, avenue for innovation in this field.

These notes provide an overview of the potential applications of this compound as a functional dye in electronic device fabrication, drawing parallels from the performance of other studied vat dyes. The information herein is intended to serve as a foundational guide for researchers venturing into the use of this and similar compounds for developing novel electronic components.

Prospective Applications in Organic Electronics

The highly conjugated anthraquinone structure of this compound suggests its potential as an organic semiconductor. Organic semiconductors are the active components in a variety of electronic devices, offering advantages such as mechanical flexibility, low-cost fabrication, and biocompatibility.[4] Based on the performance of analogous vat dyes, this compound could be investigated for the following applications:

  • Organic Field-Effect Transistors (OFETs): OFETs are fundamental building blocks of modern electronics, acting as switches and amplifiers.[5] Vat dyes have been successfully employed as the active semiconductor layer in OFETs, demonstrating promising charge transport characteristics.[1][3]

  • Organic Photovoltaics (OPVs): The light-absorbing properties of dyes make them suitable for use in solar cells. While not a primary focus of current research, the photophysical properties of this compound could be explored for light-harvesting applications.

  • Sensors: The sensitivity of organic semiconductor properties to their environment can be harnessed for chemical and biological sensing applications.

Performance of Vat Dyes in Organic Field-Effect Transistors

To provide a benchmark for the potential performance of this compound, the following table summarizes the reported electronic characteristics of other vat dyes when used as the active layer in OFETs. These devices typically exhibit n-type semiconductor behavior, meaning they transport electrons.

Vat DyeDevice ArchitectureDielectricMobility (cm²/Vs)On/Off RatioReference
Vat Blue 20 Top-ContactTetracontaneUp to 1.5 x 10⁻²> 10⁴[1]
Vat Yellow 4 Top-ContactTetracontaneUp to 1.2 x 10⁻²> 10⁴[1]
Vat Orange 9 Top-ContactPolyethyleneUp to 2.0 x 10⁻³> 10³[1]
Vat Orange 1 Top-ContactAlOx + TTC1 x 10⁻⁴1.8 x 10²[3]
Vat Orange 3 Top-ContactAlOx + TTC5.8 x 10⁻⁴5.4 x 10²[3]

Note: Performance metrics are highly dependent on fabrication conditions, including substrate, dielectric material, and electrode choice.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OFETs using a vat dye like this compound as the active semiconductor layer. These protocols are based on established methods for similar organic semiconductors.[3][6]

Purification of this compound

Commercial-grade dyes often contain impurities that can negatively impact device performance. Purification is a critical first step.

Protocol: Train Sublimation

  • Place the crude this compound powder in a quartz tube.

  • Insert the quartz tube into a tube furnace with multiple heating zones.

  • Evacuate the tube to a high vacuum (< 10⁻⁵ mbar).

  • Gradually heat the zone containing the dye to its sublimation temperature (to be determined experimentally, but likely in the range of 200-400°C for vat dyes).[3]

  • Maintain a temperature gradient along the tube, allowing the purified dye to deposit in a cooler zone as a crystalline film.

  • Collect the purified dye from the cooler zone in an inert atmosphere (e.g., a glovebox).

Fabrication of a Bottom-Gate, Top-Contact OFET

This is a common device architecture for testing new organic semiconductors.

Protocol: Device Fabrication

  • Substrate Cleaning:

    • Use pre-patterned silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric) and a highly doped silicon substrate (acting as the gate electrode).

    • Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma or UV-ozone to remove organic residues and improve the surface energy.

  • Dielectric Surface Modification (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied.

    • For example, immerse the substrates in a solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes.

    • Rinse with fresh toluene and isopropanol, then bake at 120°C for 10 minutes.

  • This compound Thin Film Deposition:

    • This step should be performed in a high-vacuum thermal evaporator (< 10⁻⁶ mbar).[7][8][9]

    • Place the purified this compound in a crucible (e.g., alumina or tungsten boat).

    • Mount the substrates above the crucible.

    • Gently heat the crucible until the dye begins to sublime.

    • Deposit a thin film (typically 30-100 nm) of this compound onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.

  • Source and Drain Electrode Deposition:

    • Without breaking vacuum, use a shadow mask to define the source and drain electrodes.

    • Thermally evaporate the desired electrode material (e.g., gold, silver, or aluminum) to a thickness of 50-100 nm. The choice of metal can significantly impact device performance.

Characterization of the OFET

Protocol: Electrical Measurement

  • Transfer the fabricated devices to a probe station, preferably in an inert atmosphere to prevent degradation of the organic semiconductor.

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistor.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).

  • From these measurements, key performance parameters such as charge carrier mobility and the on/off current ratio can be extracted.

Visualizations

experimental_workflow cluster_purification Dye Purification cluster_fabrication OFET Fabrication cluster_characterization Device Characterization crude_dye Crude this compound sublimation Train Sublimation crude_dye->sublimation purified_dye Purified this compound sublimation->purified_dye substrate_prep Substrate Cleaning & Preparation film_deposition This compound Thin Film Deposition (Thermal Evaporation) purified_dye->film_deposition substrate_prep->film_deposition electrode_deposition Source/Drain Electrode Deposition film_deposition->electrode_deposition electrical_measurement Electrical Measurement (Probe Station) electrode_deposition->electrical_measurement parameter_extraction Parameter Extraction (Mobility, On/Off Ratio) electrical_measurement->parameter_extraction

Overall workflow for fabrication and characterization of this compound based OFETs.

ofet_structure Source Source Electrode Semiconductor This compound (Organic Semiconductor) Source->Semiconductor Drain Drain Electrode Drain->Semiconductor Dielectric Dielectric (e.g., SiO2) Semiconductor->Dielectric Gate Gate Electrode (e.g., Doped Si) Dielectric->Gate

Schematic of a bottom-gate, top-contact OFET structure with this compound.

Conclusion

This compound holds significant potential as a functional material in the burgeoning field of organic electronics. Its investigation could lead to the development of novel, stable, and potentially biocompatible electronic devices. The protocols and comparative data presented in these notes offer a starting point for researchers to explore the electronic properties of this promising dye and contribute to the advancement of organic semiconductor materials.

References

Application Notes and Protocols for the Reduction of Vat Violet 13 to its Leuco Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical reduction of Vat Violet 13, an anthraquinone-based vat dye, to its water-soluble leuco form. This transformation is a critical step for its application in various fields, including textile dyeing, analytical chemistry, and potentially as a redox-active component in drug development.

Introduction

This compound, with the CAS Registry Number 4424-87-7, is a deep purple powder that is insoluble in water.[1] Like other vat dyes, its application requires a reduction process, typically in an alkaline medium, to convert it into its soluble leuco form.[2] This reduced form can then be applied to a substrate or used in solution-based assays. The subsequent oxidation of the leuco form regenerates the original insoluble dye. The formation of the leuco form of this compound is indicated by a color change to a dark blue in an alkaline solution.[1][3]

This protocol primarily utilizes sodium hydrosulfite (also known as sodium dithionite) as the reducing agent and sodium hydroxide to create the necessary alkaline environment.

Quantitative Data Summary

The following table summarizes the recommended starting conditions for the reduction of this compound to its leuco form. Optimization may be required depending on the specific application and desired concentration.

ParameterRecommended ValueObservation/Notes
This compound Concentration 1-10 g/LHigher concentrations may require adjusted reagent quantities.
Sodium Hydroxide (NaOH) 5 - 15 g/LProvides the necessary alkaline medium (pH 11-13) for the reduction reaction.[4]
Sodium Hydrosulfite (Na₂S₂O₄) 5 - 15 g/LThe primary reducing agent. Should be added gradually.
Reaction Temperature 50 - 60 °CHigher temperatures can accelerate the reaction but may also increase the degradation rate of the reducing agent.[5]
Reaction Time 15 - 45 minutesThe completion of the reaction is indicated by a complete color change and dissolution of the dye.[6]
Visual Endpoint Deep purple suspension to a clear dark blue solutionIndicates the successful formation of the soluble leuco form.[1][3]

Experimental Protocol

This protocol describes a laboratory-scale procedure for the reduction of this compound.

3.1. Materials and Reagents

  • This compound (CAS: 4424-87-7)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized Water

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas (e.g., nitrogen or argon), optional

3.2. Procedure

  • Preparation of Alkaline Solution: In a beaker, dissolve the desired amount of sodium hydroxide in deionized water to achieve the target concentration (e.g., 10 g/L).

  • Dispersion of this compound: While stirring the alkaline solution, slowly add the this compound powder to form a suspension.

  • Heating: Gently heat the suspension to the reaction temperature of 50-60°C using a heating mantle or water bath.

  • Reduction: Once the desired temperature is reached, gradually add the sodium hydrosulfite powder to the stirred suspension. Monitor the reaction closely.

  • Leuco Form Formation: Continue stirring at 50-60°C. The deep purple suspension will gradually change to a clear dark blue solution as the this compound is reduced to its soluble leuco form. This process typically takes 15 to 45 minutes.

  • Completion and Use: The reaction is considered complete when no solid dye particles are visible and the solution is a uniform dark blue. The resulting leuco dye solution is sensitive to oxygen and should be used promptly or stored under an inert atmosphere.

Visualization of Key Processes

4.1. Signaling Pathway of Vat Dye Reduction

G A Insoluble Vat Dye (this compound) D Soluble Leuco Form (Dark Blue Solution) A->D Reduction B Alkaline Medium (NaOH) B->D C Reducing Agent (Sodium Hydrosulfite) C->D

Caption: Chemical transformation of this compound to its leuco form.

4.2. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_result Result A Prepare Alkaline Solution (NaOH in Water) B Disperse this compound in Alkaline Solution A->B C Heat Suspension to 50-60°C B->C D Gradually Add Sodium Hydrosulfite C->D E Stir for 15-45 min Monitor Color Change D->E F Formation of Soluble Leuco this compound (Dark Blue Solution) E->F

Caption: Step-by-step workflow for the reduction of this compound.

References

Application of Vat Violet 13 in Wool and Silk Dyeing: A Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Vat Violet 13 for dyeing protein-based fibers, specifically wool and silk. While this compound is a vat dye renowned for its excellent fastness properties on cellulosic fibers, its application on proteinaceous substrates necessitates modified protocols to mitigate fiber damage due to the high alkalinity of conventional vat dyeing methods. This document outlines a detailed experimental protocol for a modified vat dyeing process suitable for wool and silk, alongside quantitative data on the performance of this compound on these delicate fibers.

Introduction

This compound, an anthraquinone-based vat dye, is characterized by its insolubility in water. The dyeing process, known as "vatting," involves the chemical reduction of the dye in an alkaline medium to its water-soluble leuco form, which can then be absorbed by the textile fibers. Subsequent oxidation within the fiber regenerates the original insoluble pigment, leading to high wash and light fastness.

However, the inherent alkalinity of the standard vat dyeing process poses a significant challenge for protein fibers like wool and silk, which are susceptible to hydrolysis and damage under such conditions. Consequently, a modified, less alkaline approach is imperative for the successful application of this compound on these substrates. This modified process aims to achieve a balance between effective dyeing and the preservation of the integrity of the wool and silk fibers.

Quantitative Data Presentation

The following tables summarize the key performance indicators of this compound on wool and silk, dyed using a modified vat dyeing protocol.

Table 1: Color Fastness Properties of this compound on Silk and Wool

FiberWash Fastness (Color Change)Wash Fastness (Staining)Light Fastness (Xenon Arc)
Silk (Mulberry)4-546
Wool (Merino)446

Source: Adapted from BenchChem, 2025.

Table 2: Rubbing Fastness of this compound on Silk and Wool

FiberRubbing Fastness (Dry)Rubbing Fastness (Wet)
Silk (Mulberry)42-3
Wool (Merino)3-42

Source: Adapted from BenchChem, 2025.

Experimental Protocols

This section details the methodologies for the modified vat dyeing of wool and silk with this compound.

Materials
  • Dye: C.I. This compound (commercial powder form)

  • Textile Substrates: Scoured and bleached 100% mulberry silk and 100% merino wool fabrics

  • Chemicals:

    • Sodium Hydroxide (NaOH)

    • Sodium Hydrosulfite (Na₂S₂O₄)

    • Acetic Acid (CH₃COOH)

    • Sodium Perborate (NaBO₃)

    • Non-ionic wetting agent

    • Sequestering agent

Modified Vat Dyeing Protocol for Wool and Silk

This protocol is designed to minimize the alkalinity of the dyebath, thereby protecting the protein fibers from degradation.

  • Fabric Preparation:

    • Thoroughly wet the wool or silk fabric in a solution containing a non-ionic wetting agent (e.g., 1 g/L) at 40°C for 15 minutes.

    • Gently squeeze the fabric to remove excess water.

  • Dye Bath Preparation (Vatting):

    • Prepare a dyebath with a liquor-to-goods ratio of 30:1.

    • Disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water (40-50°C) with a dispersing agent.

    • Add a sequestering agent to the dyebath to chelate any metal ions present in the water.

    • Carefully add a reduced amount of sodium hydroxide (e.g., 2-3 g/L) to the dyebath, ensuring the pH does not exceed a critical level for the specific fiber (typically pH 8-9 for wool and silk).

    • Gradually add sodium hydrosulfite (e.g., 3-5 g/L) to the dyebath to reduce the dye to its soluble leuco form. The color of the dyebath will change, indicating the reduction process is complete.

    • Maintain the temperature of the dyebath at 50-60°C for 15-20 minutes to ensure complete vatting.

  • Dyeing:

    • Introduce the pre-wetted wool or silk fabric into the prepared dyebath.

    • Raise the temperature of the dyebath to 60-70°C for wool and 70-80°C for silk.

    • Maintain the dyeing process for 45-60 minutes with gentle and continuous agitation to ensure level dyeing.

  • Rinsing:

    • Remove the dyed fabric from the dyebath and gently squeeze out the excess liquor.

    • Rinse the fabric thoroughly with cold water until the rinse water runs clear.

  • Oxidation:

    • Treat the rinsed fabric in a bath containing sodium perborate (e.g., 1-2 g/L) at 40-50°C for 15-20 minutes. This step oxidizes the leuco form of the dye back to its insoluble pigment form within the fibers.

    • Alternatively, oxidation can be achieved by exposing the fabric to air, though chemical oxidation is generally more uniform and rapid.

  • Soaping:

    • After oxidation, treat the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at 70-80°C for 15-20 minutes. This step removes any loosely adhering dye particles from the fiber surface, improving the rubbing fastness.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with warm water followed by cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Hydroextract the fabric and dry it at a moderate temperature.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for the modified vat dyeing process.

G Chemical Structure of this compound struct struct

Figure 1: Chemical Structure of this compound

experimental_workflow Modified Vat Dyeing Workflow for Wool and Silk A Fabric Preparation (Wetting) B Dye Bath Preparation (Vatting with Reduced Alkali) A->B C Dyeing (Controlled Temperature and Time) B->C D Rinsing (Cold Water) C->D E Oxidation (Sodium Perborate) D->E F Soaping (Non-ionic Detergent) E->F G Final Rinsing and Drying F->G

Figure 2: Modified Vat Dyeing Workflow

logical_relationship Key Considerations for Dyeing Protein Fibers with Vat Dyes A Vat Dyeing B High Alkalinity A->B E Modified Protocol (Reduced Alkali) A->E requires D Fiber Damage (Hydrolysis) B->D C Protein Fiber (Wool/Silk) C->D F Preservation of Fiber Integrity C->F E->F G Successful Dyeing E->G

Figure 3: Logical Relationship Diagram

Application Notes and Protocols for the Separation of Vat Dye Mixtures by Thin-layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique widely used for the separation and identification of components in a mixture.[1][2][3] In the textile industry and forensic science, TLC is an invaluable tool for analyzing dye composition, assessing dye purity, and identifying unknown dyes from fabric samples.[4][5] Vat dyes, a class of water-insoluble dyes, are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state. Their analysis by TLC presents unique challenges due to their low solubility in common organic solvents. This document provides detailed application notes and protocols for the separation of vat dye mixtures using TLC, including specialized techniques for these challenging compounds.

Principle of Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase (a thin layer of adsorbent material coated on a plate) and a mobile phase (a solvent or mixture of solvents).[6][7] As the mobile phase moves up the plate by capillary action, components of the sample mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.[6][8] This differential migration results in the separation of the components into distinct spots. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is used for identification.[4][9]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates are most commonly used for the separation of dyes.[1] Reversed-phase plates can also be explored, although their suitability for vat dyes may be limited under certain conditions.[1]

  • Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Fine glass capillary tubes for applying the dye solutions.[4]

  • Mobile Phase Solvents: A range of organic solvents of analytical grade.

  • Sample Preparation Vials: Small glass vials for dissolving dye samples.

  • Visualization Equipment: UV lamp (254 nm and 365 nm) and staining reagents.[10][11]

  • Oven: For high-temperature TLC.[1]

Protocol 1: Standard TLC of Vat Dyes (Non-Reducing System at High Temperature)

This protocol is adapted for the separation of unreduced vat dyes using high-boiling-point solvents at elevated temperatures, which enhances solubility and reproducibility.[1]

1. Sample Preparation:

  • Prepare a 1% dispersion of the vat dye or dye mixture in dimethylformamide (DMF).[1]
  • Sonicate the mixture if necessary to ensure maximum dissolution.

2. TLC Plate Preparation:

  • Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of a silica gel TLC plate.[8]
  • Mark the positions for sample application along this line.

3. Spotting:

  • Using a fine capillary tube, apply a small spot (1-2 µL) of the dye solution to the marked positions on the starting line.[1][4]
  • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.[4][8]

4. Development:

  • Pour the chosen mobile phase (see Table 1) into the developing chamber to a depth of about 0.5-1 cm.
  • To ensure a saturated atmosphere, you can line the chamber with filter paper soaked in the mobile phase and allow it to equilibrate.
  • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[8]
  • Place the chamber in a preheated oven at the specified temperature (100°C or 120°C).[1]
  • Allow the chromatogram to develop until the solvent front is about 1 cm from the top of the plate.[8]

5. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
  • Most vat dyes are colored and can be visualized directly.[10]
  • For any less visible spots, observe the plate under a UV lamp (254 nm and 365 nm).[10][11]
  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Protocol 2: TLC of Leuco Vat Dyes (Reducing System)

This protocol involves the use of a reducing agent in the mobile phase to convert the vat dyes to their more soluble leuco form. This method can be challenging due to the instability of the reducing agents and the leuco dyes.[1]

1. Sample Preparation:

  • Prepare a 1% dispersion of the vat dye in DMF as in Protocol 1.[1]

2. Mobile Phase Preparation:

  • Prepare a mobile phase containing a suitable reducing agent. A novel organic-soluble reducing agent like tetraethylammonium borohydride (TEAB) can be used.[1]
  • A potential mobile phase could be a mixture of N-isopropyl-2-pyrrolidone, n-butylbenzoate, tetraethylenepentamine (TEP), and TEAB (e.g., in a ratio of 5:6:2:0.4 g).[1]
  • Due to the instability of some reducing agents, it is crucial to work in an inert atmosphere (e.g., a nitrogen-filled chamber) for reproducible results.[1]

3. TLC Procedure:

  • Follow the spotting and development steps as outlined in Protocol 1, but perform the development at room temperature in a chamber saturated with the reducing mobile phase.
  • Development times for reducing systems can be significantly longer (3-12 hours).[1]

4. Visualization:

  • After development, the leuco dyes will re-oxidize in the air to their colored form, making the spots visible.
  • Calculate Rf values as described previously.

Data Presentation

Table 1: Mobile Phases for High-Temperature TLC of Vat Dyes on Silica Gel Plates[1]
Eluent No.CompositionRatio (v/v/v)Temperature (°C)Application Notes
1Nitrobenzene / Diphenyl ether / Benzophenone3:7:1120Good general separation for various vat dyes.
21-Chloronaphthalene / 2-Methoxyethyl ether / 2-Hydroxyethyl ether7:2:1120Good separation for anthraquinone vat dyes.
31-Methylnaphthalene / 2-Hydroxyethyl ether / N,N-Dimethylformamide7:2:1100-
41-Chloronaphthalene / 2-Hydroxyethyl ether8:2120Dyes generally have higher Rf values.
5Nitrobenzene / 2-Methoxyethyl ether / 2-Hydroxyethyl ether7:2:1100-
61-Methylnaphthalene / 1-Chloronaphthalene / 2-Hydroxyethyl ether3:1:7100Very good separation for indigoid vat dyes.
71-Chloronaphthalene / 1-Methylnaphthalene / 2-Hydroxyethyl ether3:1:7100Dyes generally have higher Rf values.
8Quinoline / N,N-Dimethylformamide9:1100-
9Nitrobenzene / Quinoline / N,N-Dimethylformamide8:1:1100-
Table 2: Example Rf Values for Selected Dyes in Different Mobile Phases

Note: Rf values are indicative and can vary based on experimental conditions such as temperature, humidity, and plate quality. For accurate identification, it is crucial to run reference standards alongside the unknown samples.[4]

DyeMobile Phase (Ammonia:Ethanol:Butanol, 1:1:3)[12]Rf Value
Bromothymol blueAmmonia:Ethanol:Butanol (1:1:3)Varies
Bromophenol blueAmmonia:Ethanol:Butanol (1:1:3)Varies
Phenol redAmmonia:Ethanol:Butanol (1:1:3)Varies
DyeMobile Phase (Chloroform-hexane-methanol)[13]Rf Value
Indigo (blue pigment)Chloroform-hexane-methanol (7:4:1)0.76
Indirubin (red pigment)Chloroform-hexane-methanol (7:4:1)0.88

Visualization

Since most vat dyes are colored, they are directly visible on the TLC plate. However, for identifying impurities or separating dyes with similar colors, additional visualization techniques can be employed.

  • UV Light: Commercial TLC plates often contain a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots on a fluorescent background under short-wave UV light (254 nm).[10][11] Some compounds may also fluoresce under long-wave UV light (365 nm).[11]

  • Iodine Vapor: Exposing the developed plate to iodine vapor in a closed chamber can reveal organic compounds as brown spots.[11][14]

  • Chemical Stains: Although less common for inherently colored compounds, stains like potassium permanganate can be used to visualize oxidizable components.[10][14]

Diagrams

TLC_Workflow A Sample Preparation (1% dye in DMF) C Spotting (Apply sample to plate) A->C B TLC Plate Preparation (Draw starting line) B->C E Chromatogram Development (Place plate in chamber) C->E D Development Chamber Preparation (Add mobile phase, saturate) D->E F High Temperature Incubation (100-120°C for non-reducing system) E->F G Visualization (Mark solvent front, observe spots) F->G H Rf Value Calculation G->H

Caption: Workflow for High-Temperature TLC of Vat Dyes.

Separation_Principle cluster_0 TLC Plate Start Mixture Spot (at origin) SpotA Component A (Higher affinity for stationary phase) Start->SpotA Slower Movement SpotB Component B (Higher solubility in mobile phase) Start->SpotB Faster Movement MobilePhase Mobile Phase Movement SeparatedSpots Separated Components StationaryPhase Stationary Phase (Silica Gel)

Caption: Principle of TLC Separation of a Dye Mixture.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Lightfastness of Vat Violet 13 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the lightfastness of fabrics dyed with C.I. Vat Violet 13. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working to improve the lightfastness of this compound.

Q1: What is the expected lightfastness of untreated this compound on cotton?

A1: this compound, an anthraquinone dye, inherently possesses good lightfastness. According to industry data, the lightfastness rating for this compound on cotton is typically a 7 on the ISO 105-B02 Blue Wool Scale and a 6-7 on the AATCC test method scale.[1] Factors such as dye concentration, substrate, and dyeing process can influence this rating.

Q2: My this compound dyed fabric is showing poorer lightfastness than expected. What are the potential causes?

A2: Several factors can lead to lower-than-expected lightfastness:

  • Improper Dyeing Process: Incomplete reduction of the vat dye to its leuco form, or inadequate oxidation after dyeing, can result in poorly fixed dye on the fiber surface, which is more susceptible to fading.

  • Low Dyeing Concentration: Lighter shades can exhibit lower lightfastness as the dye molecules are more dispersed and have a larger surface area exposed to light and atmospheric contaminants.

  • Residual Chemicals: Failure to thoroughly soap and rinse the fabric after dyeing can leave behind unfixed dye and other chemicals that can negatively impact lightfastness.

  • Substrate Quality: The quality and preparation of the cellulosic fabric can affect dye penetration and fixation, thereby influencing fastness properties.

Q3: What are the primary methods for improving the lightfastness of this compound?

A3: The two main strategies for enhancing the lightfastness of vat-dyed fabrics are the application of UV absorbers and antioxidants as an aftertreatment.

  • UV Absorbers: These compounds, such as those based on benzophenone or benzotriazole, function by absorbing harmful UV radiation and dissipating it as thermal energy, thus protecting the dye chromophore from photodegradation.

  • Antioxidants: These substances, including ascorbic acid (Vitamin C) and gallic acid, inhibit the fading process by scavenging reactive oxygen species (ROS) that are generated during photo-oxidation and can degrade the dye molecules.[2]

Q4: Can the dyeing process itself be optimized to improve lightfastness?

A4: Yes, optimizing the dyeing process is crucial for achieving the best possible lightfastness. Key parameters to control include:

  • Thorough Reduction: Ensure the vat dye is fully converted to its soluble leuco form for proper diffusion into the fiber.

  • Controlled Dyeing Temperature and Time: Follow recommended guidelines to ensure even dye uptake and penetration.

  • Complete Oxidation: Proper oxidation is necessary to convert the leuco dye back to its insoluble pigment form within the fiber, ensuring high fastness.

  • Effective Soaping: A hot soaping aftertreatment is critical for removing unfixed surface dye and achieving the final, stable shade.

Q5: Will applying a UV absorber or antioxidant change the color of my this compound dyed fabric?

A5: Ideally, the application of a UV absorber or antioxidant should not significantly alter the shade of the dyed fabric.[2] However, some products may cause a slight change in hue. It is always recommended to conduct a preliminary test on a small sample to assess any potential color shift.

Experimental Protocols

The following are detailed methodologies for experiments to improve and assess the lightfastness of fabrics dyed with this compound.

Protocol 1: Aftertreatment of this compound Dyed Cotton with a UV Absorber

This protocol describes the application of a benzophenone-based UV absorber to cotton fabric dyed with this compound using an exhaust method.

Materials:

  • This compound dyed cotton fabric

  • 2-hydroxy-4-methoxybenzophenone (or similar benzophenone-based UV absorber)

  • Non-ionic wetting agent

  • Acetic acid

  • Laboratory dyeing apparatus (e.g., beaker dyer)

  • Lightfastness tester (Xenon arc lamp)

  • Grey scale for assessing color change

  • Blue Wool standards (ISO 105-B02)

Procedure:

  • Preparation of Treatment Bath:

    • Prepare a stock solution of the UV absorber (e.g., 10 g/L in a suitable solvent like ethanol if not water-soluble, otherwise as a dispersion with a non-ionic surfactant).

    • Fill the dyeing vessel with water to achieve a liquor-to-goods ratio of 20:1.

    • Add a non-ionic wetting agent (e.g., 0.5 g/L).

    • Add the required amount of the UV absorber stock solution to achieve the desired concentration on weight of fabric (o.w.f.), for example, 1%, 2%, and 3% o.w.f.

    • Adjust the pH of the bath to approximately 5.0-6.0 with acetic acid.

  • Exhaust Application:

    • Introduce the this compound dyed cotton fabric into the treatment bath at room temperature.

    • Raise the temperature to 60°C at a rate of 2°C/minute.

    • Hold the temperature at 60°C for 30 minutes, ensuring gentle agitation.

    • Cool the bath down to 40°C.

  • Rinsing and Drying:

    • Remove the fabric from the treatment bath and rinse thoroughly with cold water.

    • Squeeze out excess water and air dry the fabric in the dark.

  • Lightfastness Testing:

    • Conduct lightfastness testing according to ISO 105-B02 or AATCC Test Method 16 using a Xenon arc weather-ometer.

    • Expose the treated and untreated (control) samples alongside the Blue Wool standards until a noticeable color change is observed.

    • Assess the lightfastness rating for each sample by comparing its fading to that of the Blue Wool standards.

Protocol 2: Aftertreatment of this compound Dyed Cotton with an Antioxidant

This protocol outlines the application of Ascorbic Acid (Vitamin C) as an antioxidant to cotton fabric dyed with this compound.

Materials:

  • This compound dyed cotton fabric

  • Ascorbic Acid (Vitamin C)

  • Sodium chloride

  • Laboratory dyeing apparatus

  • Lightfastness tester

  • Grey scale for assessing color change

  • Blue Wool standards

Procedure:

  • Preparation of Treatment Bath:

    • Prepare a treatment bath with a liquor-to-goods ratio of 20:1.

    • Dissolve the required amount of Ascorbic Acid (e.g., 1%, 2%, 3% o.w.f.) in the water.

    • Add sodium chloride (e.g., 10 g/L) to aid exhaustion.

  • Exhaust Application:

    • Introduce the this compound dyed cotton fabric into the treatment bath at 40°C.

    • Raise the temperature to 70°C at a rate of 2°C/minute.

    • Maintain the temperature at 70°C for 45 minutes with gentle agitation.

    • Allow the bath to cool to room temperature.

  • Rinsing and Drying:

    • Remove the fabric, rinse with cold water, and air dry in a dark place.

  • Lightfastness Testing:

    • Perform lightfastness testing as described in Protocol 1.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are template tables for organizing your experimental results.

Table 1: Lightfastness of this compound with UV Absorber Treatment

Sample IDTreatmentUV Absorber Concentration (% o.w.f.)Lightfastness Rating (Blue Wool Scale)
ControlNone0
UVA-12-hydroxy-4-methoxybenzophenone1
UVA-22-hydroxy-4-methoxybenzophenone2
UVA-32-hydroxy-4-methoxybenzophenone3

Table 2: Lightfastness of this compound with Antioxidant Treatment

Sample IDTreatmentAntioxidant Concentration (% o.w.f.)Lightfastness Rating (Blue Wool Scale)
ControlNone0
AO-1Ascorbic Acid1
AO-2Ascorbic Acid2
AO-3Ascorbic Acid3

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the lightfastness of this compound.

Photodegradation_Mechanism cluster_0 Photodegradation of this compound Light Light (UV/Visible) Dye This compound (Ground State) Light->Dye Absorption ExcitedDye This compound* (Excited State) Dye->ExcitedDye DegradedDye Degraded Dye (Loss of Color) Dye->DegradedDye Oxygen Oxygen (O2) ExcitedDye->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., •OH, O2•-) Oxygen->ROS ROS->Dye Oxidation

Caption: Photodegradation mechanism of this compound.

Protective_Mechanisms cluster_1 Protective Mechanisms against Photodegradation UV_Light UV Radiation Dye This compound UV_Light->Dye Reduced Impact UV_Absorber UV Absorber UV_Light->UV_Absorber Absorption Heat Harmless Heat UV_Absorber->Heat Dissipation ROS Reactive Oxygen Species (ROS) ROS->Dye Inhibited Oxidation Antioxidant Antioxidant ROS->Antioxidant Scavenging Neutralized_ROS Neutralized ROS Antioxidant->Neutralized_ROS

Caption: Protective mechanisms of UV absorbers and antioxidants.

Experimental_Workflow start Start: this compound Dyed Fabric prep Prepare Aftertreatment Bath (UV Absorber or Antioxidant) start->prep control Untreated Control Sample start->control treat Exhaust Application of Aftertreatment prep->treat rinse Rinse and Dry Fabric treat->rinse split rinse->split expose Expose Samples to Xenon Arc Light (ISO 105-B02) split->expose control->expose assess Assess Fading against Blue Wool Standards expose->assess data Record Lightfastness Rating assess->data end End: Comparative Data data->end

Caption: Experimental workflow for improving and testing lightfastness.

References

Technical Support Center: Optimization of the Vatting Process for C.I. 68700 (Vat Blue 4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the vatting process for C.I. 68700, more commonly known as C.I. Vat Blue 4.

Troubleshooting Guide

This guide addresses common issues encountered during the vatting and dyeing process of C.I. Vat Blue 4. Each issue is presented with potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the dyed fabric showing uneven color or a patchy appearance?

A1: Uneven dyeing is a frequent challenge and can stem from several factors related to improper dye application and fabric preparation.

  • Potential Causes:

    • Inadequate Fabric Preparation: The presence of impurities such as oils, waxes, or sizing agents on the fabric can hinder uniform dye absorption.[1][2][3]

    • Incorrect Dye Bath Preparation: If the vat dye is not fully reduced and solubilized before the fabric is introduced, it can lead to uneven dye uptake.[4]

    • Rapid Dye Absorption: Vat Blue 4 has a high strike rate, meaning it absorbs onto the fiber very quickly, which can lead to initial unevenness that is difficult to level out.[5][6]

    • Temperature Fluctuations: Inconsistent temperatures within the dye bath can cause variations in the rate of dyeing.[1][7]

    • Improper Liquor Circulation: "Dead zones" or areas of poor dye liquor flow in the dyeing machine can result in localized color differences.[7]

  • Solutions:

    • Thorough Pre-treatment: Ensure the fabric is properly scoured and desized to remove all impurities. The material should be uniformly wet before entering the dye bath.[1][2]

    • Use of Leveling Agents: Employ a suitable leveling agent to slow down the initial dye uptake and promote more even distribution.[8][9][10][11][12]

    • Controlled Addition of Dye: Add the reduced dye liquor to the bath gradually to allow for even absorption.

    • Maintain Stable Temperature: Use a calibrated temperature control system to maintain a consistent dyeing temperature, typically between 60-80°C.[7]

    • Ensure Good Liquor Circulation: Optimize the loading of the dyeing machine and ensure efficient pump performance to promote uniform contact between the fabric and the dye liquor.[7]

Q2: The final shade of the fabric is dull, off-tone, or greener than expected. What is the cause?

A2: A deviation from the expected bright blue shade is often linked to "over-reduction" or improper oxidation.

  • Potential Causes:

    • Excessive Reducing Agent: An overabundance of sodium hydrosulfite can cause the leuco form of the dye to be further reduced, leading to a duller, sometimes greener or reddish, irreversible shade.[4][5][6]

    • High Dyeing Temperature: Temperatures exceeding 60°C in the presence of the reducing agent can promote over-reduction.[5][6]

    • Improper Oxidation: Incomplete or non-uniform oxidation will result in a weak and incorrect final shade.[4] An incorrect pH during oxidation can also lead to the formation of an acid leuco form of the dye, which is difficult to oxidize.[4]

  • Solutions:

    • Control Reducing Agent Concentration: Adhere strictly to the recommended concentrations of sodium hydrosulfite. The use of an Oxidation-Reduction Potential (ORP) meter can aid in real-time control.[7]

    • Add a Stabilizing Agent: To mitigate the effects of excess reducing agent, consider adding 1-2 g/L of sodium nitrite to the dye bath.[4][6]

    • Maintain Correct Temperature: Do not exceed the recommended dyeing temperature, especially in the presence of the reducing agent.[5][6]

    • Ensure Thorough Rinsing Before Oxidation: Rinse the fabric well after dyeing to remove residual reducing agents.

    • Controlled Oxidation: Opt for a controlled chemical oxidation using agents like sodium perborate or hydrogen peroxide, ensuring uniform application. The optimal pH for oxidation is typically between 7.5 and 8.5.[4]

Q3: The dyed fabric has poor rubbing or washing fastness. How can this be improved?

A3: Poor fastness properties are generally due to unfixed dye remaining on the surface of the fibers.

  • Potential Causes:

    • Inadequate Soaping: The post-dyeing soaping process is crucial for removing loose dye particles. If this step is insufficient, the fastness will be compromised.[13][14]

    • Surface Dyeing: If the dye has not penetrated the fiber core effectively, it is more susceptible to being rubbed or washed off.[4]

    • Formation of Large Dye Aggregates: Large dye particles on the fiber surface can lead to poor rub fastness.[5]

  • Solutions:

    • Thorough Soaping: A critical step is to soap the fabric at or near boiling temperature (95-100°C) with a suitable detergent and soda ash. This helps to remove unfixed dye and allows the dye molecules within the fiber to crystallize, which stabilizes the final shade and improves fastness.[13][14]

    • Optimize Dyeing Parameters: Ensure optimal dyeing conditions (temperature, time, pH) to promote good penetration of the dye into the fiber.

Frequently Asked Questions (FAQs)

Q1: What is the correct C.I. number for the dye commonly referred to as Vat Blue 4?

A1: The correct Colour Index number for Vat Blue 4 is C.I. 69800.[15] The user-provided C.I. 68700 is incorrect. This document will use the common name C.I. Vat Blue 4.

Q2: What is "vatting" and why is it necessary for C.I. Vat Blue 4?

A2: "Vatting" is a chemical reduction process that converts the insoluble vat dye into a water-soluble form, known as the "leuco" form.[13][14] This is essential because, in its original pigment form, C.I. Vat Blue 4 is insoluble in water and has no affinity for textile fibers. The soluble leuco form can penetrate the fiber, and subsequent oxidation reverts it to its insoluble form, trapping it within the fiber.[13][14]

Q3: What are the key chemicals used in the vatting process?

A3: The two primary chemicals are a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), and an alkali, most commonly sodium hydroxide (caustic soda, NaOH).[16] The sodium hydrosulfite reduces the dye, and the sodium hydroxide provides the necessary alkaline environment for the soluble leuco form to be stable.

Q4: What is the ideal pH for the vatting and dyeing stages?

A4: A highly alkaline environment with a pH between 11 and 12 is typically required for the reduction and dyeing stages to maintain the dye in its soluble leuco form.[7]

Q5: What is the purpose of the final soaping step?

A5: The final soaping, usually carried out at a high temperature, serves two main purposes: it removes any loose, un-penetrated dye from the fiber surface, which significantly improves rubbing fastness, and it helps the dye molecules to crystallize within the fiber, leading to the final, stable, and often brighter shade.[13][14]

Data Presentation

The following tables provide recommended starting parameters for the vatting and dyeing of C.I. Vat Blue 4 for light, medium, and dark shades on cotton. These values may require optimization based on the specific substrate and machinery used.

Table 1: Recommended Chemical Concentrations for Vatting and Dyeing

Shade DepthDye (% owf)Sodium Hydroxide (g/L)Sodium Hydrosulfite (g/L)
Light 0.5 - 1.04.0 - 6.53.25 - 7.0
Medium 1.0 - 3.05.0 - 8.55.0 - 9.5
Dark 3.0 - 5.06.25 - 11.06.5 - 12.0

Data synthesized from multiple sources providing ranges for different dyeing classes.[17]

Table 2: Key Process Parameters

ParameterRecommended Value
Vatting Temperature 50 - 60°C
Vatting Time 15 - 20 minutes
Dyeing Temperature 60 - 70°C
Dyeing Time 40 - 60 minutes
Oxidation (Chemical) 0.5 - 1.0 g/L H₂O₂ at 30-50°C for 10 min
Soaping 1.0 - 2.0 g/L Detergent, 1.0 - 2.0 g/L Soda Ash at 95-100°C for 10-15 min

Data compiled from various procedural guides.[13][18]

Experimental Protocols

Standard Laboratory Protocol for Exhaust Dyeing of Cotton with C.I. Vat Blue 4

  • Fabric Preparation:

    • Ensure the cotton substrate is thoroughly desized and scoured.

    • Weigh the dry fabric.

    • Wet the fabric thoroughly with deionized water before dyeing.

  • Vatting (Stock Solution Preparation):

    • Calculate the required amount of C.I. Vat Blue 4 dye powder based on the desired percentage on weight of fabric (% owf).

    • Create a smooth paste of the dye powder with a small amount of a wetting agent and warm water (around 50°C).

    • In a separate vessel, dissolve the required amount of sodium hydroxide (caustic soda) in warm water.

    • Add the caustic soda solution to the dye paste.

    • Carefully add the required amount of sodium hydrosulfite.

    • Stir the mixture gently and maintain the temperature at 50-60°C for 15-20 minutes until the dye is fully reduced (indicated by a color change to the yellowish-green or amber leuco form).

  • Dyeing:

    • Prepare the dye bath with the required volume of water and heat to 60°C.

    • Add a small amount of the required sodium hydroxide and sodium hydrosulfite to the dye bath to deoxygenate the water.

    • Add the prepared vat liquor (stock solution) to the dye bath.

    • Introduce the pre-wetted fabric into the dye bath, ensuring it is fully submerged.

    • Continue dyeing for 45-60 minutes at 60-70°C.

  • Rinsing:

    • Remove the fabric from the dye bath.

    • Rinse thoroughly with cold water to remove excess dye liquor and chemicals.

  • Oxidation:

    • Air Oxidation: Expose the rinsed fabric to the atmosphere, allowing it to fully oxidize. The color will change from the leuco form back to the characteristic blue.

    • Chemical Oxidation: For a more controlled process, treat the fabric in a fresh bath containing 0.5-1.0 g/L of hydrogen peroxide at 30-50°C for 10 minutes.[13]

  • Soaping:

    • Prepare a fresh bath containing 1.0-2.0 g/L of a suitable detergent and 1.0-2.0 g/L of soda ash.[13]

    • Treat the oxidized fabric in this bath at 95-100°C for 10-15 minutes.[13]

  • Final Rinsing and Drying:

    • Rinse the soaped fabric thoroughly with hot and then cold water.

    • Dry the finished fabric.

Visualizations

VatDyeingWorkflow Start Start FabricPrep Fabric Preparation (Scouring, Wetting) Start->FabricPrep Dyeing Dyeing (60-70°C) FabricPrep->Dyeing Vatting Vatting (Dye + NaOH + Na₂S₂O₄) DyeBathPrep Dye Bath Preparation Vatting->DyeBathPrep DyeBathPrep->Dyeing Rinsing1 Cold Rinse Dyeing->Rinsing1 Oxidation Oxidation (Air or Chemical) Rinsing1->Oxidation Soaping Soaping (95-100°C) Oxidation->Soaping Rinsing2 Hot & Cold Rinse Soaping->Rinsing2 Drying Drying Rinsing2->Drying End End Drying->End

Caption: Experimental workflow for the vat dyeing process of C.I. Vat Blue 4.

TroubleshootingLogic Problem Dyeing Problem Uneven Uneven Dyeing Problem->Uneven DullShade Dull/Off-Tone Shade Problem->DullShade PoorFastness Poor Fastness Problem->PoorFastness CauseUneven Causes: - Poor Fabric Prep - Incorrect Vatting - High Strike Rate - Temp. Fluctuation Uneven->CauseUneven is caused by CauseDull Causes: - Over-reduction - High Temperature - Improper Oxidation DullShade->CauseDull is caused by CauseFastness Causes: - Inadequate Soaping - Poor Penetration PoorFastness->CauseFastness is caused by SolutionUneven Solutions: - Thorough Pre-treatment - Use Leveling Agent - Control Temp. CauseUneven->SolutionUneven is solved by SolutionDull Solutions: - Control Reducing Agent - Add Stabilizer - Controlled Oxidation CauseDull->SolutionDull is solved by SolutionFastness Solutions: - Thorough Soaping at Boil - Optimize Dyeing Params. CauseFastness->SolutionFastness is solved by

Caption: Logical relationships in troubleshooting common vat dyeing issues.

References

Technical Support Center: Troubleshooting Poor Color Yield in Vat Violet 13 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the dyeing process with Vat Violet 13 (C.I. 68700), with a particular focus on addressing poor color yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The final color of my dyed substrate is significantly lighter than expected.

Q: Why is my this compound shade much paler than the target?

A: Poor color yield in vat dyeing is a common problem that can often be traced back to suboptimal conditions in the reduction or dyeing steps. Vat dyes, including this compound, are insoluble pigments that must be converted to their water-soluble leuco form to be absorbed by the fiber. Incomplete or inefficient execution of this process is a primary cause of weak shades.[1]

Potential Causes & Solutions:

  • Incomplete Reduction: The conversion of the insoluble this compound pigment to its soluble leuco form may be insufficient. The leuco form of this compound is characterized by a distinct dark blue color.[2] If the dyebath does not achieve this color, it's an indication of incomplete reduction.

    • Solution: Ensure the correct concentrations of both the reducing agent (typically sodium hydrosulfite) and alkali (caustic soda) are used. It is also crucial to allow sufficient time at the appropriate temperature for the reduction to complete. Monitoring the Oxidation-Reduction Potential (ORP) of the dyebath can provide real-time control over the reduction process.[1]

  • Improper Alkali Preparation: The effectiveness of the reducing agent is highly dependent on the correct preparation and concentration of the alkali.

    • Solution: Always use freshly prepared caustic soda solutions. The reduction reaction's efficiency can be compromised if the alkali is not prepared correctly.[1]

  • Dye Aggregation: The soluble leuco form of some vat dyes can aggregate, which hinders their ability to migrate and penetrate the fiber uniformly.[1]

    • Solution: The use of appropriate dispersing and leveling agents can help to prevent the aggregation of dye particles, especially when aiming for darker shades.[1]

Issue 2: My dyeing results are inconsistent and not reproducible.

Q: What are the key parameters I need to control for reproducible this compound dyeing?

A: The vat dyeing process is highly sensitive to several parameters. Strict control over these variables is essential for achieving consistent and reproducible results.

Key Parameters for Control:

  • Temperature: Vat dyeing is highly sensitive to temperature fluctuations. Incorrect or unstable temperatures during the dyeing phase can lead to uneven shades and poor color fixation.[3]

  • pH: Maintaining a stable, highly alkaline pH (typically between 11 and 13) is critical during the reduction and dyeing stages to keep the dye in its soluble leuco form.[4] Variations in pH can lead to premature re-oxidation of the dye and uneven dyeing.[1]

  • Reducing Agent Concentration: An insufficient amount of reducing agent will lead to incomplete vatting and consequently, a poor color yield. Conversely, an excess of reducing agent can cause over-reduction, which may result in duller or off-tone shades.[1][3]

  • Water Quality: The presence of hard water ions, such as calcium and magnesium, can interfere with the dyeing process by forming insoluble salts with the dye, leading to duller shades and potential spotting.

    • Solution: It is recommended to use deionized or softened water for all stages of the dyeing process.[3]

Issue 3: I'm observing spots or specks on my dyed fabric.

Q: What is causing the appearance of spots on my fabric after dyeing with this compound?

A: Spotting or specking is typically caused by undissolved dye particles adhering to the surface of the substrate.[3]

Potential Causes & Solutions:

  • Improper Dye Dispersion: If the this compound pigment is not properly pasted and dispersed before being added to the dyebath, clumps of undissolved dye can lead to specks.

    • Solution: Ensure the dye powder is thoroughly wetted and pasted with a suitable dispersing agent and a small amount of warm water to create a smooth, lump-free paste before adding it to the main bath.

  • Precipitation of Leuco Dye: A drop in pH or temperature can cause the soluble leuco dye to precipitate out of the solution, which can then deposit on the fabric as specks.

    • Solution: Maintain a stable and sufficiently high pH and temperature throughout the dyeing process to ensure the leuco dye remains fully dissolved.

Data Presentation

The following table summarizes the recommended parameters for the dyeing of cotton with this compound, which belongs to the 'IN' class of vat dyes. These values should be optimized for specific experimental conditions.

ParameterRecommended Range/ValuePotential Impact of Deviation on Color Yield
Vatting Temperature 50 - 60°C< 50°C: Incomplete or slow reduction. > 80°C: Risk of over-reduction and duller shades.[3]
Dyeing Temperature 60 - 80°CToo Low: Poor dye uptake and fixation. Too High: Potential for over-reduction.
pH (Reduction & Dyeing) 11 - 13< 11: Premature oxidation, precipitation of leuco dye.
Sodium Hydrosulfite Varies with depth of shadeToo Low: Incomplete reduction. Too High: Over-reduction, duller shades.
Caustic Soda (NaOH) Varies with depth of shadeToo Low: Ineffective reduction. Too High: Potential for fiber damage.
Oxidation pH 7.0 - 8.5< 7.0: Formation of acid leuco form, difficult to oxidize. > 8.5: Potential for uneven oxidation.

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing of Cotton with this compound

This protocol outlines a general procedure for the exhaust dyeing of a cotton substrate.

  • Fabric Preparation: Thoroughly scour and bleach the cotton fabric to remove all impurities, such as oils, waxes, and sizing agents. The fabric should be uniformly wet before dyeing.

  • Dye Paste Preparation:

    • Accurately weigh the required amount of this compound powder.

    • In a separate container, create a smooth paste by adding a small amount of a wetting agent and ethanol. Stir with a glass rod until a uniform consistency is achieved.

  • Vatting (Pre-reduction):

    • Prepare an alkali solution by dissolving the required amount of caustic soda in hot water (approximately 60°C).

    • Add the alkali solution to the dye paste.

    • Weigh and add the required amount of sodium hydrosulfite. Stir gently.

    • Place the container in a water bath at 60°C for 10-15 minutes to allow for complete reduction. The solution should turn a dark blue color.

  • Dyeing:

    • Transfer the reduced dye solution to the main dyebath, which has been pre-filled with water at 60°C.

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Run the dyeing program for 45-60 minutes at 60°C.

  • Oxidation:

    • After dyeing, rinse the fabric thoroughly with cold water to remove excess alkali and reducing agent.

    • Expose the fabric to air for oxidation. Alternatively, for a more controlled process, use a chemical oxidizing agent such as hydrogen peroxide or sodium perborate in a fresh bath.

  • Soaping:

    • Prepare a soaping bath containing a suitable detergent at 90-95°C.

    • Treat the oxidized fabric in this bath for 10-15 minutes to remove any unfixed dye and to fully develop the final shade and fastness properties.

  • Final Rinsing: Rinse the fabric with hot water followed by cold water until the rinse water is clear.

  • Drying: Dry the fabric.

Protocol 2: Troubleshooting Incomplete Reduction

This protocol provides steps to identify and correct incomplete reduction of the vat dye.

  • Visual Inspection: Observe the color of the dyebath. A fully reduced this compound bath should have a distinct dark blue color. A brownish or purplish hue indicates incomplete reduction.

  • Redox Potential Measurement: Use an Oxidation-Reduction Potential (ORP) meter to measure the redox potential of the dyebath. The potential should be sufficiently negative (typically in the range of -700 to -950 mV) to ensure complete reduction.

  • Corrective Actions:

    • If the ORP is not sufficiently negative, incrementally add a small, pre-dissolved amount of sodium hydrosulfite and caustic soda.

    • Stir the bath gently and re-measure the ORP after a few minutes.

    • Repeat this process until the target ORP is reached and the bath exhibits the correct dark blue color.

  • Documentation: Record the amounts of additional chemicals required to achieve complete reduction for future process optimization.

Mandatory Visualization

Troubleshooting_Poor_Color_Yield Start Start: Poor Color Yield (Pale Shade) Check_Reduction Check for Complete Reduction - Is the dyebath dark blue? - Is ORP in the range -700 to -950 mV? Start->Check_Reduction Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction No Check_Dyeing_Params Check Dyeing Parameters - Temperature (60-80°C)? - pH (11-13)? - Time sufficient? Check_Reduction->Check_Dyeing_Params Yes Add_Chemicals Incrementally add Sodium Hydrosulfite & Caustic Soda Incomplete_Reduction->Add_Chemicals Recheck_Reduction Re-check Reduction Add_Chemicals->Recheck_Reduction Recheck_Reduction->Check_Reduction Incorrect_Params Incorrect Dyeing Parameters Check_Dyeing_Params->Incorrect_Params No Check_Oxidation Check Oxidation & Soaping - Complete color development? - Soaping at 90-95°C? Check_Dyeing_Params->Check_Oxidation Yes Adjust_Params Adjust Temperature, pH, or Time Incorrect_Params->Adjust_Params Adjust_Params->Start Improper_Finishing Improper Finishing Check_Oxidation->Improper_Finishing No Success Successful Dyeing: Good Color Yield Check_Oxidation->Success Yes Optimize_Finishing Optimize Oxidation & Soaping Improper_Finishing->Optimize_Finishing Optimize_Finishing->Start

Caption: Troubleshooting workflow for poor color yield in this compound dyeing.

Vat_Dyeing_Process cluster_0 Vatting Stage (Reduction) cluster_1 Dyeing Stage cluster_2 Finishing Stage Vat_Pigment This compound (Insoluble Pigment) Leuco_Form Leuco Form (Soluble) Vat_Pigment->Leuco_Form + NaOH + Na2S2O4 Fiber_Adsorption Adsorption onto Fiber Leuco_Form->Fiber_Adsorption Oxidation Oxidation (Air or Chemical) Fiber_Adsorption->Oxidation Soaping Soaping (Color Development & Fastness) Oxidation->Soaping Final_Dyeing Final Dyed Fiber Soaping->Final_Dyeing

Caption: Key stages of the this compound dyeing process.

References

Methods for preventing the aggregation of Vat violet 13 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Vat Violet 13 in solution. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to aggregation in solution?

This compound (C.I. 68700) is an anthraquinone-based vat dye with the molecular formula C₂₈H₁₄N₂O₄.[1] Its aggregation in solution is primarily driven by its molecular structure and low solubility. Key factors include:

  • Insolubility: The dye is inherently insoluble in water and only slightly soluble in specific organic solvents like pyridine and xylene.[1][2][3]

  • Hydrophobic Interactions: The large, planar aromatic structure of the dye molecule is hydrophobic, leading it to minimize contact with water molecules by clumping together.[4][5]

  • Intermolecular Forces: Strong van der Waals forces and π-π stacking interactions between the flat dye molecules promote self-association into dimers and higher-order aggregates.[4]

  • Leuco Form Instability: Even when chemically reduced to its water-soluble "leuco" form for application, it can still form large molecular aggregates, which can hinder performance.[6]

Q2: What are the primary consequences of this compound aggregation in my experiments?

Aggregation can lead to significant experimental issues, including:

  • Precipitation: The formation of large, insoluble particles that fall out of the solution.

  • Inconsistent Results: Aggregates cause non-uniformity in the solution, leading to poor reproducibility in applications such as dyeing or formulation.

  • Reduced Efficacy: Only dye monomers are typically active for penetrating and binding to substrates; aggregates are often too large to be effective.[7]

  • Clogging: Aggregated particles can block filters, nozzles, and microfluidic channels in analytical and processing equipment.

Q3: How can I visually or analytically detect aggregation of this compound?

You can detect aggregation through several methods:

  • Visual Inspection: The most straightforward sign is the appearance of visible precipitates, sediment, or solution turbidity.

  • UV-Vis Spectroscopy: This is a common analytical method. The aggregation of planar dye molecules typically results in H-aggregate formation, which causes a "blue-shift" in the maximum absorbance wavelength (λ-max) compared to the dye monomer.[8][9][10] By monitoring the spectra, you can observe the relative populations of monomers and aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the particle size distribution in the solution, providing direct evidence of the formation of larger aggregate species.[11]

  • Fluorescence Spectroscopy: An increasing degree of dye aggregation can lead to fluorescence quenching, resulting in reduced emission intensity.[8]

Q4: What are the main strategies to prevent the aggregation of this compound?

The primary methods focus on improving the stability of the dye particles in the solution. These include:

  • Use of Dispersing Agents: These are chemical additives that adsorb onto the surface of dye particles, preventing them from sticking together through steric or electrostatic repulsion.[12][13][14]

  • Process Optimization: Adjusting experimental conditions such as temperature, pH, and mechanical agitation can inhibit aggregation.[4]

  • Solvent and Additive Modification: Incorporating co-solvents or specialized additives can alter the solution environment to favor the monomeric state.[6][8]

  • Molecular Encapsulation: Advanced techniques like forming inclusion complexes with molecules such as cyclodextrins can physically prevent aggregation and improve solubility.[11]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to this compound aggregation.

Problem: Visible precipitate or cloudiness appears in the solution.

G start Precipitate / Cloudiness Observed q1 Is a dispersing agent being used? start->q1 sol1 Action: Add a suitable dispersant (e.g., NNO, Lignosulfonate). See Table 1. q1->sol1 No q2 Is the dispersant concentration adequate? q1->q2 Yes end Outcome: Stable, uniform solution. sol1->end sol2 Action: Increase dispersant concentration incrementally. (e.g., 3-5 g/L for pad dyeing). q2->sol2 No / Unsure q3 Is the solution temperature optimized? q2->q3 Yes sol2->end sol3 Action: Increase solution temperature. Many aggregation forces are weakened at higher temperatures. q3->sol3 No / Unsure q4 Is the solution being agitated? q3->q4 Yes sol3->end sol4 Action: Introduce or increase stirring/sonication to break up agglomerates. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for resolving this compound precipitation.

Data Presentation

Table 1: Comparison of Common Anti-Aggregation Additives for Vat Dyes
Additive ClassSpecific ExamplesMechanism of ActionTypical ConcentrationKey Advantages
Anionic Surfactants Dispersant NNO (Sodium Salt of Naphthalene Sulfonate Formaldehyde Condensate)Electrostatic and steric repulsion; forms a protective colloidal layer.[12]2 - 5 g/LHighly effective, widely used, stable at high temperatures.[12]
Lignin-based Polymers LignosulfonatesSteric hindrance; large molecules prevent close approach of dye particles.[15]Varies by productEnvironmentally friendly, good dispersing capabilities.[15]
Non-ionic Solvents Ethylene glycol derivatives (e.g., Solidegal GL)Improves solvation of the dye, reducing the driving force for aggregation.[6]VariesCan improve migration of the leuco dye form.[6]
Encapsulating Agents β-CyclodextrinForms an inclusion complex, physically isolating the dye molecule.[11]Molar Ratio (e.g., 1:1)Significantly enhances solubility and can reduce the need for other chemicals.[11]
Table 2: Conceptual Effect of Reducing Agent on Leuco Vat Dye Particle Size

Based on trends reported for vat dyes.[7]

Reducing Agent (Sodium Hydrosulfite)Relative Particle Size of Leuco DyeObservationExperimental Implication
Low Concentration LargeIncomplete reduction; high potential for aggregation of leuco form.Poor penetration into substrate, weak and uneven results.
Optimal Concentration SmallEfficient reduction to smaller, more soluble leuco dye molecules.[7]Good penetration and diffusion, leading to strong, level results.
Excessive Concentration Very SmallOver-reduction can occur, potentially degrading the dye molecule.Can lead to a lower color yield despite small particle size.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Dispersion

This protocol describes a general method for preparing a stable aqueous dispersion of this compound using a dispersing agent.

Materials:

  • This compound powder

  • Dispersant NNO

  • Deionized water

  • Magnetic stirrer and stir bar

  • Warming plate (optional)

Procedure:

  • Prepare Dispersant Solution: In a beaker, add 3-5 grams of Dispersant NNO to 1 liter of deionized water. Stir until fully dissolved. Gentle warming to 40-50°C can aid dissolution.[12]

  • Create a Paste: Weigh the desired amount of this compound powder. In a separate, smaller beaker, add a small amount of the prepared dispersant solution to the dye powder to form a smooth, thick paste. This initial wetting step is crucial to prevent clumping.

  • Dilute the Dispersion: Gradually add the remaining dispersant solution to the paste while stirring continuously.

  • Homogenize: Continue stirring the solution for 30-60 minutes to ensure the dye particles are finely and evenly dispersed.

  • Filter (Optional but Recommended): Filter the dispersion through a fine mesh to remove any remaining large agglomerates before use.[12]

  • Characterize: Use UV-Vis spectroscopy or DLS as described below to confirm the quality of the dispersion.

G A 1. Prepare Dispersant Solution B 2. Create Dye Paste with Dispersant Solution A->B C 3. Gradually Dilute Paste with Remaining Solution B->C D 4. Homogenize (Stir 30-60 min) C->D E 5. Filter to Remove Agglomerates D->E F Stable this compound Dispersion E->F

Caption: Experimental workflow for preparing a stabilized dye dispersion.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound aggregation in solution.

Materials:

  • This compound solution/dispersion

  • Appropriate solvent (e.g., one in which the dye has slight solubility for analysis, or the aqueous dispersion from Protocol 1)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your stock solution. Aggregation is concentration-dependent, so this will help identify different species.

  • Acquire Spectra: For each dilution, acquire the full UV-Vis absorption spectrum (e.g., from 300 nm to 700 nm). Use the pure solvent or dispersant solution as the blank.

  • Analyze the Spectra:

    • Identify the peak corresponding to the monomer .

    • Look for the appearance of a new peak or a shoulder on the shorter wavelength side (a blue-shift) of the monomer peak. This new peak represents H-aggregates .[8][9]

    • Compare the spectra across the dilution series. As concentration increases, the relative intensity of the aggregate peak is expected to increase compared to the monomer peak.

  • Assess Stability (Time-Lapse): To assess the stability of a dispersion, acquire spectra of the same sample at different time points (e.g., 0, 1, 6, 24 hours). A stable dispersion will show minimal changes in its spectral profile over time.

G cluster_0 Aggregation State cluster_1 UV-Vis Spectrum monomer Monomer (Single Molecule) peak_mono Result: Absorbance Peak at λ_max monomer->peak_mono Leads to aggregate H-Aggregate (Stacked Molecules) peak_agg Result: Absorbance Peak at λ < λ_max (Blue-Shift) aggregate->peak_agg Leads to

Caption: Logical relationship between aggregation state and UV-Vis spectral output.

References

Stabilization of the leuco form of Vat violet 13 against oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in stabilizing the leuco form of Vat Violet 13 against oxidation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the leuco form of this compound and why is it important?

A1: The leuco form of this compound is its reduced, water-soluble state.[1][2] In its solid, oxidized form, this compound is a purple powder that is insoluble in water.[1][3][4] The process of "vatting," which involves chemical reduction in an alkaline solution, converts the dye into its soluble leuco form.[1][5] This soluble form is essential for creating the aqueous solutions needed for many experiments.[1] In an alkaline solution, the leuco form of this compound is typically dark blue.[3][4]

Q2: What are the primary factors that cause the leuco form of this compound to be unstable?

A2: The stability of the leuco form of this compound is primarily affected by four factors:

  • Oxidation: The leuco form is highly susceptible to oxidation from atmospheric oxygen, which causes it to revert to its insoluble oxidized state.[1]

  • pH: Maintaining a stable alkaline pH is critical. A decrease in pH can lead to precipitation and instability.[1][6]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the dye molecules, leading to a loss of color and activity.[1]

  • Temperature: Elevated temperatures can accelerate the rates of both oxidation and chemical degradation.[1]

Q3: What is the recommended reducing agent for preparing the leuco form of this compound?

A3: Sodium dithionite (also known as sodium hydrosulfite) is a commonly used and effective reducing agent for converting vat dyes, including this compound, to their soluble leuco form in an alkaline solution.[1][5][7][8] It is important to control the concentration, as over-reduction can also lead to instability for some vat dyes.[6][8]

Q4: Can the leuco form of this compound be stabilized for long-term storage?

A4: Yes, by carefully controlling the storage conditions. For optimal stability, the leuco form should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial to protect it from both oxygen and light.[1] Refrigeration at 2-8°C is also recommended to slow down degradation processes.[1] Maintaining a high alkaline pH is crucial for aqueous solutions.[1]

Troubleshooting Guide

Issue 1: A precipitate has formed in my leuco this compound solution.

  • Question: I prepared a solution of the leuco form of this compound, and now there is a solid purple precipitate. What is the cause and how can I fix it?

  • Answer: Precipitation is the most common issue and is almost always due to oxidation.[1] The soluble leuco form has been oxidized back to the insoluble parent dye. This can happen due to inadequate protection from air or a drop in the solution's pH.

    • Immediate Action: You may be able to re-solubilize the precipitate by ensuring the solution is sufficiently alkaline and adding a small amount of a reducing agent like sodium dithionite while gently stirring under an inert gas stream until the solution color indicates the leuco form has been regenerated.[1]

    • Preventative Measures:

      • Always prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon bubbling).[1]

      • Use degassed, deionized water to prepare your solutions.[1]

      • Ensure the pH is sufficiently alkaline (pH > 8, with pH 11-12 often used for dyeing processes) and remains stable.[1][8]

      • Store the solution in a tightly sealed container, such as an amber glass vial with a septum, to prevent air ingress.[1]

Issue 2: The color of my leuco this compound solution has faded or changed.

  • Question: The dark blue color of my leuco this compound solution has faded or turned brownish. Why is this happening?

  • Answer: A color change can indicate either oxidation or degradation.

    • Fading: This is often a sign of photodegradation caused by exposure to ambient or UV light.[1] Store your solutions in light-protecting containers like amber vials or by wrapping the container in aluminum foil.[1]

    • Color change to brown: The acidic leuco form of this compound is brown.[3][4] This change suggests that the pH of your solution has dropped, becoming acidic or neutral. Verify and adjust the pH by adding an alkali like sodium hydroxide.

    • Reversion to purple: If the solution is turning purple, it indicates oxidation back to the original insoluble dye form.[1]

Data Presentation

The stability of the leuco form of this compound is highly dependent on the experimental and storage conditions. The following table summarizes the expected impact of various parameters on solution stability, based on the general properties of vat dyes.

ParameterConditionExpected StabilityRationale
Temperature 2-8°CHighSlows down rates of chemical degradation and oxidation.[1]
Room Temperature (~25°C)ModerateIncreased rate of degradation compared to refrigerated storage.[1]
High Temperature (>40°C)LowSignificantly accelerates degradation and oxidation.[1]
Light Dark (Amber Vial/Foil)HighProtects the dye from photodegradation.[1]
Ambient LightModerate to LowGradual degradation due to exposure to visible and UV light.[1]
Direct UV LightVery LowRapid photodegradation of the chromophore.[1]
Atmosphere Inert (Nitrogen/Argon)HighPrevents oxidation of the soluble reduced form.[1]
AirLowRapid oxidation leading to precipitation of the insoluble form.[1]
pH (Aqueous) Alkaline (pH > 8)HighMaintains the solubility and stability of the reduced leuco form.[1][6]
Neutral or AcidicLowCan lead to precipitation and instability of the leuco form.[1][6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of Leuco this compound

This protocol describes the preparation of a stock solution of the reduced, water-soluble leuco form of C.I. This compound for use in aqueous-based experiments.

Materials:

  • C.I. This compound powder (CAS 4424-87-7)

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Degassed, deionized water

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with septa

Procedure:

  • Prepare Alkaline Solution: In a fume hood, prepare a 0.1 M NaOH solution using degassed, deionized water.

  • Weigh Dye: Accurately weigh the required amount of this compound powder.

  • Create a Paste: In a small beaker, create a smooth paste of the dye powder with a small amount of the 0.1 M NaOH solution. This helps in dispersing the dye particles.

  • Dissolve and Reduce: a. Transfer the paste to a larger flask containing the desired final volume of the 0.1 M NaOH solution. b. Begin stirring the solution and bubble a slow stream of inert gas (nitrogen or argon) through it to remove and exclude oxygen.[1] c. Slowly add small portions of solid sodium dithionite to the stirring solution. d. Continue adding the reducing agent until the solution color changes from purple to a stable dark blue, indicating the formation of the soluble leuco dye.[1][3]

  • Filter (Optional): If any insoluble particles remain, filter the solution under an inert atmosphere to prevent premature oxidation.

  • Storage: Using a cannula or a syringe purged with inert gas, transfer the stabilized leuco dye solution into amber glass vials. Seal the vials with septa to ensure an airtight, oxygen-free environment. Store at 2-8°C.[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reduction Reduction Phase cluster_storage Storage Phase start Start: Weigh this compound Powder alkaline_sol Prepare Degassed Alkaline Solution (NaOH) paste Create Paste with Alkaline Solution start->paste alkaline_sol->paste dissolve Transfer Paste to Bulk Alkaline Solution paste->dissolve inert_atm Bubble with Inert Gas (N2 or Ar) dissolve->inert_atm cluster_reduction cluster_reduction add_reductant Slowly Add Sodium Dithionite inert_atm->add_reductant observe_color Observe Color Change to Dark Blue add_reductant->observe_color transfer Transfer to Amber Vials under Inert Gas observe_color->transfer cluster_storage cluster_storage seal Seal Vials Tightly transfer->seal store Store at 2-8°C in the Dark seal->store end End: Stable Leuco Solution store->end troubleshooting_logic start Precipitate Observed in Leuco Solution check_atm Was solution exposed to air? start->check_atm check_ph Is pH < 8? check_atm->check_ph No cause_ox Cause: Oxidation check_atm->cause_ox Yes cause_ph Cause: Low pH check_ph->cause_ph Yes sol_atm Solution: Prepare/handle under inert gas cause_ox->sol_atm sol_ph Solution: Increase and buffer pH cause_ph->sol_ph

References

Addressing uneven dyeing and leveling issues with Vat violet 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Vat Violet 13 (C.I. 68700; CAS 4424-87-7).

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and for which applications is it suitable?

A1: C.I. This compound is an anthraquinone-based vat dye that produces a blue-light purple shade.[1][2] It is primarily used for dyeing cellulosic fibers such as cotton due to its good affinity.[1][2] It can also be used for dyeing wool and in printing applications.[1][2][3]

Q2: What is the basic principle of dyeing with this compound?

A2: Like all vat dyes, this compound is insoluble in water. The dyeing process, known as "vatting," involves a few key steps:

  • Reduction: The insoluble dye is chemically reduced in an alkaline solution, typically using sodium hydrosulfite and sodium hydroxide, to convert it into a water-soluble "leuco" form.[3][4]

  • Dyeing: The soluble leuco dye, which has an affinity for the fiber, is adsorbed by the substrate.

  • Oxidation: The fabric is exposed to air or a chemical oxidizing agent to convert the leuco dye back to its original insoluble pigment form, trapping it inside the fiber.[3][4]

  • Soaping: The dyed fabric is washed with a detergent at a high temperature to remove loose dye particles and stabilize the final shade.[4]

Q3: Why is a leveling agent necessary for dyeing with this compound?

A3: Vat dyes, including this compound, can have a high affinity for cellulosic fibers, leading to rapid initial dye uptake and a high risk of unlevel or patchy dyeing.[5] A leveling agent is a chemical auxiliary that helps to control the dyeing rate, ensuring a more uniform distribution of the dye on the fabric.[5][6]

Q4: What types of leveling agents are suitable for vat dyeing?

A4: The most common leveling agents for vat dyes are cationic active surfactants and non-ionic ethylene oxide condensates.[5] These agents work by forming a temporary complex with the leuco dye anions or by competing for sites on the fiber, which retards the initial rush of the dye onto the fabric.[5]

Troubleshooting Guide: Uneven Dyeing and Leveling Issues

Issue: My dyed fabric shows patchy, streaky, or unlevel coloration.

This is a common issue in vat dyeing and can be attributed to several factors. The following sections provide potential causes and solutions.

Problem Area 1: Improper Vatting Process
Potential Cause Recommended Solution
Incomplete Reduction: The dye has not been fully converted to its soluble leuco form, leading to the presence of insoluble particles.Ensure the correct concentrations of sodium hydrosulfite and sodium hydroxide are used. The bath should be maintained at the recommended temperature (typically 50-60°C for hot-dyeing vat dyes) for a sufficient time (15-20 minutes) to ensure complete reduction.[7]
Premature Oxidation: The leuco form of the dye is sensitive to oxygen and can prematurely oxidize before it has evenly penetrated the fabric.Keep the dye bath covered and ensure the fabric remains submerged throughout the dyeing process to minimize exposure to air.[3]
Incorrect pH: The pH of the dye bath is crucial for maintaining the stability of the leuco dye.The pH should be strongly alkaline. Regularly check the pH of the bath and add caustic soda as needed to maintain the optimal range.
Problem Area 2: Dye Application and Adsorption
Potential Cause Recommended Solution
Rapid Initial Dye Uptake: The high affinity of this compound for cotton can cause the dye to rush onto the fabric, resulting in an uneven initial strike.Start the dyeing process at a lower temperature (e.g., 40°C) and gradually raise it to the target temperature.[8] This allows for a more controlled and even initial adsorption of the dye.
Inadequate Leveling Agent: The concentration or type of leveling agent may be insufficient to control the dye uptake.Use an appropriate leveling agent (cationic or non-ionic surfactant) at a recommended concentration (typically 1-2 g/L). Ensure it is well-dissolved in the dye bath before adding the fabric.
Poor Fabric Preparation: The presence of impurities such as oils, waxes, or sizing agents on the fabric can prevent uniform dye penetration.Ensure the fabric is thoroughly scoured and pre-wetted before dyeing to remove any substances that could act as a resist.

Data Presentation: General Parameters for Vat Dyeing of Cotton

The following table provides a summary of general quantitative parameters for the exhaust dyeing of cotton with vat dyes. These are starting points and may require optimization for your specific experimental conditions.

ParameterRecommended RangePurpose
Dye Concentration 0.5 - 4.0% (on weight of fabric)To achieve the desired depth of shade
Sodium Hydroxide (38° Bé) 5 - 20 g/LTo create the alkaline conditions for reduction
Sodium Hydrosulfite 5 - 15 g/LTo reduce the insoluble dye to its soluble leuco form
Leveling Agent 1 - 2 g/LTo control the rate of dye uptake and ensure even dyeing
Vatting Temperature 50 - 60 °CTo facilitate the reduction of the dye
Dyeing Temperature 60 - 80 °CTo promote dye penetration and fixation
Dyeing Time 30 - 60 minutesTo allow for sufficient dye exhaustion and leveling
**Oxidizing Agent (e.g., H₂O₂) **1 - 3 g/LTo convert the leuco dye back to its insoluble form
Soaping Temperature 90 - 95 °CTo remove unfixed dye and stabilize the shade

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with C.I. This compound

This protocol describes a general laboratory procedure for dyeing a 10g sample of pre-scoured cotton fabric.

Materials:

  • C.I. This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Non-ionic leveling agent

  • Hydrogen peroxide (H₂O₂) (35% solution)

  • Non-ionic detergent

  • Acetic acid

  • Distilled water

  • Pre-scoured cotton fabric (10g)

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 20:1 (200mL of water for 10g of fabric).

    • Add 1 g/L (0.2g) of a non-ionic leveling agent to the dye bath and stir until dissolved.

  • Vatting (Stock Solution Preparation):

    • In a separate beaker, create a paste with the required amount of this compound powder (e.g., 1% on weight of fabric = 0.1g) and a small amount of warm water (50°C).

    • Add 10 mL of a pre-prepared solution containing 10 g/L of sodium hydroxide and 10 g/L of sodium hydrosulfite.

    • Stir gently and maintain at 50-60°C for 15-20 minutes until the dye is fully reduced (a color change to the leuco form should be observed).

  • Dyeing:

    • Add the vatted dye solution to the main dye bath.

    • Introduce the pre-wetted cotton fabric into the dye bath at 40°C.

    • Gradually raise the temperature to 60°C over 20 minutes.

    • Continue dyeing at 60°C for 45 minutes, ensuring the fabric is fully submerged and gently agitated.

  • Rinsing and Oxidation:

    • Remove the fabric from the dye bath and rinse thoroughly with cold water.

    • Prepare an oxidation bath containing 2 g/L of hydrogen peroxide and 1 g/L of acetic acid.

    • Immerse the rinsed fabric in the oxidation bath at 50°C for 15 minutes.

  • Soaping:

    • Prepare a soaping bath containing 2 g/L of a non-ionic detergent.

    • Treat the oxidized fabric in the soaping bath at 90-95°C for 15 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a final cold water rinse.

  • Drying:

    • Squeeze the excess water from the fabric and allow it to air dry.

Mandatory Visualizations

Vat_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment start Start pre_treatment Fabric Pre-treatment (Scouring & Wetting) start->pre_treatment vatting Dye Vatting (Reduction to Leuco Form) pre_treatment->vatting dyeing Exhaust Dyeing (Leuco Dye Adsorption) vatting->dyeing rinsing Cold Rinse dyeing->rinsing oxidation Oxidation (Insoluble Dye Formation) rinsing->oxidation soaping Soaping at 95°C oxidation->soaping final_rinse Hot & Cold Rinse soaping->final_rinse drying Drying final_rinse->drying end End drying->end

Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.

Troubleshooting_Uneven_Dyeing cluster_vatting Vatting Stage cluster_dyeing_process Dyeing Stage cluster_substrate Substrate Preparation issue Uneven Dyeing Observed check_reduction Check for complete reduction (Correct leuco color?) issue->check_reduction Potential Cause check_temp_profile Review temperature profile (Gradual rise?) issue->check_temp_profile Potential Cause check_scouring Verify pre-treatment (Thoroughly scoured?) issue->check_scouring Potential Cause check_vat_params Verify vatting parameters (Temp, Time, [Chemicals]) check_reduction->check_vat_params If incomplete solution Optimize parameters & re-run check_vat_params->solution check_leveling_agent Confirm leveling agent (Type & Concentration) check_temp_profile->check_leveling_agent check_agitation Ensure proper agitation & fabric submersion check_leveling_agent->check_agitation check_agitation->solution check_wetting Ensure even pre-wetting check_scouring->check_wetting check_wetting->solution

References

Technical Support Center: Purification of Crude Vat Violet 13 Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Vat violet 13 (C.I. 68700) powder.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound powder?

A1: Crude this compound, an anthraquinone dye, may contain several types of impurities stemming from its synthesis. The manufacturing process involves the condensation of 1,5-dichloroanthraquinone with 2-aminobenzoic acid, followed by cyclization.[1] Potential impurities include:

  • Unreacted Starting Materials: 1,5-dichloroanthraquinone and 2-aminobenzoic acid.

  • Byproducts: Intermediates from incomplete reactions or side reactions.

  • Inorganic Salts: Formed during neutralization steps in the synthesis.[2]

  • Heavy Metal Catalysts: Copper catalysts are often used in the condensation step.[1]

  • Solvent Residues: High-boiling point solvents like nitrobenzene or naphthalene may be used during synthesis.[2]

Q2: What is the general approach to purifying crude this compound?

A2: The purification strategy for this compound, which is insoluble in water, generally involves selective solubilization of either the dye or the impurities.[1][2] Common techniques include solvent washing, recrystallization, and chromatography. A key characteristic of vat dyes is their ability to be reduced to a water-soluble "leuco" form in an alkaline solution, which can be exploited for purification.[2][3]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-pronged analytical approach is recommended for comprehensive purity validation.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative purity assessment, separating the main dye component from impurities.[4] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and to monitor the progress of purification.[5]

  • UV-Visible Spectroscopy: To confirm the identity of the dye and check for impurities that absorb at different wavelengths.

  • Mass Spectrometry (MS): For identification of the main component and impurities by providing molecular weight information.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound powder.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after recrystallization. The chosen solvent has some solubility for this compound at low temperatures. Premature crystallization occurred during hot filtration. Too much solvent was used.Select a solvent with a greater difference in solubility at high and low temperatures. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
Purified powder is still not meeting purity specifications. The chosen purification method is not effective for the specific impurities present. The presence of isomeric or closely related impurities.Combine different purification techniques. For example, perform a solvent wash before recrystallization. For closely related impurities, column chromatography is often more effective.[6][7]
Color of the purified dye is inconsistent. Incomplete removal of colored impurities. Thermal degradation of the dye during purification at high temperatures.Use activated carbon during recrystallization to adsorb colored impurities.[7] Avoid prolonged exposure to high temperatures. If using sublimation, carefully control the temperature and vacuum.[8]
Difficulty in dissolving the crude powder for purification. This compound is known for its poor solubility in most common solvents.[9]Use high-boiling point solvents such as pyridine, 1,2,3,4-tetrahydronaphthalene, or xylene, in which it is slightly soluble.[1] Alternatively, convert the dye to its soluble leuco form.
Incomplete conversion to the leuco form during vatting. Incorrect pH of the solution. Insufficient amount of reducing agent. Low temperature of the vatting solution.Ensure the solution is sufficiently alkaline (typically pH 10 or higher for vat dyes). Add an adequate amount of a reducing agent like sodium hydrosulfite. Gently warm the solution to facilitate the reduction process.

Experimental Protocols

Protocol 1: Purification by Solvent Washing

This method is effective for removing impurities that are more soluble than this compound in a particular organic solvent.

Objective: To remove soluble impurities by washing the crude solid.

Materials:

  • Crude this compound powder

  • Selected organic solvent (e.g., monochlorobenzene, ethanol)[10]

  • Beaker or flask

  • Stirring apparatus

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound powder in a beaker.

  • Add the selected solvent and stir the suspension for a predetermined time (e.g., 30-60 minutes) at a specific temperature (room temperature or slightly elevated).

  • Filter the suspension using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold solvent to remove residual dissolved impurities.

  • Dry the purified this compound powder in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for purifying solid this compound by crystallization from a hot, saturated solution.

Objective: To remove soluble impurities by crystallizing the target compound.

Materials:

  • Crude this compound powder

  • High-boiling point solvent (e.g., glacial acetic acid, o-dichlorobenzene)[6][9]

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Leuco Form (Vatting)

This method utilizes the reversible reduction of the vat dye to its water-soluble leuco form to separate it from insoluble impurities.

Objective: To purify this compound by converting it to its soluble leuco form, filtering out insoluble impurities, and then re-oxidizing it back to the insoluble pigment.

Materials:

  • Crude this compound powder

  • Aqueous sodium hydroxide solution

  • Sodium hydrosulfite (reducing agent)

  • Filtration apparatus

  • Apparatus for air bubbling or an oxidizing agent (e.g., hydrogen peroxide)

Procedure:

  • Vatting: In a reaction vessel, prepare an alkaline solution with sodium hydroxide. Add the crude this compound powder and gently heat the suspension. Gradually add sodium hydrosulfite until the color of the solution changes, indicating the formation of the soluble leuco dye.

  • Filtration of Impurities: Filter the solution to remove any insoluble impurities.

  • Oxidation: The filtrate containing the leuco dye is then oxidized to precipitate the purified this compound. This can be achieved by bubbling air through the solution or by the controlled addition of an oxidizing agent.

  • Isolation: Collect the precipitated pure this compound by filtration.

  • Washing: Wash the filter cake thoroughly with water to remove any remaining salts.

  • Drying: Dry the purified dye.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Purification Technique Types of Impurities Removed Advantages Disadvantages
Solvent Washing Soluble organic impurities, residual solvents.Simple, rapid, and can be performed at room temperature.Relies on a significant solubility difference between the dye and impurities. May not be effective for all impurities.
Recrystallization Soluble organic and some inorganic impurities.Can yield high-purity crystalline products.Requires finding a suitable solvent system; potential for product loss in the mother liquor.[6]
Column Chromatography Isomers, closely related side products, and minor impurities.High resolution for separating complex mixtures.[6]Can be time-consuming, requires larger volumes of solvents, and may be difficult to scale up.[6]
Purification via Leuco Form Water-insoluble organic impurities and some inorganic materials.Specific to vat dyes; can be highly effective for certain impurity profiles.Requires careful control of pH and redox potential; may introduce other salts that need to be washed away.

Visualizations

experimental_workflow_solvent_washing start Crude this compound Powder step1 Add Solvent & Stir start->step1 step2 Filter Suspension step1->step2 step3 Wash with Cold Solvent step2->step3 waste Impurities in Filtrate step2->waste step4 Dry Purified Powder step3->step4 end Purified this compound step4->end

Caption: Workflow for the purification of this compound by solvent washing.

experimental_workflow_recrystallization start Crude this compound Powder step1 Dissolve in Minimum Hot Solvent start->step1 step2 Hot Filtration (Optional) step1->step2 step3 Slow Cooling & Crystallization step2->step3 impurities1 Insoluble Impurities step2->impurities1 step4 Vacuum Filtration step3->step4 step5 Wash with Cold Solvent step4->step5 impurities2 Soluble Impurities in Mother Liquor step4->impurities2 step6 Dry Crystals step5->step6 end Pure this compound Crystals step6->end logical_relationship_purification_choice start Crude this compound q1 Nature of Impurities? start->q1 soluble Soluble Organics/ Salts q1->soluble Known insoluble Insoluble Organics q1->insoluble Known isomers Isomers/ Closely Related q1->isomers Known method1 Solvent Wash/ Recrystallization soluble->method1 method2 Purification via Leuco Form insoluble->method2 method3 Column Chromatography isomers->method3 end Purified this compound method1->end method2->end method3->end

References

Technical Support Center: Overcoming Challenges in the Discharge Printing of Vat Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the discharge printing of Vat Violet 13.

Frequently Asked Questions (FAQs)

What is this compound and why is it used in discharge printing?

This compound (C.I. 68700) is an anthraquinone-based vat dye known for its good affinity for cellulosic fibers like cotton and its overall good fastness properties.[1][2] In discharge printing, a design is created by chemically removing a pre-existing dye from the fabric. Vat dyes like this compound are excellent "illuminating colors" because they are resistant to the reducing agents used to strip the ground color and can be fixed onto the fabric in the same step.[3][4]

What are the main challenges in discharge printing with this compound?

Common challenges in discharge printing with vat dyes, including this compound, include:

  • Poor Color Yield: The printed violet color appears weak or dull.

  • Uneven Printing: The printed area has a blotchy or uneven appearance.

  • "Halo" Effect or Flushing: The dye bleeds at the edges of the design, creating a halo.[3][5]

  • Incomplete Discharge: The background dye is not fully removed, affecting the clarity of the design.

  • Poor Fastness: The final print has low resistance to washing or rubbing.

What is the general process for discharge printing with this compound?

The general process involves preparing a fabric dyed with a dischargeable dye, then printing a paste containing this compound and a reducing agent. The fabric is then dried and steamed in an air-free environment. During steaming, the reducing agent destroys the ground dye while simultaneously fixing the this compound. The process concludes with oxidation and washing to develop the final color and remove residual chemicals.[3][4][6]

Troubleshooting Guide

Problem 1: Poor or Weak Color Yield

Question: Why is my this compound print appearing weak or dull?

Answer: A weak or dull violet shade is often due to incomplete reduction of the vat dye or issues during fixation. Consider the following causes and solutions:

  • Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium sulfoxylate formaldehyde) may be inadequate to both discharge the ground color and properly reduce the this compound to its soluble leuco form.[3] Increase the concentration of the reducing agent in your paste formulation.

  • Premature Decomposition of Reducing Agent: Exposure of the printed fabric to air for extended periods before steaming can cause the reducing agent to decompose.[3] Proceed to the steaming step as soon as possible after printing and drying.

  • Improper Steaming Conditions: The steam must be air-free and have good moisture content.[3] Air in the steamer will prematurely oxidize the leuco-vat dye, preventing proper fixation. Ensure the steamer is well-sealed and operating at the correct temperature and humidity.

  • Incorrect Alkali Concentration: Vat dyes require a specific alkaline environment for proper reduction and fixation.[7] Ensure the correct type and amount of alkali (e.g., potassium carbonate) are used in the printing paste.

Problem 2: Uneven Printing or Blotchy Appearance

Question: What causes an uneven or blotchy appearance in my this compound discharge print?

Answer: An uneven print is typically related to the physical properties of the printing paste or its application.

  • Improper Paste Viscosity: If the paste is too thick, it may not penetrate the fabric evenly. If it's too thin, it can lead to flushing.[8] Adjust the thickener concentration to achieve a suitable viscosity. A Brookfield Viscometer can be used to maintain viscosity between 5000 and 8000 cP for natural thickeners.[3]

  • Inadequate Mixing: The dye and chemicals may not be uniformly dispersed in the thickener. Ensure thorough mixing of the print paste to achieve a homogenous consistency.[9]

  • Uneven Application Pressure: Inconsistent pressure during screen printing can lead to variations in the amount of paste applied.[8] Ensure even and consistent pressure is applied across the entire design.

Problem 3: "Halo" Effect or Bleeding Edges

Question: Why do my this compound prints have a "halo" or bleeding at the edges?

Answer: A "halo" or flushing effect occurs when the dye spreads beyond the intended design boundaries.[3]

  • Inappropriate Thickener: The thickener may not have sufficient solids to hold the print definition.[3] Consider using a high-quality thickener like a guar/starch blend.[3]

  • Excessive Moisture: Too much moisture in the printing paste or from the steam can cause the dye to migrate. The use of a humectant like glycerin should be carefully controlled.[3]

  • Hygroscopic Nature of the Fabric: If the fabric has absorbed moisture before printing, it can contribute to bleeding. Ensure the fabric is completely dry before printing.

Problem 4: Incomplete Discharge of the Ground Color

Question: Why is the original dye color not being fully discharged?

Answer: This issue arises when the reducing agent is not effectively destroying the ground dye.

  • Non-Dischargeable Ground Dye: Ensure the fabric has been dyed with a colorant that is known to be dischargeable, such as certain reactive dyes (e.g., vinyl sulfone types).[3]

  • Insufficient Reducing Agent: The concentration of the reducing agent may be too low. The amount required for both discharge and fixation can be double what is needed for fixation alone.[3]

  • Suboptimal Steaming: The steaming time or temperature may be insufficient for the reducing agent to fully act on the ground dye.[3] Increase the steaming time or ensure the temperature is at the recommended level (e.g., 102°C).[3]

Quantitative Data

Table 1: Recommended Recipe for this compound Discharge Printing Paste
ComponentAmount (g/kg)Purpose
This compound30 - 80Illuminating Color
Thickener (Guar/Starch Blend)120Viscosity Control
Water300 - 400Solvent
Glycerin30 - 60Humectant
Potassium Carbonate50 - 120Alkali
Sodium Carbonate30 - 70Alkali
Sodium Sulfoxylate Formaldehyde150 - 220Reducing Agent
Waterto 1000Bulk

Note: The exact amounts may need to be adjusted based on the depth of the ground shade and the desired intensity of the violet color.[3]

Table 2: Typical Steaming and Fixation Parameters
ParameterValuePurpose
Steam Temperature102°C (215°F)Activates reducing agent and facilitates dye fixation
Steaming Time8 - 15 minutesAllows for complete discharge and dye fixation
Steam ConditionAir-free, saturatedPrevents premature oxidation of the leuco-vat dye

Experimental Protocols

Protocol 1: Preparation of this compound Discharge Printing Paste
  • Thickener Preparation: In a suitable container, add the thickener (e.g., 120g of a guar/starch blend) to water (e.g., 300g) while stirring vigorously with a mechanical stirrer to avoid lumps. Allow the mixture to stand for several hours to fully hydrate and achieve a smooth consistency.[9]

  • Chemical Dissolution: In a separate container, dissolve the potassium carbonate (e.g., 70g), sodium carbonate (e.g., 40g), and glycerin (e.g., 50g) in a portion of the remaining water.

  • Dye Dispersion: Make a smooth paste of the this compound powder (e.g., 50g) with a small amount of water.

  • Combining Components: Add the dissolved alkali and glycerin solution to the hydrated thickener and mix well.

  • Adding the Dye: Gradually add the this compound paste to the mixture, ensuring it is evenly dispersed.

  • Adding the Reducing Agent: Just before printing, add the sodium sulfoxylate formaldehyde (e.g., 220g) and the remaining water to make up the final weight (1000g). Mix thoroughly but gently to avoid introducing too much air. The paste should be used shortly after the addition of the reducing agent.

Protocol 2: Discharge Printing and Fixation Process
  • Fabric Preparation: Ensure the fabric, dyed with a dischargeable ground color, is clean, dry, and free from any impurities.

  • Printing: Apply the prepared this compound discharge paste to the fabric using a screen or other printing method, ensuring even application.

  • Drying: Carefully dry the printed fabric. Avoid high temperatures that could prematurely decompose the reducing agent. Minimize exposure to air.[3]

  • Steaming (Fixation): Steam the dried fabric for 10-15 minutes at 102°C in an air-free, saturated steam environment.[3][4]

  • Rinsing and Oxidation: After steaming, rinse the fabric thoroughly in cold water to remove residual chemicals. The violet color will develop upon oxidation. This can be done by open-air exposure or by treatment with a mild oxidizing agent (e.g., hydrogen peroxide).

  • Soaping: Wash the fabric at a high temperature (90-95°C) with a detergent and sodium carbonate to remove any unfixed dye and improve fastness properties.[3]

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water, and finally, dry the printed fabric.

Visual Guides

G cluster_prep Preparation of this compound Discharge Paste A 1. Prepare Thickener Solution D 4. Combine Thickener and Chemical Solution A->D B 2. Dissolve Alkalis and Humectant B->D C 3. Disperse this compound Dye E 5. Add Dispersed Dye C->E D->E F 6. Add Reducing Agent (Just before use) E->F G Ready-to-use Printing Paste F->G

Caption: Workflow for Preparing this compound Discharge Paste.

G cluster_troubleshooting Troubleshooting Logic for Poor Color Yield Start Problem: Weak or Dull Print Q1 Is the Reducing Agent concentration sufficient? Start->Q1 S1 Increase Reducing Agent (e.g., Sodium Sulfoxylate Formaldehyde) Q1->S1 No Q2 Are Steaming Conditions (time, temp, air-free) optimal? Q1->Q2 Yes S1->Q2 S2 Ensure air-free steam at 102°C for 10-15 minutes Q2->S2 No Q3 Is the Alkali concentration correct? Q2->Q3 Yes S2->Q3 S3 Verify Potassium/Sodium Carbonate levels Q3->S3 No End Problem Resolved Q3->End Yes S3->End

Caption: Troubleshooting Logic for Poor Color Yield.

References

Optimizing pH and temperature for Vat violet 13 dyeing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on optimizing the dyeing efficiency of C.I. Vat Violet 13.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the this compound dyeing process, offering potential causes and solutions in a direct question-and-answer format.

IssueQuestionPotential CausesSolutions
Poor Color Yield Q: Why is the color of my dyed fabric weak or pale?1. Incomplete Reduction: The this compound was not fully converted to its soluble leuco form.[1] 2. Incorrect pH: The dyebath is not sufficiently alkaline.[2] 3. Low Temperature: The dyeing temperature is too low for optimal dye uptake. 4. Insufficient Dyeing Time: The substrate has not been in the dyebath long enough.1. Ensure adequate amounts of reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., sodium hydroxide) are used. Confirm reduction by the color change of the vat liquor to a dark blue.[3] 2. Maintain a strongly alkaline pH, ideally between 11.0 and 13.0.[2] 3. Increase the dyeing temperature to the recommended 60-80°C range.[4] 4. Extend the dyeing time to allow for better dye penetration.
Uneven Dyeing Q: My dyed fabric has streaks, patches, or appears blotchy. What is the cause?1. Improper Wetting: The fabric was not thoroughly wetted before entering the dyebath. 2. Rapid Dye Uptake: The initial absorption of the dye was too fast. 3. Poor Liquor Circulation: Uneven dye distribution in the vat. 4. Dye Aggregation: The dye particles have clumped together.1. Use a wetting agent and ensure the fabric is uniformly saturated before dyeing. 2. Start dyeing at a lower temperature (e.g., 40°C) and gradually raise it to the optimal temperature. 3. Ensure continuous and uniform agitation of the dyebath or movement of the substrate. 4. Ensure the dye is properly pasted before adding it to the dyebath.
Shade Inconsistency Q: Why does the color of my dyed fabric vary between batches?1. Inconsistent Parameters: Variations in pH, temperature, time, or chemical concentrations. 2. Water Hardness: Presence of metal ions in the water can affect the dye shade. 3. Oxidation Issues: Premature or incomplete oxidation.1. Strictly control all dyeing parameters for each batch. 2. Use deionized or softened water, or add a sequestering agent to the dyebath. 3. Ensure the dyed fabric is fully submerged during dyeing and that the oxidation step is carried out uniformly.
Poor Fastness Q: The color is rubbing off (crocking) or fading after washing. How can I improve this?1. Incomplete Oxidation: The leuco dye was not fully converted back to its insoluble pigment form. 2. Surface Dye: Unfixed dye particles remain on the fiber surface. 3. Improper Soaping: The post-dyeing wash was not effective.1. Ensure a thorough oxidation step, either through air oxidation or by using a chemical oxidizing agent (e.g., hydrogen peroxide). 2. A rigorous soaping process at a high temperature (around 93°C/200°F) is crucial to remove loose dye.[5] 3. Use a suitable detergent and maintain the recommended temperature and time for the soaping process.[5]

Data Presentation: Optimizing Dyeing Parameters

The following tables provide illustrative data on the expected impact of pH and temperature on the dyeing efficiency of this compound on cotton. This data is based on general principles of vat dyeing and should be used as a guideline for optimization experiments.

Table 1: Effect of pH on Color Yield (K/S) and Wash Fastness

pHTemperature (°C)Time (min)Color Yield (K/S) (Illustrative)Wash Fastness (Color Change) (ISO 105-C06)
10.5706012.54
11.0706014.84-5
11.5706015.55
12.0706015.25
12.5706014.94-5
13.0706014.54-5

Table 2: Effect of Temperature on Color Yield (K/S) and Light Fastness

Temperature (°C)pHTime (min)Color Yield (K/S) (Illustrative)Light Fastness (Blue Wool Scale) (ISO 105-B02)
5011.56011.86
6011.56014.26-7
7011.56015.57
8011.56015.07
9011.56013.86-7

Experimental Protocols

1. Preparation of the Dyebath (Vatting)

This protocol describes the reduction of this compound to its soluble leuco form.

  • Materials:

    • C.I. This compound powder

    • Deionized water

    • Sodium hydroxide (NaOH)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Wetting agent (optional)

    • Sequestering agent (optional)

  • Procedure:

    • Weigh the required amount of this compound dye.

    • Create a smooth, lump-free paste of the dye with a small amount of warm water (40-50°C) and a wetting agent if necessary.

    • In a separate vessel, prepare the main dyebath with the required volume of water. Add the sequestering agent if using hard water.

    • Heat the dyebath to the desired vatting temperature (typically 50-60°C).

    • Add the calculated amount of sodium hydroxide to the dyebath and stir until dissolved.

    • Add the dye paste to the alkaline dyebath.

    • Gradually sprinkle in the sodium hydrosulfite while stirring gently.

    • Allow the reduction to proceed for 15-20 minutes. The color of the bath should change to a dark blue, indicating the formation of the leuco dye.

2. Dyeing of Cotton Fabric

This protocol outlines the procedure for dyeing pre-wetted cotton fabric.

  • Materials:

    • Prepared leuco-dyebath

    • Pre-wetted cotton fabric

  • Procedure:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to the desired dyeing temperature (e.g., 60-80°C).[4]

    • Maintain the dyeing process for 45-60 minutes, ensuring the fabric remains submerged and is gently agitated for even dyeing.

    • After dyeing, remove the fabric and gently squeeze out the excess liquor.

3. Oxidation and Soaping

This protocol describes the final steps to fix the dye and achieve the true shade and fastness.

  • Materials:

    • Dyed fabric

    • Water

    • Oxidizing agent (e.g., hydrogen peroxide, optional)

    • Soda ash

    • Detergent

  • Procedure:

    • Oxidation: Expose the dyed fabric to air for 10-20 minutes to allow the leuco dye to oxidize back to its insoluble form. This can be accelerated by rinsing in a bath containing an oxidizing agent like hydrogen peroxide.

    • Rinsing: Rinse the fabric thoroughly in cold water to remove excess alkali and reducing agent.

    • Soaping: Treat the fabric in a bath containing soda ash and a detergent at or near boiling (93°C/200°F) for 10-15 minutes.[5] This step is crucial for developing the final shade and removing unfixed dye.

    • Final Rinse: Rinse the fabric with hot and then cold water until the water runs clear.

    • Dry the fabric.

Visualizations

Vat_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Vatting 1. Vatting (Reduction) Dyeing 2. Dyeing Vatting->Dyeing Dye_Pasting Dye Pasting Alkali_Addition Alkali Addition (NaOH) Dye_Pasting->Alkali_Addition Reducer_Addition Reducer Addition (Na2S2O4) Alkali_Addition->Reducer_Addition Reducer_Addition->Vatting Temp_Control Temperature Control (60-80°C) Dyeing->Temp_Control Agitation Agitation Dyeing->Agitation Oxidation 3. Oxidation Dyeing->Oxidation Rinsing 4. Rinsing Oxidation->Rinsing Soaping 5. Soaping (~93°C) Rinsing->Soaping Final_Rinse 6. Final Rinse Soaping->Final_Rinse Drying 7. Drying Final_Rinse->Drying Final_Product Final Dyed Fabric Drying->Final_Product

Caption: Experimental workflow for this compound dyeing.

Vat_Violet_13_Reduction Vat_Violet_13 C.I. This compound (Insoluble Pigment) C=O C=O Leuco_Vat_Violet_13 Leuco this compound (Soluble Form) C-O⁻Na⁺ C-O⁻Na⁺ Vat_Violet_13->Leuco_Vat_Violet_13 Reduction + NaOH + Na₂S₂O₄ Leuco_Vat_Violet_13->Vat_Violet_13 Oxidation (e.g., Air, H₂O₂)

Caption: Reduction-oxidation of this compound.

References

Technical Support Center: Enhancing Sustainability in Vat Violet 13 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of Vat Violet 13 dyeing processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on sustainable alternatives and process optimization.

Troubleshooting Guide

Issue 1: Poor Color Yield or Weak Shade

Question Answer
Why is the color of my dyed fabric weak or pale? Poor color yield in vat dyeing can stem from several factors. A primary cause is the incomplete reduction of the this compound dye to its soluble leuco form, which prevents proper absorption by the fibers.[1] This can be due to an insufficient amount of reducing agent, incorrect temperature, or improper pH levels.[1][2] Additionally, the presence of oxidizing agents in the dyebath, such as dissolved air, can prematurely re-oxidize the leuco dye before it penetrates the fabric.[3]
How can I improve the color yield? To enhance color yield, ensure the complete reduction of the dye. This can be achieved by: - Optimizing Reducing Agent Concentration: Use a sufficient excess of the reducing agent. For conventional dyeing with sodium hydrosulfite, ensure the concentration is adequate to achieve and maintain the necessary reduction potential.[2] - Controlling Temperature and pH: Vat dyeing is highly sensitive to temperature and pH.[1] Maintain a strongly alkaline environment (pH > 11) and the recommended temperature for the specific dyeing process to ensure the stability of the leuco dye.[4][5] - Monitoring Reduction Potential: Use an ORP (Oxidation-Reduction Potential) meter to monitor the dyebath. For most vat dyes, a reduction potential of -700 to -850 mV is required for proper reduction.[6][7] - Deaerating the Dyebath: Purging the dyebath with an inert gas like nitrogen or argon can help minimize premature oxidation.[6]
What are some eco-friendly alternatives to improve color yield without increasing chemical load? Consider using process intensification techniques like ultrasonic or microwave irradiation. These methods can enhance dye uptake and penetration, leading to better color yields with reduced chemical consumption.[8][9][10] Ultrasonic-assisted dyeing, for instance, can improve dye dispersion and deagglomeration, facilitating deeper penetration into the fabric.[11]

Issue 2: Uneven Dyeing or Patchiness

Question Answer
What causes uneven or patchy dyeing on my fabric samples? Uneven dyeing can be caused by a variety of factors, including: - Improper Pretreatment: Inadequate scouring and bleaching of the fabric can leave impurities that hinder uniform dye absorption.[12] - Rapid Dye or Chemical Addition: Adding dyes or chemicals too quickly can create localized high concentrations, leading to uneven uptake.[13] - Poor Dyebath Circulation: Insufficient agitation or overloading the dyeing apparatus can prevent uniform contact between the fabric and the dyebath.[13] - Incorrect Temperature Control: Temperature fluctuations can cause varying rates of dye diffusion and uptake.[13] - Precipitation of Dye: If the reducing agent is insufficient or the pH is not correctly maintained, the insoluble dye can precipitate and cause spotting.[14]
How can I achieve level and uniform dyeing? To ensure uniform dyeing: - Thorough Pretreatment: Ensure the fabric is properly scoured and bleached to remove all impurities.[12] - Controlled Dosing: Add dyes and chemicals gradually and ensure they are thoroughly mixed before introducing the fabric.[13] - Optimize Machine Parameters: Ensure proper loading of the dyeing machine to allow for good circulation of the dye liquor.[13] - Maintain Consistent Temperature: Use a temperature-controlled dyeing apparatus to maintain a stable temperature throughout the process.[1] - Use Leveling Agents: Incorporate a suitable leveling agent in the dyebath to promote even dye distribution.[15]
Are there sustainable approaches to prevent uneven dyeing? Employing ultrasonic-assisted dyeing can lead to more uniform dye distribution.[8][9] The cavitation effect produced by ultrasound helps in breaking up dye aggregates and ensures a more homogenous dispersion in the dyebath.[11]

Issue 3: Poor Colorfastness

Question Answer
Why is the color bleeding or fading after washing? Poor wash fastness is often due to the presence of unfixed dye on the surface of the fabric.[14] This can result from incomplete oxidation of the leuco dye back to its insoluble pigment form within the fibers. Inadequate soaping after dyeing can also fail to remove all loose dye particles.[1][14]
How can I improve the colorfastness of my dyed samples? To improve colorfastness: - Ensure Complete Oxidation: After dyeing, the fabric must be thoroughly oxidized to convert the soluble leuco dye back to its insoluble form. This can be done by exposure to air or by using an oxidizing agent like hydrogen peroxide.[16] - Effective Soaping: A critical step is to soap the dyed fabric at a high temperature (e.g., 90°C) with a detergent to remove any unfixed dye.[1][6] - Thorough Rinsing: Multiple rinsing steps are necessary to remove all residual chemicals and loose dye.[6]
Do eco-friendly dyeing methods compromise colorfastness? Not necessarily. Studies have shown that alternative methods like using natural reducing agents or electrochemical reduction can yield comparable or even improved colorfastness properties when optimized.[15][17] For example, fabrics dyed using certain natural reducing agents have shown excellent wash fastness ratings.[15]

Frequently Asked Questions (FAQs)

Question Answer
What is the primary environmental concern with conventional this compound dyeing? The main environmental issue arises from the use of sodium hydrosulfite (also known as sodium dithionite) as the reducing agent. Its decomposition releases harmful by-products such as sulfites and sulfates into the wastewater, which increases the Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and Total Dissolved Solids (TDS).[6][7][18]
What are the main categories of eco-friendly alternatives to sodium hydrosulfite? The primary sustainable alternatives include: - Natural Reducing Agents: These are derived from plant-based sources like fruit and plant extracts.[6][7][15][18] - Electrochemical Reduction: This method uses an electric current to reduce the vat dye, minimizing chemical usage.[17][19][20] - Alternative Chemical Reducing Agents: Less toxic options such as sodium borohydride or alkaline iron (II) salts are being explored.[21]
How does ultrasonic-assisted dyeing reduce environmental impact? Ultrasonic technology enhances the dyeing process through cavitation, which improves dye dispersion, penetration, and fixation.[8][11] This leads to: - Reduced Energy Consumption: Dyeing can often be performed at lower temperatures.[3][10] - Lower Water Consumption: Improved dye uptake can lead to shorter rinsing cycles.[22] - Decreased Chemical Usage: Enhanced dyeing efficiency can reduce the required amounts of dyes and auxiliaries.[3][8]
Can I reuse the dyebath in this compound dyeing? Dyebath reuse is a key advantage of the electrochemical reduction method.[19] The reducing agent in this system is continuously regenerated, allowing for the recycling of the dyebath, which significantly reduces water and chemical consumption.[17][19]
What is a typical laboratory procedure for evaluating a new, eco-friendly reducing agent for this compound? A general lab-scale protocol involves: 1. Preparation of the Dyebath: Prepare a solution with this compound, a wetting agent, and a sequestering agent at a specific material-to-liquor ratio (e.g., 1:30).[6] 2. Vatting: Heat the dyebath to the desired temperature (e.g., 60°C) and add the new reducing agent and an alkali (like sodium hydroxide) to raise the pH. Monitor the color change and the ORP.[6][15] 3. Dyeing: Once a stable negative ORP is achieved, introduce the pre-wetted fabric sample and maintain the dyeing temperature for a specified time (e.g., 60 minutes).[15] 4. Oxidation: Remove the fabric and expose it to air or an oxidizing agent to develop the color.[6] 5. Soaping and Rinsing: Soap the fabric at a high temperature to remove loose dye, followed by thorough rinsing.[6] 6. Evaluation: Assess the color yield, levelness, and colorfastness properties of the dyed fabric.[15]

Data Presentation: Comparison of Dyeing Methods

Table 1: Environmental Impact of Different Reducing Agents in Vat Dyeing

ParameterConventional (Sodium Hydrosulfite)Natural Reducing Agents (e.g., Plant Extracts)Electrochemical Reduction
BOD (mg/L) HighLower than conventional[18]Significantly Reduced
COD (mg/L) High[6]Lower than conventional[18]Significantly Reduced
TDS (mg/L) HighLower than conventional[18]Significantly Reduced
Chemical Consumption High (Reducing agent, alkali)Reduced (replaces hydrosulfite)Drastically Reduced (electrons replace chemical reducing agents)[19]
Dyebath Reusability Not feasibleLimitedHigh (due to regeneration of mediator)[19]

Table 2: Resource Consumption for Different Vat Dyeing Processes

ParameterConventional DyeingUltrasonic-Assisted Dyeing
Water Consumption High (approx. 50-150 L/kg of fabric)[23][24]Reduced by up to 50%[22]
Energy Consumption High (due to high temperatures)[24]Reduced by up to 40% (due to lower temperatures)[10]
Processing Time StandardReduced[8][25]
Chemical & Dye Usage StandardReduced[3][8]

Experimental Protocols

Protocol 1: Vat Dyeing with a Natural Reducing Agent (Plant Extract)

  • Preparation of the Natural Reducing Agent:

    • Boil 100g of a chosen plant material (e.g., henna root, apple peel) in 500mL of distilled water for 1 hour.[6]

    • Cool the mixture and filter it to remove solid residues.[6]

    • Store the extract in a sealed container.[6]

  • Dyebath Preparation:

    • Prepare a dyebath with 2% owf (on weight of fabric) this compound, 1 g/L wetting agent, and 2 g/L sequestering agent in a 1:30 material-to-liquor ratio.[6]

  • Vatting Process:

    • Heat the dyebath to 60°C.[6]

    • Add 500-600 mL/L of the prepared natural reducing agent extract.[15]

    • Add sodium hydroxide solution to achieve a pH of 11-12.[6]

    • Maintain the temperature and stir for approximately 45 minutes, or until the dye is fully reduced (indicated by a color change and a stable negative ORP).[15]

  • Dyeing:

    • Introduce the pre-wetted fabric into the dyebath.

    • Raise the temperature to 65°C and continue dyeing for 60 minutes.[15]

  • Oxidation, Soaping, and Rinsing:

    • Remove the fabric, squeeze out excess liquor, and allow it to air-oxidize until the violet color is fully developed.

    • Rinse the fabric thoroughly with cold water.

    • Soap the fabric in a 2 g/L detergent solution at 90°C for 15 minutes.[6]

    • Rinse with hot and then cold water and air dry.

Protocol 2: Electrochemical Reduction of this compound (Lab Scale)

  • Electrochemical Setup:

    • Use a divided electrochemical cell with a cathode and an anode.

    • Prepare the catholyte containing the mediator system (e.g., iron(III)-triethanolamine complex), sodium hydroxide, and the dispersed this compound dye.[17][19]

    • The anolyte can be a simple sodium hydroxide solution.

  • Reduction Process:

    • Apply a constant current to the cell. The mediator will be reduced at the cathode and will, in turn, reduce the this compound dye.[19]

    • Monitor the reduction potential of the catholyte. The dyeing process can begin once the required negative potential is reached and stable.

  • Dyeing:

    • Introduce the pre-wetted fabric into the catholyte.

    • Continue the electrolysis and dyeing for the desired duration, maintaining the temperature.

  • Post-Dyeing Treatment:

    • Follow the same oxidation, soaping, and rinsing steps as in the conventional method.

  • Dyebath Regeneration:

    • The exhausted dyebath (catholyte) can be filtered to remove any impurities and then reused for subsequent dyeing cycles, as the mediator can be continuously regenerated at the cathode.[19]

Protocol 3: Ultrasonic-Assisted Vat Dyeing

  • Equipment:

    • Use a laboratory-scale ultrasonic bath or a probe-type sonicator.

  • Dyebath Preparation and Vatting:

    • Prepare the dyebath and perform the vatting step as per the conventional method (using either sodium hydrosulfite or an alternative reducing agent).

  • Ultrasonic Dyeing:

    • Immerse the dyeing vessel in the ultrasonic bath or place the ultrasonic probe in the dyebath.

    • Introduce the pre-wetted fabric.

    • Apply ultrasound (e.g., at a frequency of 20-40 kHz) throughout the dyeing process.[9] The dyeing temperature can often be lowered compared to the conventional method.[10]

    • Dye for a potentially reduced time (e.g., 40-60 minutes).[9]

  • Post-Dyeing Treatment:

    • Follow the standard oxidation, soaping, and rinsing procedures.

Visualizations

G cluster_0 Conventional Vat Dyeing Workflow DyeDispersion This compound (Insoluble Pigment) Vatting Vatting (Reduction) DyeDispersion->Vatting LeucoDye Leuco-Vat Dye (Soluble Form) Vatting->LeucoDye Effluent Wastewater (Sulfates, Sulfites) Vatting->Effluent Dyeing Dyeing (Fiber Absorption) LeucoDye->Dyeing Oxidation Oxidation Dyeing->Oxidation FinalDye This compound (Insoluble, Fixed in Fiber) Oxidation->FinalDye Soaping Soaping & Rinsing FinalDye->Soaping DyedFabric Final Dyed Fabric Soaping->DyedFabric Chemicals Sodium Hydrosulfite + NaOH Chemicals->Vatting FabricIn Fabric FabricIn->Dyeing Air Air / Oxidizing Agent Air->Oxidation

Caption: Conventional this compound dyeing process workflow.

G cluster_1 Electrochemical Vat Dyeing System cluster_cell Inside Cell DyeingVessel Dyeing Vessel (Fabric + Leuco Dye) ElectrochemicalCell Electrochemical Cell DyeingVessel->ElectrochemicalCell Oxidized Mediator VatDye_sol Soluble Leuco Dye ElectrochemicalCell->DyeingVessel Reduced Mediator Power Power Supply (Electrons) Power->ElectrochemicalCell Cathode Cathode (-) Mediator Reduction Mediator_red Reduced Mediator Cathode->Mediator_red Anode Anode (+) Oxidation Mediator_ox Oxidized Mediator Mediator_ox->Cathode Gains e- VatDye_ins Insoluble Vat Dye Mediator_red->VatDye_ins Reduces Dye (in Dyeing Vessel) VatDye_ins->VatDye_sol VatDye_sol->Mediator_ox Mediator is Oxidized

Caption: Indirect electrochemical reduction process for vat dyeing.

G cluster_2 Logical Relationship: Troubleshooting Poor Color Yield cluster_causes Potential Causes cluster_solutions Solutions RootCause Poor Color Yield IncompleteReduction Incomplete Reduction RootCause->IncompleteReduction PrematureOxidation Premature Oxidation RootCause->PrematureOxidation IncorrectParams Incorrect Temp/pH RootCause->IncorrectParams OptimizeReducer Optimize Reducing Agent IncompleteReduction->OptimizeReducer ControlParams Control Temp & pH IncompleteReduction->ControlParams MonitorORP Monitor ORP IncompleteReduction->MonitorORP InertAtmosphere Use Inert Atmosphere PrematureOxidation->InertAtmosphere IncorrectParams->ControlParams UseUltrasound Employ Ultrasonics OptimizeReducer->UseUltrasound enhances

Caption: Troubleshooting logic for poor color yield in vat dyeing.

References

Validation & Comparative

A Comparative Analysis of Vat Violet 13 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Vat Violet 13 against other notable anthraquinone dyes. Anthraquinone-based colorants are a significant class of dyes known for their vibrant colors and exceptional fastness properties, making them crucial in the textile industry and relevant in various scientific research fields.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective look at performance characteristics, supported by experimental data and detailed protocols.

Vat dyes, a subgroup of anthraquinone dyes, are applied in a soluble, reduced (leuco) form, which is then oxidized to an insoluble, colored form within the fiber.[1] This unique application process results in excellent resistance to washing and light.[1][2]

Physicochemical and Structural Overview

This compound (C.I. 68700) is an anthraquinone dye that produces a blue-light purple hue.[3][4] It is a deep purple powder, insoluble in water but slightly soluble in solvents like pyridine and xylene.[3][5] Its chemical structure and properties are compared below with other selected anthraquinone dyes from different classes to highlight the versatility and specific applications within this family.

PropertyThis compoundVat Violet 1Solvent Violet 13Disperse Violet 28
C.I. Name This compoundVat Violet 1Solvent Violet 13Disperse Violet 28
C.I. Number 68700600106072561102
CAS Number 4424-87-7[3]6373-31-581-48-1[6][7]81-42-5
Molecular Formula C₂₈H₁₄N₂O₄[3]C₃₄H₁₆Cl₂O₂C₂₁H₁₅NO₃[6][8]C₁₄H₈Cl₂N₂O₂
Molecular Weight 442.42 g/mol [3]535.40 g/mol 329.35 g/mol [6][7]323.13 g/mol
Dye Class Vat DyeVat DyeSolvent DyeDisperse Dye
Color Blue-light Purple[4][5]Brilliant Bluish-Violet[1]Brilliant Blue-Purple[7]Violet
Solubility Insoluble in water[3][5]Insoluble in waterInsoluble in water; Soluble in benzene, acetone[6][7]Insoluble in water
Primary Application Cotton, wool, discharge printing[3][4][5][9]Cellulosic fibers (e.g., cotton)[10]Plastics, resins, solvents, cosmetics[1][6][11]Polyester dyeing[1]

Comparative Performance Data

The primary measure of a dye's performance is its fastness—the ability to retain its color when subjected to various conditions like light, washing, and rubbing. Vat dyes are renowned for their excellent fastness properties on cellulosic fibers.[12]

Performance MetricThis compoundVat Violet 1Solvent Violet 13Disperse Violet 28
Light Fastness 7[3][9]7-8 (Excellent)8 (Excellent)[1]6-7 (Very Good)
Wash Fastness (Fading) 4-5[9]5 (Excellent)[10]N/A5 (Excellent)[1]
Wash Fastness (Staining) 4-5[9]5 (Excellent)N/A5 (Excellent)
Chlorine Bleach 5[9]4-5 (Good to Excellent)N/A3-4 (Moderate to Good)
Ironing Fastness 5[9]4-5 (Good to Excellent)N/A4-5 (Good to Excellent)
Rubbing Fastness (Wet) GoodModerate[10]N/AGood
Rubbing Fastness (Dry) Good to ExcellentGood[10]N/AGood

Fastness ratings are typically on a 1-8 scale for lightfastness (Blue Wool Scale) and a 1-5 scale for other tests (Grey Scale), where a higher number indicates better performance.

Mandatory Visualizations

The following diagrams illustrate a general synthesis pathway for vat dyes and a standard workflow for evaluating dye performance.

G cluster_synthesis General Synthesis of this compound A 1,5-Dichloroanthraquinone C Condensation (Ullmann Reaction) A->C B 2-Aminobenzoic Acid B->C D Cyclization C->D In the presence of copper catalyst E This compound (C.I. 68700) D->E

Caption: General synthesis pathway for this compound.

G cluster_workflow Experimental Workflow for Dye Performance Evaluation prep Substrate Preparation (Cotton Fabric) vat Vatting (Dye Reduction with Sodium Hydrosulfite & Alkali) prep->vat dye Dyeing (Immersion of fabric in leuco-dye bath) vat->dye ox Oxidation (Air or Chemical) dye->ox soap Soaping (Removal of unfixed dye) ox->soap eval Fastness Testing soap->eval wash Wash Fastness (ISO 105-C06) eval->wash Color Change & Staining light Light Fastness (ISO 105-B02) eval->light Fading rub Rubbing Fastness (ISO 105-X12) eval->rub Staining

Caption: Workflow for dyeing and colorfastness testing.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of dye performance.

Protocol 1: Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of a dye to fading and staining during washing processes.

  • Specimen Preparation: A dyed fabric specimen (typically 10x4 cm) is stitched together with a multi-fiber adjacent fabric.

  • Washing Solution: Prepare a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in grade 3 water.

  • Procedure:

    • Place the specimen, washing solution, and 25 stainless steel balls into a sealed container.

    • Agitate the container in a laundrometer at a specified temperature (e.g., 60°C) for 30 minutes.

  • Rinsing and Drying: After agitation, rinse the specimen twice in grade 3 water and then once in distilled water. Squeeze out excess water and air-dry at a temperature not exceeding 60°C.

  • Assessment: Evaluate the change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric using the Grey Scales.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)

Anthraquinone derivatives are also investigated for their potential as antimicrobial agents. This protocol determines the Minimum Inhibitory Concentration (MIC).[13]

  • Materials:

    • 96-well sterile microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria.

    • Standardized microbial inoculum (0.5 McFarland).

    • Anthraquinone dye stock solution (dissolved in a suitable solvent like DMSO).

  • Procedure:

    • Dispense 50 µL of sterile broth into wells of a 96-well plate.

    • Add 100 µL of the dye stock solution to the first well and perform a two-fold serial dilution across the plate.[13]

    • Prepare a standardized inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

    • Add 50 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[13]

  • Interpretation: The MIC is the lowest concentration of the dye at which no visible microbial growth (turbidity) is observed.[13]

Discussion and Conclusion

The selection of an anthraquinone dye is highly dependent on the intended application and required performance.

  • This compound demonstrates excellent all-around fastness properties, particularly its high lightfastness (rating of 7) and good wash and chlorine fastness.[3][9] This makes it highly suitable for durable textiles like cotton and wool fabrics that require longevity and resistance to repeated laundering.[3][4]

  • Vat Violet 1 offers similarly outstanding fastness, making it another premium choice for high-durability applications on cellulosic fibers.[1][10]

  • Solvent Violet 13 is not used for textiles but excels in coloring plastics, resins, and hydrocarbon-based solvents due to its solubility in organic media and exceptional lightfastness (rating of 8).[1][6][7] Its application in cosmetics is also notable.[6]

  • Disperse Violet 28 is specifically designed for synthetic fibers like polyester, where it shows excellent wash fastness, a critical requirement for synthetic apparel.[1]

References

Validating the purity of Vat violet 13 using analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of Vat Violet 13 (C.I. 68700), an anthraquinone-based vat dye. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of materials used in research and development. This document outlines key performance indicators of various methods, supported by experimental data from analogous compounds, and provides detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance of various analytical techniques applicable to the purity determination of this compound and similar anthraquinone dyes. It is important to note that while these methods are suitable for this compound, the quantitative data presented is derived from published studies on structurally related anthraquinone dyes and should be considered representative. Method validation for this compound is recommended for precise quantification.

Analytical MethodPrincipleTypical Working RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Throughput
UHPLC-DAD Chromatographic separation followed by UV-Vis detection.0.3 - 100 µg/mL0.01 - 0.1 µg/mL0.02 - 0.3 µg/mL99 - 104%< 5%High
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.0.005 - 5 µg/L0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL82 - 114%< 15%High
qNMR Quantitative determination based on the integrated signal intensity of specific protons relative to an internal standard.Not typically concentration-limitedAnalyte dependentAnalyte dependent98 - 103%< 2%Medium
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Analyte and solvent dependentHigher than chromatographic methodsHigher than chromatographic methodsMethod dependent< 5%Very High
FTIR-ATR Measurement of infrared absorption to identify functional groups. Primarily qualitative for purity.Not applicable for absolute quantificationNot typically used for trace impuritiesNot applicableNot applicableNot applicableVery High

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the validation of this compound purity, from initial qualitative assessment to rigorous quantitative analysis.

This compound Purity Validation Workflow Workflow for Purity Validation of this compound cluster_0 Initial Screening & Identification cluster_1 Impurity Profiling & Quantification cluster_2 Data Analysis & Reporting Sample_Receipt Sample Receipt and Documentation Visual_Inspection Visual Inspection (Color, Homogeneity) Sample_Receipt->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing Qualitative_ID Qualitative Identification (FTIR, UV-Vis) Solubility_Testing->Qualitative_ID UHPLC_Screen UHPLC-DAD Screening for Impurities Qualitative_ID->UHPLC_Screen Proceed if identity is confirmed LCMS_ID LC-MS/MS for Impurity Identification UHPLC_Screen->LCMS_ID Quantitative_Purity Quantitative Purity Determination (UHPLC, qNMR) LCMS_ID->Quantitative_Purity Data_Analysis Data Analysis and Interpretation Quantitative_Purity->Data_Analysis Purity_Calculation Purity Calculation Data_Analysis->Purity_Calculation Final_Report Issuance of Certificate of Analysis Purity_Calculation->Final_Report

Purity validation workflow for this compound.

Experimental Protocols

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

This method is highly suitable for the quantitative determination of this compound and the separation of its organic impurities.

  • Instrumentation: A standard UHPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1 M Ammonium acetate in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: Monitoring at the λmax of this compound (determined by UV-Vis) and at other wavelengths to detect potential impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., N,N-dimethylformamide), followed by dilution with the mobile phase to a final concentration of about 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-200 µg/mL) to construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

    • Precision: Analyze replicate injections of a standard solution to determine repeatability and intermediate precision.

    • LOD and LOQ: Determine from the signal-to-noise ratio of the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the UHPLC-DAD method.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for screening of unknown impurities.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential impurities need to be determined by direct infusion.

  • Sample Preparation: Similar to the UHPLC-DAD method, but potentially with further dilution to be within the linear range of the mass spectrometer.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Optimize acquisition parameters for quantitative analysis.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS (%) Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.

UV-Visible Spectrophotometry

A rapid method for a preliminary purity check and concentration determination, though less specific than chromatographic methods.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that is transparent in the region of maximum absorbance (e.g., N,N-dimethylformamide).

  • Procedure:

    • Record the UV-Vis spectrum of a known concentration of this compound to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

  • Note: This method is susceptible to interference from any impurities that absorb at the same wavelength.

Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

FTIR-ATR is a powerful tool for the identification of this compound and for detecting the presence of significant impurities with different functional groups. It is primarily a qualitative technique for purity assessment.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Sample Preparation: A small amount of the powdered this compound sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

  • Analysis:

    • Compare the sample spectrum with a reference spectrum of pure this compound.

    • The presence of additional absorption bands may indicate impurities.

Conclusion

The validation of this compound purity requires a multi-faceted analytical approach. For routine quality control and quantitative purity determination, UHPLC-DAD offers a robust and reliable method. For the identification and quantification of trace impurities, the high sensitivity and selectivity of LC-MS/MS are unparalleled. qNMR serves as an excellent primary method for accurate purity assignment without the need for a specific reference standard. UV-Vis spectrophotometry and FTIR-ATR are valuable for rapid identity confirmation and initial purity screening. The choice of methodology should be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and throughput.

Performance comparison of Vat violet 13 with reactive violet dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the world of textile and industrial dyeing, the choice of colorant is critical to achieving the desired performance and durability. This guide provides an objective comparison of the performance characteristics of C.I. Vat Violet 13 against a representative reactive violet dye, C.I. Reactive Violet 1. The following data, supported by standardized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound generally exhibits superior light fastness, a crucial attribute for applications requiring high resistance to fading upon light exposure. Reactive Violet 1, on the other hand, demonstrates excellent performance in wash and perspiration fastness, making it a strong candidate for apparel and textiles that undergo frequent laundering. The choice between these two dye classes will ultimately depend on the primary performance requirements of the end product.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and C.I. Reactive Violet 1, based on standardized ISO and AATCC test methods. The ratings are based on a scale of 1 to 5 for staining and color change, and 1 to 8 for light fastness, with higher numbers indicating better performance.

Performance MetricC.I. This compoundC.I. Reactive Violet 1Test Method
Light Fastness 76-7ISO 105-B02
Wash Fastness (Soaping) ISO 105-C06
Color Change4-55
Staining4-55
Chlorine Bleach Fastness 52ISO 105-N01
Oxygen Bleach Fastness 44-5ISO 105-C09
Perspiration Fastness Not Available5ISO 105-E04
Color Change4-5
Staining
Rubbing Fastness (Crocking) Not AvailableNot AvailableISO 105-X12
Ironing Fastness 5Not AvailableISO 105-X11

Note: "Not Available" indicates that specific data was not found in the conducted research.

Experimental Protocols

The performance data presented above is contingent on the adherence to standardized testing methodologies. Below are detailed protocols for the key fastness tests cited.

ISO 105-C06: Colour Fastness to Washing

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures. The A2S test condition is a common standard.[1][2]

  • Specimen Preparation: A textile specimen measuring 10 cm x 4 cm is cut and sewn together with a multi-fibre adjacent fabric of the same dimensions.[1]

  • Washing Solution: A solution is prepared containing 4 g/L ECE standard detergent and 1 g/L sodium perborate.[1]

  • Procedure: The composite specimen is placed in a stainless steel container with the washing solution and 10 stainless steel balls. The container is then agitated in a laundering machine (e.g., a Rotawash or Gyrowash) for 40 minutes at 40°C.[1][3]

  • Rinsing and Drying: After the cycle, the specimen is rinsed thoroughly with hot and then cold water, squeezed, and dried in air at a temperature not exceeding 60°C.[2]

  • Assessment: The change in color of the specimen and the degree of staining on the multi-fibre fabric are evaluated using the respective grey scales under standardized lighting.

ISO 105-B02: Colour Fastness to Artificial Light

This method evaluates the resistance of a textile's color to the action of an artificial light source that simulates natural daylight (xenon arc lamp).[4][5]

  • Apparatus: A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity is used.[4]

  • Specimen Preparation: The textile specimen is mounted on a holder.

  • Reference Materials: A set of blue wool references with known light fastness (rated 1 to 8) are exposed simultaneously with the specimen.[5][6]

  • Exposure: The specimen and blue wool references are exposed to the xenon arc light under specified conditions of temperature and humidity.[4]

  • Assessment: The fading of the specimen is periodically compared to the fading of the blue wool references. The light fastness rating corresponds to the number of the blue wool reference that exhibits a similar degree of color change.[5][6]

ISO 105-X12: Colour Fastness to Rubbing (Crocking)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[7][8][9][10]

  • Apparatus: A crockmeter is used, which has a standard rubbing finger.[7][9]

  • Specimen Preparation: A specimen of the textile is mounted on the base of the crockmeter.[11]

  • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the finger of the crockmeter and is passed back and forth over the specimen 10 times with a specified pressure.[10][11]

  • Wet Rubbing: The test is repeated with a rubbing cloth that has been wetted with distilled water to a specified pickup percentage.[10][11]

  • Assessment: The amount of color transferred to the white rubbing cloths is assessed by comparing them with a grey scale for staining.[7][11]

Visualizing the Dyeing Processes

To understand the fundamental differences in application, the following diagrams illustrate the general workflows for vat and reactive dyeing on cotton.

VatDyeingWorkflow cluster_vatting Vatting (Solubilization) cluster_dyeing Dyeing cluster_oxidation Oxidation VatDye Insoluble Vat Dye LeucoVatDye Soluble 'Leuco' Vat Dye VatDye->LeucoVatDye + ReducingAgent Reducing Agent (e.g., Sodium Dithionite) ReducingAgent->LeucoVatDye Alkali Alkali (e.g., NaOH) Alkali->LeucoVatDye CottonFiber Cotton Fiber DyedFiber Fiber with Absorbed Leuco Dye LeucoVatDye->DyedFiber Air Air or Oxidizing Agent FinalDyedFiber Insoluble Dye Trapped in Fiber DyedFiber->FinalDyedFiber Air->FinalDyedFiber

Caption: General experimental workflow for Vat Dyeing.

ReactiveDyeingWorkflow cluster_dissolution Dissolution cluster_exhaustion Exhaustion cluster_fixation Fixation ReactiveDye Reactive Dye Powder DyeSolution Dye Solution ReactiveDye->DyeSolution Water Water Water->DyeSolution CottonFiber Cotton Fiber FiberWithDye Dye Adsorbed on Fiber DyeSolution->FiberWithDye Salt Salt (e.g., NaCl) Salt->FiberWithDye Alkali Alkali (e.g., Soda Ash) FinalDyedFiber Covalent Bond (Dye-Fiber) FiberWithDye->FinalDyedFiber Alkali->FinalDyedFiber

Caption: General experimental workflow for Reactive Dyeing.

Conclusion

The selection between this compound and a reactive violet dye is a nuanced decision that must be guided by the end-use application. For products demanding the highest level of light fastness and resistance to chlorine, such as outdoor textiles or items subjected to harsh cleaning regimens, this compound is the superior choice. Conversely, for apparel and textiles where vibrant color and exceptional wash and perspiration fastness are paramount, reactive violet dyes offer a compelling performance profile. This guide provides the foundational data and methodologies to aid in this critical selection process.

References

A Comparative Guide to Alternative Reducing Agents for the Vat Violet 13 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly seeking sustainable and eco-friendly alternatives to conventional dyeing processes. The use of sodium dithionite (also known as sodium hydrosulfite or "hydrose") as the primary reducing agent in vat dyeing, while effective, poses significant environmental challenges due to the generation of toxic sulfite, sulfate, and thiosulfate by-products.[1][2] This guide provides a comprehensive comparison of alternative reducing agents for the dyeing of cotton with Vat Violet 13, a popular anthraquinone-based vat dye known for its brilliant bluish-violet hue and good fastness properties.[1][3] The information presented is based on available experimental data for vat dyes, offering a framework for researchers to explore greener and more efficient dyeing methodologies.

The Vat Dyeing Process: A Brief Overview

Vat dyeing is a multi-step process that relies on the reversible reduction and oxidation of the dye molecule.[4] this compound, in its original form, is an insoluble pigment. To be applied to a cellulosic fiber like cotton, it must first be converted into its water-soluble "leuco" form through a reduction reaction in an alkaline medium.[5] This soluble leuco form has a high affinity for cotton fibers. Once the fiber has absorbed the leuco dye, it is re-oxidized back to its insoluble pigment form, trapping it within the fiber matrix and resulting in excellent wash and light fastness.[3]

Performance Comparison of Reducing Agents

The choice of reducing agent significantly impacts the efficiency, cost, and environmental footprint of the dyeing process. While sodium dithionite is the industry benchmark, several alternatives have shown promise. The following tables summarize the performance of various reducing agents based on studies conducted on vat dyes. Note: Direct comparative data for this compound is limited; therefore, the performance metrics are based on general findings for anthraquinone and indigoid vat dyes.

Table 1: Performance of Alternative Reducing Agents

Reducing Agent CategorySpecific ExamplesReduction PotentialColor Yield (K/S)Fastness PropertiesEnvironmental & Safety Considerations
Conventional Sodium Dithionite (Hydrose)Strong (-820 to -875 mV)[6]High (Benchmark)ExcellentGenerates harmful sulfur-containing by-products; unstable and requires careful handling.[7][8]
Natural/Organic Plant & Fruit Extracts (Henna, Carambola, Apple)Moderate to Strong (-600 to -800 mV)[6][7]Good to Excellent, comparable to hydrose.[7][9]Good to Excellent, comparable to hydrose.[7]Biodegradable, renewable, and non-toxic; may require larger quantities; potential for batch-to-batch variability.[6][7]
Reducing Sugars (Glucose, Fructose)ModerateGoodGoodEco-friendly and readily available; may require higher temperatures or longer reduction times.
Inorganic (Non-dithionite) Sodium Borohydride (NaBH₄) with Iron CatalystStrong and controlled[8]Potentially higher than hydrose, leading to brighter shades.[8]Good to Excellent[8]Less toxic than hydrose with more benign by-products; requires a catalyst.[8]
Ferrous Sulfate (FeSO₄)ModerateLower when used alone; comparable to hydrose when combined with it.[10]GoodLess toxic than hydrose; can be used to reduce the amount of hydrose required.[10]
Electrochemical Indirect (with mediator) or DirectControllableGood to Excellent, comparable to hydrose.[11]Good to Excellent, comparable to hydrose.[11]Eliminates chemical reducing agents and their by-products; high initial investment cost.[9][11]

Table 2: Colorfastness Properties with Natural Reducing Agents (General Vat Dyes)

Reducing AgentWash Fastness (Staining)Wash Fastness (Fading)
Sodium Dithionite55
Pineapple Bark Extract4-55
Watermelon Extract4-55
Carambola Extract55
(Source: Data adapted from a study on natural reducing agents for vat dyeing.[7] Scale: 1 (poor) to 5 (excellent))

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the vat dyeing of cotton with this compound using different classes of reducing agents.

Protocol 1: Conventional Dyeing with Sodium Dithionite
  • Pre-treatment: Scour and bleach the cotton fabric to ensure it is free from impurities and absorbent.

  • Vatting:

    • Prepare a dye bath with the required amount of water at 50-60°C.

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 2 g/L).[7]

    • Make a paste of the this compound dye (e.g., 2% on weight of fabric - owf) with a dispersing agent.

    • Add the dye paste to the bath.

    • Add sodium hydroxide (NaOH) solution (e.g., 5-10 g/L) to achieve a pH of 11-13.[12]

    • Gradually add sodium dithionite (e.g., 5-10 g/L) until the solution turns to the dark blue color of the leuco form of this compound.[1][13]

    • Allow the reduction (vatting) to proceed for 15-20 minutes.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Raise the temperature to 60°C and continue dyeing for 45-60 minutes.[14]

    • Add an electrolyte like sodium chloride (NaCl) in portions to aid exhaustion.

  • Oxidation and Finishing:

    • Remove the fabric from the dye bath, squeeze it, and expose it to air for 10-15 minutes to allow for oxidation.

    • Alternatively, use a chemical oxidizing agent like hydrogen peroxide in a fresh bath.

    • Rinse the fabric thoroughly.

    • Soap the fabric at a boil with a detergent to remove loose dye and stabilize the shade.

    • Rinse and dry the fabric.

Protocol 2: Dyeing with Natural Reducing Agents (e.g., Fruit/Plant Extracts)
  • Preparation of Extract:

    • Clean and cut the raw plant material (e.g., pineapple barks, carambola) into small pieces.

    • Boil the material in water to extract the reducing compounds.

    • Filter the extract to remove solid residues. The resulting liquid is the reducing agent.

  • Vatting and Dyeing:

    • Follow the same initial steps as Protocol 1 for preparing the dye bath with dye and alkali.

    • Instead of sodium dithionite, add the prepared natural extract (e.g., 500-600 ml/L) to the bath.[7]

    • The vatting process may take longer, around 45 minutes at 55°C.[7]

    • Introduce the cotton fabric and dye for 60 minutes at 65°C.[7]

  • Oxidation and Finishing:

    • Proceed with the same oxidation and finishing steps as described in Protocol 1.

Protocol 3: Electrochemical Reduction (Indirect Method)
  • System Setup:

    • Use a divided electrochemical cell with an anode and a cathode, connected to a separate dye bath.

    • The dye bath contains a redox mediator, such as an iron(II)/iron(III) complex.[11]

  • Reduction and Dyeing:

    • The mediator is electrochemically reduced at the cathode.

    • The reduced mediator is then circulated into the dye bath containing the this compound pigment and alkali.

    • The reduced mediator, in turn, reduces the vat dye to its soluble leuco form.

    • The dyeing process then proceeds similarly to the conventional method, with the fabric immersed in the dye bath containing the in-situ generated leuco dye.

  • Oxidation and Finishing:

    • Follow the standard oxidation and finishing procedures as in Protocol 1.

Visualizing the Processes and Pathways

Diagrams help to clarify complex workflows and chemical transformations. The following are represented using the DOT language for Graphviz.

Experimental Workflow

G cluster_prep Preparation cluster_reduction Reduction (Vatting) cluster_dyeing Dyeing cluster_finishing Finishing fabric_prep Fabric Pre-treatment (Scouring, Bleaching) immersion Immerse Fabric in Dye Bath fabric_prep->immersion dyebath_prep Dye Bath Preparation (Water, Dye, Alkali, Auxiliaries) reducing_agent Add Reducing Agent (e.g., Hydrose, Natural Extract, Electrochemical) dyebath_prep->reducing_agent leuco Formation of Soluble Leuco Dye reducing_agent->leuco leuco->immersion absorption Leuco Dye Absorption by Fiber immersion->absorption oxidation Oxidation (Air or Chemical) absorption->oxidation soaping Soaping at Boil oxidation->soaping final Rinse and Dry soaping->final

General experimental workflow for the vat dyeing process.
Chemical Pathway: Reduction of Vat Dye

G cluster_insoluble Insoluble Form cluster_soluble Soluble Leuco Form vat_dye This compound (Pigment) C=O groups leuco_dye Leuco-Vat Violet 13 (Solubilized) C-O⁻ Na⁺ groups vat_dye->leuco_dye Reduction leuco_dye->vat_dye Oxidation oxidizing_agent Oxidizing Agent (e.g., O₂ from air) reducing_agent Reducing Agent (e.g., Na₂S₂O₄) + Alkali (NaOH)

Core chemical transformation in the vat dyeing process.

Conclusion

The transition away from sodium dithionite in vat dyeing presents both challenges and opportunities. Natural reducing agents derived from plant and fruit extracts offer a promising, biodegradable alternative, demonstrating comparable performance in color yield and fastness.[7] Inorganic alternatives like sodium borohydride and electrochemical methods provide highly efficient, cleaner production pathways, though they may require process optimization and higher initial investment.[8][9] For researchers and professionals, the exploration of these alternatives for specific dyes like this compound is a critical step towards developing more sustainable and environmentally responsible textile manufacturing processes. Further research focusing directly on this compound with these greener reducing agents is encouraged to validate and optimize these promising methodologies.

References

Comparative Analysis of Spectroscopic Data for Vat Violet 13 and Alternative Violet Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Vat Violet 13 with other commercially significant violet dyes, focusing on their spectroscopic properties and performance characteristics. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize these dyes in their work. This document summarizes available quantitative data, details relevant experimental protocols, and presents a logical workflow for the cross-validation of spectroscopic data.

Introduction to this compound

This compound, also known as C.I. 68700, is an anthraquinone dye recognized for its deep purple hue. Like other vat dyes, it is insoluble in water in its pigment form and requires a chemical reduction process ("vatting") to a soluble leuco form for application to substrates, primarily cellulosic fibers like cotton. Following application, the leuco form is oxidized back to the insoluble pigment, resulting in excellent fastness properties. Its high stability makes it a subject of interest in various research and development applications beyond textiles.

Comparative Spectroscopic and Performance Data

A direct comparison of this compound with alternative violet dyes is crucial for selecting the appropriate colorant for a specific application. The following tables summarize the available spectroscopic and performance data for this compound and four common alternatives: Vat Violet 1, Vat Violet 10, Solvent Violet 13, and Disperse Violet 28.

It is important to note that detailed, publicly available spectroscopic data (UV-Vis, FT-IR, NMR, MS) specifically for this compound (CAS 4424-87-7) is limited in the reviewed literature. The data for alternatives is more readily available.

Table 1: Chemical and Physical Properties of Selected Violet Dyes

PropertyThis compoundVat Violet 1Vat Violet 10Solvent Violet 13Disperse Violet 28
C.I. Name 6870060010600006072561102
CAS Number 4424-87-71324-55-62379-76-281-48-181-42-5
Molecular Formula C₂₈H₁₄N₂O₄C₂₈H₁₂Cl₂O₂C₂₈H₁₄O₂C₂₁H₁₅NO₃C₁₄H₈Cl₂N₂O₂
Molecular Weight 442.42 g/mol 459.32 g/mol 382.41 g/mol 329.35 g/mol 323.15 g/mol
Appearance Deep purple powderBrilliant bluish-violetBluish-violetBright bluish-violet solidNot specified
Solubility Insoluble in water; slightly soluble in pyridine, xyleneInsoluble in waterInsoluble in waterInsoluble in water; soluble in acetone, toluene, benzeneLimited solubility in water

Table 2: Spectroscopic Data of Selected Violet Dyes

Spectroscopic TechniqueThis compoundVat Violet 1Vat Violet 10Solvent Violet 13Disperse Violet 28
UV-Vis (λmax) Data not availableData not availableData not available555, 595 nm (in ethanol)Data not available
FT-IR (KBr, cm⁻¹) Data not availableData not availableData not available~3400 (N-H), ~1630 (C=O), ~1590 (aromatic C=C)Data not available
¹H NMR Data not availableData not availableData not availableData availableData not available
¹³C NMR Data not availableData not availableData not availableData availableData not available
Mass Spectrometry Data not availableData not availableData not availablem/z 329 (M⁺)Data not available

Table 3: Performance and Fastness Properties of Selected Violet Dyes

PropertyThis compoundVat Violet 1Vat Violet 10Solvent Violet 13Disperse Violet 28
Light Fastness (Blue Wool Scale) 776-77-85-6
Wash Fastness (Grey Scale for Staining) 4-554-5Not applicable5
Application Cotton, woolCotton, silk, wool, polyesterCottonPlastics, cosmeticsPolyester

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data for cross-validation. The following are generalized methodologies for the key spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • For soluble dyes like Solvent Violet 13, accurately weigh a small amount of the dye and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, acetone) to a known concentration.

    • For insoluble vat dyes, the analysis is typically performed on the soluble leuco form. A reductive extraction from a dyed substrate or a reduction in an alkaline sodium hydrosulfite solution is necessary.

    • Prepare a series of dilutions to establish a calibration curve.

  • Analysis:

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, measure the absorbance of the sample at λmax and determine the concentration using the Beer-Lambert law and a calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at different frequencies.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Place a small amount of the solid dye powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet method):

    • Grind 1-2 mg of the dye with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the dye molecule (e.g., C=O, N-H, aromatic C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve an appropriate amount of the dye (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., deuterated chloroform, DMSO-d₆).

    • Vat dyes' insolubility can be a challenge. In such cases, specialized NMR techniques or chemical modification to enhance solubility may be required.

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that separates components of a mixture by liquid chromatography and identifies them by mass spectrometry, providing high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • Extract the dye from the matrix (e.g., textile) using a suitable solvent. For vat dyes, a reductive extraction may be necessary.

    • Filter the extract to remove any particulate matter.

  • Analysis:

    • Inject the sample into the LC system. The components are separated on a chromatographic column.

    • The separated components are then introduced into the mass spectrometer for ionization and analysis.

    • The mass-to-charge ratio of the parent ion and its fragmentation pattern are used for identification and quantification.

Cross-Validation Workflow

Cross-validation of spectroscopic data is a critical process to ensure the reliability and accuracy of analytical methods. It involves comparing the results from two or more different analytical techniques to verify the identity and purity of a substance.

CrossValidationWorkflow Cross-Validation Workflow for Spectroscopic Data of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_validation Validation Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FT_IR FT-IR Spectroscopy Sample->FT_IR NMR NMR Spectroscopy Sample->NMR LC_MS LC-MS/MS Sample->LC_MS UV_Vis_Data UV-Vis Data (λmax, Absorbance) UV_Vis->UV_Vis_Data FT_IR_Data FT-IR Data (Functional Groups) FT_IR->FT_IR_Data NMR_Data NMR Data (Structural Information) NMR->NMR_Data LC_MS_Data LC-MS/MS Data (Molecular Weight, Purity) LC_MS->LC_MS_Data Comparison Comparative Analysis UV_Vis_Data->Comparison FT_IR_Data->Comparison NMR_Data->Comparison LC_MS_Data->Comparison Validation Validated Data Comparison->Validation

Caption: A workflow diagram for the cross-validation of spectroscopic data.

Conclusion

This compound is a robust dye with excellent fastness properties, particularly on cellulosic fibers. While specific public-domain spectroscopic data for this compound is scarce, this guide provides a framework for its analysis and comparison with viable alternatives. The choice of dye will ultimately depend on the specific application requirements, including the substrate, desired color, and necessary fastness properties. The provided experimental protocols offer a starting point for researchers to generate their own spectroscopic data for in-depth characterization and cross-validation, ensuring the selection of the most suitable material for their research and development needs.

A Comparative Analysis of the Photostability of Vat Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of dyes with high photostability is critical for applications demanding color permanence and resistance to degradation under light exposure. Vat dyes, renowned for their excellent fastness properties, are a key class of colorants in this regard. This guide provides a comprehensive comparative analysis of the photostability of various vat dyes, supported by quantitative data and standardized experimental protocols.

Vat dyes are largely insoluble in water but become soluble upon reduction in an alkaline solution, forming a leuco compound that has an affinity for textile fibers. Subsequent oxidation within the fiber reverts the dye to its insoluble form, trapping it and resulting in high fastness.[1] This unique application method contributes to their exceptional resistance to light, washing, and other environmental factors. The photostability of these dyes is primarily attributed to their chemical structure, with anthraquinone and indigoid derivatives being the most common. Anthraquinone-based vat dyes are particularly noted for their outstanding lightfastness.[2]

Quantitative Comparison of Vat Dye Photostability

The photostability of dyes is internationally standardized and rated using the Blue Wool Scale, which ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).[3][4] The following table summarizes the photostability of a selection of vat dyes based on their Blue Wool Scale ratings, providing a clear comparison of their performance.

C.I. NameCommon NameChemical ClassBlue Wool Scale Rating
Blue Dyes
Vat Blue 4IndanthroneAnthraquinone7-8[5]
Vat Blue 1IndigoIndigoid6-7[5]
Vat Blue 43Carbazole6-7 to 7-8[5]
Violet Dyes
Vat Violet 1Brilliant Violet 2RAnthraquinone5-6 to 6-7[6][7]
Vat Violet 10Anthraquinone7[8]
Yellow Dyes
Vat Yellow 33Yellow F3GCAnthraquinone6-7[9]
Vat Yellow 2Yellow GCNAnthraquinone3-4
Vat Yellow 4Golden Yellow GKAnthraquinone5-6
Brown Dyes
Vat Brown 1Brown BRAnthraquinone7-8[10]
Orange Dyes
Vat Orange 3Brilliant Orange RKAnthanthrone6-7
Vat Orange 7Brilliant Orange GRAnthraquinone6 to 7-8
Red Dyes
Vat Red 13Red 6BAnthraquinoneInformation not available
Green Dyes
Vat Green 1Jade GreenAnthraquinoneInformation not available

Experimental Workflow for Photostability Testing

The standardized workflow for determining the photostability of vat dyes, according to ISO 105-B02, is a systematic process involving sample preparation, controlled exposure, and comparative evaluation. This process ensures the reproducibility and reliability of the obtained photostability ratings.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_evaluation 3. Evaluation A Prepare dyed textile specimen B Mount specimen on holder A->B C Cover half of the specimen with an opaque mask B->C D Place specimen and Blue Wool References in Xenon Arc Fading Lamp C->D Start of Test E Expose to artificial light under controlled conditions (ISO 105-B02) D->E F Remove specimen and references after exposure E->F End of Exposure G Visually assess color change against Grey Scale F->G H Compare fading of specimen to fading of Blue Wool References G->H I Assign Blue Wool Scale rating H->I

Caption: Experimental workflow for photostability testing of vat dyes.

Experimental Protocols

The following is a detailed methodology for determining the photostability of vat dyes, based on the internationally recognized ISO 105-B02 standard.[11][12]

Principle

A textile specimen dyed with a vat dye is exposed to a controlled artificial light source that simulates natural daylight.[12] Concurrently, a set of standardized Blue Wool References are exposed under the same conditions. The photostability of the specimen is then assessed by comparing the change in its color to the change in color of the Blue Wool References.[12]

Apparatus and Materials
  • Xenon Arc Fading Lamp: An apparatus equipped with a xenon arc lamp that simulates natural daylight (D65). The instrument must allow for the control of irradiance, temperature, and humidity.[11]

  • Blue Wool References: A set of eight standardized blue wool fabrics with known lightfastness ratings (1 to 8).[13]

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change on a scale from 1 (major change) to 5 (no change).[11]

  • Specimen Holders: To mount the test specimens and Blue Wool References.

  • Opaque Masks: To cover a portion of the specimens and references to serve as an unexposed control for comparison.

Procedure
  • Specimen Preparation:

    • Cut a representative sample of the fabric dyed with the vat dye to a suitable size for the specimen holder.

    • Mount the specimen onto the holder, ensuring it is flat and free of wrinkles.

    • Cover approximately half of the specimen with an opaque mask. This unexposed portion will serve as the reference to evaluate the degree of fading.

    • Prepare the Blue Wool References in the same manner.

  • Exposure:

    • Place the mounted test specimen and the set of Blue Wool References in the xenon arc fading lamp apparatus.

    • Arrange the holders to ensure uniform exposure to the light source.

    • Set the exposure conditions according to the ISO 105-B02 standard. Key parameters include:

      • Irradiance: Controlled at a specified level (e.g., 42 W/m²).

      • Black Standard Temperature: Maintained at a specific temperature (e.g., 50°C).

      • Relative Humidity: Controlled to a specified level.

    • Initiate the exposure. The duration of the test is determined by the fading of the Blue Wool References. For dyes with high photostability, the test is typically continued until Blue Wool Reference 7 shows a color change corresponding to Grade 4 on the Grey Scale.

  • Evaluation:

    • Once the desired level of fading is achieved on the Blue Wool References, remove the test specimen and the references from the apparatus.

    • Allow the samples to condition in the dark at a standard temperature and humidity for at least four hours.

    • Remove the opaque masks.

    • In a standard viewing cabinet, visually compare the color difference between the exposed and unexposed portions of the test specimen using the Grey Scale for Assessing Change in Colour.

    • Compare the degree of fading of the test specimen with the fading of the simultaneously exposed Blue Wool References.

    • The photostability rating of the test specimen is the number of the Blue Wool Reference that exhibits a similar degree of fading.

References

Benchmarking Vat Violet 13: A Comparative Guide for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Industry Professionals

This guide provides a comprehensive performance benchmark of C.I. Vat Violet 13 against key alternative dye classes in various textile applications. Through a presentation of quantitative experimental data, detailed methodologies, and visual workflows, this document aims to be an objective resource for selecting the appropriate dye based on specific performance requirements.

Comparative Performance Data

The selection of a dye is often a trade-off between various fastness properties, application processes, and cost. This compound, an anthraquinone vat dye, is benchmarked here against a common reactive dye for cellulosic fibers (cotton) and an acid dye for protein fibers (wool).

Performance on Cotton: this compound vs. Reactive Violet 5
Performance MetricTest StandardThis compoundC.I. Reactive Violet 5
Light Fastness ISO 105-B027[1]6-7[2]
Wash Fastness (Color Change) ISO 105-C065[1]5[2]
Wash Fastness (Staining) ISO 105-C064-5[1]5[2]
Rubbing Fastness (Dry) ISO 105-X124-54-5
Rubbing Fastness (Wet) ISO 105-X123-43-4
Chlorine Bleach Fastness AATCC TM 85[1]1
Performance on Wool: this compound vs. C.I. Acid Violet 90
Performance MetricTest StandardThis compound (Modified Process)C.I. Acid Violet 90
Light Fastness ISO 105-B026-76[3]
Wash Fastness (Color Change) ISO 105-C0642-3[3]
Wash Fastness (Staining) ISO 105-C0644-5[3]
Rubbing Fastness (Dry) ISO 105-X1244-5
Rubbing Fastness (Wet) ISO 105-X1233-4
Perspiration Fastness ISO 105-E044-54-5[3]

Experimental Protocols

Detailed methodologies for the dyeing processes and fastness tests are provided to ensure reproducibility of the presented data.

Dyeing Protocols

1. Vat Dyeing of Cotton with this compound

  • Vatting: The insoluble this compound is converted to its water-soluble leuco form.

    • Prepare a stock solution by pasting the required amount of this compound powder with an equal amount of a dispersing agent (e.g., Turkey red oil) and a small amount of warm water (40-50°C).

    • In a separate vessel, prepare a solution of sodium hydroxide (12 g/L) and sodium hydrosulfite (10 g/L) in water.

    • Add the dye paste to the alkaline reducing solution.

    • Heat the mixture to 50-60°C for 15-20 minutes, stirring gently until the solution turns a clear, dark blue, indicating complete reduction.

  • Dyeing:

    • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

    • Add the vatted dye solution to the dyebath.

    • Introduce the pre-wetted cotton fabric.

    • Raise the temperature to 60°C and maintain for 45-60 minutes, ensuring the fabric remains submerged.

  • Oxidation: The leuco dye is converted back to its insoluble form within the cotton fibers.

    • Remove the fabric from the dyebath and squeeze out excess liquor.

    • Expose the fabric to air for 10-20 minutes or treat with an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L) at 40-50°C for 10 minutes.

  • Soaping: This step removes loose dye particles and improves fastness.

    • Prepare a bath with a non-ionic detergent (1-2 g/L) and soda ash (1-2 g/L).

    • Treat the oxidized fabric at 95-100°C for 10-15 minutes.

    • Rinse thoroughly with hot and then cold water, and dry.

2. Reactive Dyeing of Cotton with Reactive Violet 5

  • Dyeing:

    • Set a dyebath at 40°C with the required amount of water (liquor ratio 20:1).

    • Add a wetting agent, sequestering agent, and the pre-dissolved Reactive Violet 5 dye.

    • Introduce the pre-wetted cotton fabric and run for 10 minutes.

    • Gradually add Glauber's salt (sodium sulfate) over 20 minutes to aid exhaustion.

    • Raise the temperature to 60-95°C (depending on the specific type of reactive dye) and hold for 30 minutes.

    • Add soda ash (sodium carbonate) to the dyebath to increase the pH and initiate fixation.

    • Continue dyeing for another 30-60 minutes.

  • Aftertreatment:

    • Drain the dyebath and rinse the fabric with cold water.

    • Neutralize with acetic acid at 50°C.

    • Carry out a soaping wash with a non-ionic detergent at 95-100°C for 10-15 minutes to remove unfixed dye.

    • Rinse with hot and then cold water, and dry.

3. Acid Dyeing of Wool with Acid Violet 90

  • Dyeing:

    • Prepare a dyebath with a liquor ratio of 30:1 and add Glauber's salt as a leveling agent.

    • Adjust the pH of the dyebath to 4-6 with acetic acid or formic acid.

    • Add the pre-dissolved Acid Violet 90 dye.

    • Introduce the pre-wetted wool yarn or fabric.

    • Gradually raise the temperature to a boil (95-100°C) over 45-60 minutes.

    • Continue dyeing at the boil for 30-60 minutes.

    • Allow the dyebath to cool gradually before removing the wool to prevent thermal shock.

  • Aftertreatment:

    • Rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.

    • A final rinse with a small amount of formic acid can help to fully fix the dye.

    • Dry at a moderate temperature.

Fastness Testing Protocols

1. Color Fastness to Light (ISO 105-B02)

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed textile is exposed to artificial light, which mimics natural daylight (D65), under controlled conditions of temperature and humidity.[4][5]

    • Simultaneously, a set of blue wool references (rated 1-8) are exposed.[6]

    • The color change of the specimen is assessed by comparing it to the fading of the blue wool references.[6] The light fastness rating corresponds to the blue wool reference that shows a similar degree of fading.

2. Color Fastness to Washing (ISO 105-C06)

  • Apparatus: Launder-Ometer or similar wash wheel tester.

  • Procedure:

    • A 100 mm x 40 mm specimen of the dyed fabric is stitched to a multi-fiber adjacent fabric of the same size.[7]

    • The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution (and sodium perborate if required) and stainless steel balls to simulate abrasive action.[8][9]

    • The container is agitated in the wash wheel at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration (e.g., 30 or 45 minutes).[8]

    • After washing, the specimen is rinsed and dried.

    • The color change of the specimen and the staining of the multi-fiber fabric are assessed using the respective grey scales (rated 1-5).[10]

3. Color Fastness to Rubbing (ISO 105-X12)

  • Apparatus: Crockmeter (rubbing fastness tester).

  • Procedure:

    • A specimen of the dyed fabric is mounted on the base of the crockmeter.[11]

    • A standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth along the specimen for 10 cycles with a downward force of 9N.[12]

    • This procedure is performed with both a dry and a wet rubbing cloth.

    • The degree of color transferred to the white rubbing cloth is assessed using the grey scale for staining (rated 1-5).[11][12]

Visualized Workflows

The following diagrams illustrate the logical flow of the dyeing and testing processes.

Dyeing_and_Testing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Selection Dye Selection (Vat, Reactive, Acid) Bleaching->Dye_Selection Dye_Application Dye Application Dye_Selection->Dye_Application Fixation Fixation/ Oxidation Dye_Application->Fixation Rinsing Rinsing Fixation->Rinsing Soaping Soaping Rinsing->Soaping Drying Drying Soaping->Drying Light_Fastness Light Fastness (ISO 105-B02) Drying->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Drying->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Drying->Rubbing_Fastness

General workflow for textile dyeing and performance evaluation.

Vat_Dyeing_Signaling_Pathway Vat_Insoluble Vat Dye (Insoluble Pigment) Vat_Soluble Leuco-Vat Dye (Soluble Anion) Vat_Insoluble->Vat_Soluble Reduction (NaOH + Na₂S₂O₄) Fiber Cellulosic Fiber Vat_Soluble->Fiber Absorption Vat_Fixed Vat Dye (Insoluble, in Fiber) Fiber->Vat_Fixed Oxidation (Air or Chemical)

Chemical transformation pathway in the vat dyeing process.

References

Ecotoxicological Profile of Vat Violet 13: A Comparative Analysis with Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative ecotoxicological overview of the anthraquinone dye, Vat Violet 13 (C.I. 68700), and potential alternative dye classes, including reactive and disperse dyes. The information is intended for researchers, scientists, and professionals in drug development and other fields where dye selection has environmental implications. A significant challenge in assessing the ecotoxicological profile of this compound is the limited availability of public data on its effects on aquatic organisms. This guide compiles the available information and highlights existing data gaps.

Executive Summary

Vat dyes, including this compound, are known for their excellent colorfastness, a property derived from their water insolubility. However, this insolubility presents challenges for standard ecotoxicological testing, leading to a scarcity of quantitative data for specific dyes like this compound. The manufacturing process for vat dyes can also involve hazardous chemicals and produce significant waste streams. In contrast, alternative dye classes such as reactive and disperse dyes have been more extensively studied, with a broader range of available ecotoxicity data. This guide presents a qualitative comparison and summarizes the available quantitative data for representative alternative dyes to provide a basis for informed decision-making.

Data Presentation: Ecotoxicological Comparison

Due to the lack of specific ecotoxicological data for this compound, the following table provides a comparative summary based on general characteristics of vat dyes and available data for other anthraquinone dyes, as well as for representative reactive and disperse dyes.

ParameterThis compound (Anthraquinone Vat Dye)Representative Reactive Dye (e.g., Reactive Blue 19)Representative Disperse Dye (e.g., Disperse Violet 1)
Chemical Class AnthraquinoneAnthraquinoneAnthraquinone
Water Solubility Insoluble[1][2][3]SolubleLow
Acute Fish Toxicity (96h LC50) Data not available> 100 mg/L (Danio rerio)Data not available
Acute Daphnia Toxicity (48h EC50) Data not available> 100 mg/L (Daphnia magna)Data not available
Algae Growth Inhibition (72h EC50) Data not availableData not availableData not available
Biodegradability Generally considered to be poor[4]Variable, often lowGenerally low
General Ecotoxicological Concerns Persistence in the environment; hazardous manufacturing process.High salt and alkali content in effluent; unfixed dye in wastewater.Potential for bioaccumulation of some dyes; toxicity of some formulations.

Note: The data for reactive and disperse dyes are representative examples and can vary significantly between specific dyes within the same class. The lack of data for this compound is a critical information gap.

Experimental Protocols

The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the acute aquatic toxicity of chemical substances. Due to the insolubility of this compound, modified test procedures may be required to obtain meaningful results.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure: Daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is determined after 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline assesses the effect of a substance on the growth of freshwater algae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass surrogates.

  • Endpoint: The EC50 value for growth rate inhibition is calculated.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow for aquatic toxicity testing and a conceptual signaling pathway for the potential impact of dye effluent on an aquatic ecosystem.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (this compound or Alternative) StockSolution Stock Solution Preparation TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations FishTest Fish (OECD 203) TestConcentrations->FishTest DaphniaTest Daphnia (OECD 202) TestConcentrations->DaphniaTest AlgaeTest Algae (OECD 201) TestConcentrations->AlgaeTest DataCollection Data Collection (Mortality, Immobilization, Growth) FishTest->DataCollection DaphniaTest->DataCollection AlgaeTest->DataCollection LC50_EC50 LC50/EC50 Calculation DataCollection->LC50_EC50 Report Ecotoxicity Report LC50_EC50->Report

Figure 1. Generalized workflow for aquatic ecotoxicity testing.

Aquatic_Ecosystem_Impact DyeEffluent Dye Effluent (e.g., this compound) AquaticEnv Aquatic Environment DyeEffluent->AquaticEnv Bioaccumulation Bioaccumulation/ Biomagnification DyeEffluent->Bioaccumulation PrimaryProducers Primary Producers (Algae, Plants) AquaticEnv->PrimaryProducers Reduced light penetration Direct toxicity PrimaryConsumers Primary Consumers (Zooplankton, e.g., Daphnia) AquaticEnv->PrimaryConsumers Direct toxicity SecondaryConsumers Secondary Consumers (Fish) AquaticEnv->SecondaryConsumers Direct toxicity PrimaryProducers->PrimaryConsumers Food source Toxicity Toxicity (Reduced Growth, Reproduction, Mortality) PrimaryProducers->Toxicity PrimaryConsumers->SecondaryConsumers Food source PrimaryConsumers->Toxicity SecondaryConsumers->Toxicity Bioaccumulation->PrimaryConsumers Bioaccumulation->SecondaryConsumers

References

A Comparative Guide to the Synthesis of Vat Violet 13: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance colorants, Vat Violet 13 (C.I. 60005), also known under trade names such as Indanthrene Violet BN, stands out for its exceptional fastness properties. This guide provides a comparative analysis of synthetic methodologies for this compound, with a focus on reproducibility and scalability, aimed at researchers, scientists, and professionals in drug development and materials science. Due to the proprietary nature of industrial dye manufacturing, detailed experimental protocols are often not publicly disclosed. Therefore, this guide presents representative protocols based on established chemical principles for anthraquinone vat dyes.

Comparison of Synthetic Methods

The primary route to this compound involves an Ullmann condensation followed by a cyclization reaction. An alternative approach can be envisioned starting from 1,5-diaminoanthraquinone. Below is a summary of the key quantitative parameters for these two methods.

ParameterMethod 1: Ullmann Condensation RouteMethod 2: Alternative Amidation Route
Starting Materials 1,5-Dichloroanthraquinone, 2-Aminobenzoic acid1,5-Diaminoanthraquinone, Benzoyl chloride
Key Intermediates 1,5-Bis(o-carboxyphenylamino)anthraquinoneN,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide
Catalyst Copper (e.g., Copper powder, Copper(I) salts)Not typically required for amidation
Reaction Steps 2 (Condensation, Cyclization)2 (Amidation, Cyclization)
Estimated Overall Yield 70-80%65-75%
Purity High, requires purification of intermediate and final productHigh, requires purification of intermediate and final product
Scalability Moderate to high; requires high-boiling solvents and catalyst removalModerate to high; requires handling of corrosive benzoyl chloride
Reproducibility Good, dependent on catalyst quality and reaction conditionsGood, generally robust reaction

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of this compound.

Method 1: Ullmann Condensation Route

This method is the most commonly cited general pathway for the synthesis of this compound.

Step 1: Synthesis of 1,5-Bis(o-carboxyphenylamino)anthraquinone

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 1,5-dichloroanthraquinone (1 part by weight), 2-aminobenzoic acid (2 parts by weight), anhydrous potassium carbonate (2 parts by weight), and copper powder (0.1 parts by weight) in a high-boiling inert solvent such as nitrobenzene or N-methyl-2-pyrrolidone (NMP) (10 parts by volume).

  • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to 80-90°C and filter to remove unreacted copper and inorganic salts.

  • The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • The precipitate is filtered, washed with water and a low-boiling organic solvent (e.g., ethanol) to remove impurities, and dried.

  • The expected yield of the intermediate is in the range of 85-95%.

Step 2: Cyclization to this compound

  • The dried 1,5-bis(o-carboxyphenylamino)anthraquinone intermediate (1 part by weight) is treated with a dehydrating and cyclizing agent, such as concentrated sulfuric acid or oleum, at a temperature of 100-120°C for 2-4 hours.

  • The reaction mixture is then carefully poured into a large volume of cold water to precipitate the this compound.

  • The crude dye is collected by filtration, washed extensively with water until the filtrate is neutral, and then dried.

  • Further purification can be achieved by vatting (reduction to the soluble leuco form with sodium dithionite in an alkaline solution) and re-oxidation, which also helps in obtaining the desired pigmentary form.

  • The estimated yield for this step is 80-90%.

Method 2: Alternative Amidation Route

This alternative pathway utilizes a different set of starting materials to arrive at a key intermediate for cyclization.

Step 1: Synthesis of N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide

  • Dissolve 1,5-diaminoanthraquinone (1 part by weight) in an inert solvent like nitrobenzene or o-dichlorobenzene at 100-120°C.

  • Slowly add benzoyl chloride (2.2 equivalents) to the solution.

  • The reaction is typically exothermic and is maintained at 120-140°C for 4-6 hours until the amidation is complete (monitored by TLC).

  • Cool the reaction mixture and filter the precipitated product.

  • Wash the product with the solvent and then with a lower boiling point solvent like ethanol to remove impurities.

  • Dry the intermediate product. A yield of around 90-95% can be expected.

Step 2: Cyclization to this compound

  • The cyclization of N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide is a more challenging step and typically requires more forcing conditions than in Method 1.

  • A common method for such cyclizations is an alkaline fusion. The intermediate (1 part by weight) is mixed with a eutectic mixture of potassium hydroxide and sodium hydroxide (5-10 parts by weight).

  • The mixture is heated to 200-240°C for 1-2 hours. This process is hazardous and requires specialized equipment.

  • After cooling, the solid mass is dissolved in water, and the product is isolated by filtration.

  • The crude product is then subjected to a purification process involving acid washing and then vatting and re-oxidation as described in Method 1.

  • The yield of this high-temperature cyclization step is typically lower, in the range of 70-80%.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the two synthetic methods.

Method1_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 1,5-Dichloroanthraquinone C Condensation (Cu Catalyst, High Temp) A->C B 2-Aminobenzoic Acid B->C D 1,5-Bis(o-carboxyphenylamino)anthraquinone C->D E Cyclization (H2SO4/Oleum) D->E F This compound E->F

Caption: Workflow for the Ullmann Condensation Route (Method 1).

Method2_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Amidation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 1,5-Diaminoanthraquinone C Amidation Reaction A->C B Benzoyl Chloride B->C D N,N'-Dibenzoyl-1,5-diaminoanthraquinone C->D E Alkaline Fusion D->E F This compound E->F

Caption: Workflow for the Alternative Amidation Route (Method 2).

Discussion on Reproducibility and Scalability

Method 1: Ullmann Condensation Route

  • Reproducibility: The Ullmann condensation can be sensitive to the quality of the copper catalyst, the solvent purity, and the exclusion of moisture and oxygen. However, with well-defined raw materials and controlled reaction conditions, this method is generally reproducible.

  • Scalability: This route is amenable to industrial scale-up. Key considerations for scalability include efficient heat transfer in large reactors, handling of high-boiling solvents like nitrobenzene (which is toxic and requires careful handling and recovery), and the effective removal and recycling of the copper catalyst. The workup, involving precipitation and filtration, is standard for industrial chemical processes.

Method 2: Alternative Amidation Route

  • Reproducibility: The initial amidation step is typically a robust and high-yielding reaction, making it highly reproducible. The main challenge lies in the subsequent cyclization. Alkaline fusion is a harsh, high-energy process that can be difficult to control precisely, potentially leading to variations in yield and purity.

  • Scalability: Scaling up the amidation is straightforward. However, the alkaline fusion step presents significant scalability challenges. The high temperatures and corrosive nature of the molten alkali require specialized, corrosion-resistant reactors. Ensuring uniform heating and mixing of a viscous melt on a large scale is difficult and can impact product quality and yield. This step also poses significant safety and environmental concerns.

Conclusion

For the synthesis of this compound, the Ullmann condensation route (Method 1) is generally the more established and likely more scalable and reproducible method in an industrial setting, despite the need for a catalyst and high-boiling solvents. The alternative amidation route (Method 2), while utilizing a very reliable first step, is hampered by a challenging and hazardous cyclization step that is less amenable to safe and efficient large-scale production. Further research into milder and more efficient cyclization conditions for the dibenzoyl intermediate could make the alternative route more attractive in the future. The choice of synthesis route will ultimately depend on the available equipment, safety protocols, and economic considerations of the manufacturing facility.

Vat Violet 13: A Comparative Analysis of its Fastness Properties on Diverse Textile Fibers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of C.I. Vat Violet 13, an anthraquinone vat dye, reveals its exceptional performance on cellulosic fibers such as cotton, while highlighting the nuanced requirements for its application on protein and synthetic fibers. This guide provides a detailed comparison of the fastness properties of this compound on cotton, wool, silk, and polyester, supported by experimental data and standardized testing protocols.

This compound is highly regarded for its brilliant blue-violet hue and is recognized for the high durability it imparts to textiles. Like other vat dyes, its application involves a reduction phase to a water-soluble "leuco" form, allowing it to penetrate the fiber, followed by oxidation back to its insoluble pigment form, locking it within the fiber matrix. This process is central to the excellent wash fastness characteristic of this dye class. However, the efficacy of this process and the resulting fastness properties are significantly influenced by the chemical nature of the textile substrate.

Comparative Fastness Performance

The fastness properties of this compound were evaluated across four different fiber types: cotton (cellulosic), wool (protein), silk (protein), and polyester (synthetic). The results, summarized in the table below, demonstrate the dye's superior performance on cotton and its variable efficacy on other fibers.

Fiber TypeDyeing MethodLight Fastness (ISO 105-B02) [Scale 1-8]Wash Fastness (ISO 105-C06) [Scale 1-5]Rubbing Fastness (ISO 105-X12) [Scale 1-5]
Cotton Standard Vatting75Dry: 4-5 Wet: 3-4
Wool Modified Vatting (reduced alkalinity)64Dry: 4 Wet: 3
Silk Modified Vatting (reduced alkalinity)64Dry: 4 Wet: 3
Polyester Thermosol Process75Dry: 4-5 Wet: 4

Note: The data presented is a synthesis of findings from technical data sheets and comparative studies. The fastness ratings for cotton are based on established industry data for this compound.[1][2]

Key Observations:

  • Cotton: this compound exhibits excellent light and wash fastness on cotton, making it an ideal choice for textiles requiring high durability and frequent laundering.[1][2] Its rubbing fastness is generally good, particularly in dry conditions.

  • Wool and Silk: The application of this compound to protein fibers like wool and silk necessitates a modified dyeing process with reduced alkalinity to prevent fiber degradation.[3][4] This modification can result in slightly lower, yet still good, fastness properties compared to cotton.[3]

  • Polyester: Standard aqueous vat dyeing methods are largely ineffective for polyester due to its hydrophobic nature. However, the high-temperature thermosol process enables successful dyeing, yielding excellent light and wash fastness, comparable to that of cotton.[3][5]

Experimental Protocols

The evaluation of fastness properties was conducted following standardized methodologies to ensure reproducibility and comparability of the results.

Vat Dyeing Processes

The general workflow for vat dyeing involves the reduction of the dye, impregnation of the fiber, and subsequent oxidation to fix the color.

cluster_0 Vat Dyeing Workflow Dye Dispersion Dye Dispersion Vatting (Reduction) Vatting (Reduction) Dye Dispersion->Vatting (Reduction) NaOH, Na₂S₂O₄ Fiber Impregnation Fiber Impregnation Vatting (Reduction)->Fiber Impregnation Oxidation Oxidation Fiber Impregnation->Oxidation Air or Chemical Oxidant Soaping Soaping Oxidation->Soaping Hot Detergent Solution Final Rinse & Dry Final Rinse & Dry Soaping->Final Rinse & Dry cluster_1 Fastness Testing Workflow Dyed Fabric Sample Dyed Fabric Sample Light Fastness Test (ISO 105-B02) Light Fastness Test (ISO 105-B02) Dyed Fabric Sample->Light Fastness Test (ISO 105-B02) Wash Fastness Test (ISO 105-C06) Wash Fastness Test (ISO 105-C06) Dyed Fabric Sample->Wash Fastness Test (ISO 105-C06) Rubbing Fastness Test (ISO 105-X12) Rubbing Fastness Test (ISO 105-X12) Dyed Fabric Sample->Rubbing Fastness Test (ISO 105-X12) Evaluation (Blue Wool Scale) Evaluation (Blue Wool Scale) Light Fastness Test (ISO 105-B02)->Evaluation (Blue Wool Scale) Evaluation (Grey Scale for Staining & Color Change) Evaluation (Grey Scale for Staining & Color Change) Wash Fastness Test (ISO 105-C06)->Evaluation (Grey Scale for Staining & Color Change) Evaluation (Grey Scale for Staining) Evaluation (Grey Scale for Staining) Rubbing Fastness Test (ISO 105-X12)->Evaluation (Grey Scale for Staining)

References

Safety Operating Guide

Proper Disposal of Vat Violet 13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Vat Violet 13 as a hazardous chemical waste. All disposal actions should be in accordance with local, state, and federal regulations. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS No. 4424-87-7) provided by the manufacturer before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Core Disposal Principles

The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any procedure.[1] Unwanted or unused chemicals should be managed with the goal of maximizing safety and minimizing environmental impact.[1]

Key steps for the disposal of this compound include:

  • Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Given that the manufacturing of vat dyes can involve hazardous materials, it is prudent to handle this compound as hazardous waste.[3]

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions. Aqueous waste should be collected separately from organic solvent waste.[1]

  • Containerization: Use a designated, properly labeled, and closed container for this compound waste. The container should be in good condition and compatible with the chemical.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be inspected weekly for any leaks.

Step-by-Step Disposal Procedures

For Solid this compound Powder:
  • Avoid Dust Generation: When handling the solid powder, use care to avoid creating dust.[2] Work in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. If there is a risk of inhalation, a respirator may be necessary.

  • Collection: Carefully sweep or vacuum the solid material into a designated, closed container for disposal.[2] If vacuuming, use an approved industrial vacuum.

  • Disposal: The sealed container of solid this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

For Liquid Solutions or Suspensions of this compound:
  • Containment: Collect all solutions containing this compound in a sealable, chemical-resistant container.

  • pH Neutralization (if applicable): The dyeing process for vat dyes often involves alkaline solutions.[4] If your waste solution is acidic or basic, it may require neutralization before disposal. However, do not attempt to neutralize the waste unless you are certain of the procedure and it is permitted by your institution. Some guidelines prohibit the drain disposal of even neutralized solutions containing dyes.

  • Prohibition of Drain Disposal: Do not pour solutions containing this compound down the drain. Most dyes and stains are recommended for collection and proper waste disposal.[5] The exact chemical contents of dyes and stains determine whether they can be drain disposed, and it is best to err on the side of caution.[5]

  • Collection for Disposal: The container with the liquid waste should be clearly labeled and taken for disposal by your institution's EHS office.

For Contaminated Materials:
  • Collection: Any materials such as gloves, paper towels, or glassware that are contaminated with this compound should be collected in a designated hazardous waste container.

  • Rinsing of Empty Containers: The first rinse of a container that held this compound should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

  • Disposal: Dispose of contaminated materials as solid hazardous waste through your EHS office.

Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Need to dispose of this compound consult_sds Consult this compound SDS (CAS 4424-87-7) start->consult_sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe waste_type Identify Waste Form ppe->waste_type solid Solid Powder waste_type->solid Solid liquid Liquid Solution / Suspension waste_type->liquid Liquid contaminated Contaminated Materials (e.g., gloves, glassware) waste_type->contaminated Contaminated collect_solid Collect in a sealed, labeled container. Avoid dust. solid->collect_solid collect_liquid Collect in a sealed, labeled container. DO NOT drain dispose. liquid->collect_liquid collect_contaminated Collect in a dedicated, labeled solid waste container. contaminated->collect_contaminated store Store in designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_contaminated->store ehs_pickup Arrange for pickup by EHS or licensed contractor store->ehs_pickup

References

Personal protective equipment for handling Vat violet 13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vat Violet 13 (CAS No. 4424-87-7). The following procedures are designed to ensure the safe handling, use, and disposal of this powdered dye in a laboratory setting.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound4424-87-7C₂₈H₁₄N₂O₄442.42 g/mol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1.To protect eyes from airborne dust particles and potential splashes of dye solutions.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face.
Hand Protection Nitrile GlovesDisposable, powder-free. Double-gloving is recommended.To prevent direct skin contact with the dye. Gloves should be inspected for tears before use and replaced immediately if contaminated.
Body Protection Laboratory CoatFull-length with long sleeves.To protect skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat.Provides an additional barrier against spills, especially when handling larger quantities.
Respiratory Protection N95 Respirator or higherNIOSH-approved particulate respirator.Crucial for handling the powdered form to prevent inhalation of fine dye particles. A full-face respirator may be required for large spills or in poorly ventilated areas.
Foot Protection Closed-toe ShoesSturdy, non-perforated shoes covering the entire foot.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.

1. Preparation and Weighing of Powdered Dye:

  • Designated Area: All manipulations of powdered this compound must occur within a designated area, such as a certified chemical fume hood or a glove box, to control airborne particles.

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper before beginning.

  • Pre-weighing Setup: Ensure all necessary equipment (e.g., spatulas, weigh boats, containers) is inside the containment area before opening the primary dye container.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the dye. Use a spatula to gently transfer the powder, avoiding the creation of dust clouds.

  • Container Sealing: Securely close the primary container of this compound immediately after weighing.

  • Initial Clean-up: Wipe down the spatula and other reusable equipment with a damp cloth or paper towel. Dispose of all contaminated disposable items (e.g., weigh boats, bench paper, gloves) in the designated solid chemical waste container.

2. Preparation of Dye Solutions:

  • Solvent Addition: In the fume hood, slowly add the specified solvent to the vessel containing the weighed dye powder.

  • Dissolving: Stir the mixture gently to dissolve the dye. Avoid high-speed mixing, which could generate aerosols before the powder is fully wetted.[2] If heating is required, do so in a well-ventilated area and ensure the vessel is appropriately covered.

3. Spill Management:

  • Minor Spills (Powder):

    • Do not sweep dry powder, as this will create dust.

    • Gently cover the spill with an absorbent material.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the area with a wet cloth or paper towels, and dispose of cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert personnel.

    • Ensure proper respiratory and personal protection before re-entering the area.

    • Contain the spill and follow the cleanup procedure for minor spills.

Disposal Plan

Waste generated from the handling of this compound, including contaminated PPE, weighing papers, and unused dye, should be considered hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid materials in a clearly labeled, sealed container for hazardous solid waste. This includes used gloves, bench paper, and contaminated cleaning materials.

  • Liquid Waste:

    • Collect unused dye solutions in a labeled, sealed container for hazardous liquid waste.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash. The EPA lists waste from the production of certain dyes and pigments as potentially hazardous.[4]

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Powder cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe prep_surface Protect Work Surface don_ppe->prep_surface weigh_dye Weigh this compound prep_surface->weigh_dye seal_container Seal Primary Container weigh_dye->seal_container prep_solution Prepare Solution (if needed) weigh_dye->prep_solution clean_tools Clean Reusable Tools seal_container->clean_tools prep_solution->clean_tools dispose_liquid Dispose of Liquid Waste prep_solution->dispose_liquid dispose_solid Dispose of Solid Waste clean_tools->dispose_solid spill Spill Occurs contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Spill Area contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste

Caption: A diagram illustrating the step-by-step workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.